molecular formula C14H9NO3 B1466108 2-Pyridin-2-yl-benzofuran-5-carboxylic acid CAS No. 1154060-90-8

2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Cat. No.: B1466108
CAS No.: 1154060-90-8
M. Wt: 239.23 g/mol
InChI Key: YBIOCJRCUGDRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-2-yl-benzofuran-5-carboxylic acid (CAS 1154060-90-8) is a heterocyclic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . This chemical features a benzofuran scaffold, an important structural motif in medicinal chemistry known for its diverse pharmacological properties . Benzofuran derivatives have been extensively studied for their wide range of biological activities, including anti-cancer, anti-microbial, anti-fungal, and anti-inflammatory effects . Researchers value this particular compound as a key synthetic intermediate or building block for the design and development of novel therapeutic agents. The benzofuran scaffold is of significant interest in anticancer research; studies have shown that various benzofuran derivatives can exhibit potent cytotoxic activities against a range of cancer cell lines, such as non-small-cell lung cancer (NSCLC), leukaemia, and breast cancer cells, through mechanisms that may include inhibition of epidermal growth factor receptor (EGFR) . Furthermore, the structural framework is relevant in antimicrobial research, with some benzofuran compounds demonstrating activity against targets like Mycobacterium tuberculosis DNA gyrase . The hybrid structure, incorporating a pyridinyl moiety, is designed to enhance potential binding interactions with biological targets, making it a valuable compound for hit-to-lead optimization campaigns in drug discovery . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, including wearing protective glasses, gloves, and suitable clothing to avoid skin contact . For product storage, it is recommended to keep the compound at -4°C for shorter periods (1-2 weeks) or at -20°C for longer storage (1-2 years) to ensure stability .

Properties

IUPAC Name

2-pyridin-2-yl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)9-4-5-12-10(7-9)8-13(18-12)11-3-1-2-6-15-11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIOCJRCUGDRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Pyridin-2-yl-benzofuran-5-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2-Pyridin-2-yl-benzofuran-5-carboxylic acid stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its chemical architecture, a fusion of a benzofuran core, a pyridine ring, and a carboxylic acid moiety, suggests a rich potential for diverse biological activities and applications. The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, known to exhibit a wide spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the pyridine carboxylic acid motif is a key component in a multitude of pharmaceuticals, recognized for its role in modulating enzymatic activity and receptor binding.

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, designed to be a valuable resource for researchers engaged in drug discovery and development. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide extrapolates from the well-documented chemistry of its constituent functional groups and related analogues to provide a robust predictive profile.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for any research and development endeavor. The fundamental details for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid are summarized below.

Chemical Structure:

Figure 1: Chemical structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(Pyridin-2-yl)benzofuran-5-carboxylic acidInferred from structure
CAS Number 1154060-90-8[3]
Molecular Formula C₁₄H₉NO₃[3]
Molecular Weight 239.23 g/mol [3]
Canonical SMILES C1=CC2=C(C=C1C(=O)O)OC(=C2)C3=CC=CC=N3Inferred from structure
InChI Key Inferred from structureInferred from structure

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification/Comparison
Melting Point Likely a solid at room temperature with a relatively high melting point.Aromatic carboxylic acids and benzofuran derivatives are typically crystalline solids. For comparison, benzofuran-2-carboxylic acid has a melting point of 193-197 °C.
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.The presence of the large, nonpolar aromatic system is expected to dominate, leading to low aqueous solubility. The carboxylic acid group will impart some solubility in polar organic solvents.
pKa Estimated to be in the range of 3.5 - 4.5.The carboxylic acid proton's acidity will be influenced by the electron-withdrawing nature of the benzofuran and pyridine rings. This is comparable to benzoic acid (pKa ~4.2).
LogP Predicted to be in the range of 2.5 - 3.5.The molecule possesses significant hydrophobic character from the fused aromatic rings, balanced by the polar carboxylic acid and pyridine nitrogen.
Hazard Irritant.[3]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. Below are the predicted key spectroscopic features for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

  • ¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals in the aromatic region (typically 7.0-9.0 ppm). Key expected signals include those for the protons on the pyridine ring, the benzofuran ring system, and a downfield, likely broad, signal for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 110-160 ppm). The carbonyl carbon of the carboxylic acid is anticipated to appear significantly downfield (around 165-175 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group is expected around 1700-1725 cm⁻¹. C=C and C-O stretching vibrations from the aromatic and furan rings will also be present in the fingerprint region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the molecular weight of 239.23. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the bond between the benzofuran and pyridine rings.

Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

G cluster_0 Step 1: Bromination cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Sonogashira Coupling & Cyclization cluster_3 Step 4: Hydrolysis A Methyl 4-hydroxybenzoate B Methyl 3-bromo-4-hydroxybenzoate A->B NBS, Acetonitrile C Methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate B->C Propargyl bromide, K2CO3, Acetone D Methyl 2-(pyridin-2-yl)benzofuran-5-carboxylate C->D 2-Bromopyridine, Pd(PPh3)4, CuI, Et3N, THF E 2-Pyridin-2-yl-benzofuran-5-carboxylic acid D->E NaOH, EtOH/H2O, then HCl

Figure 2: Proposed synthetic workflow for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

  • To a solution of methyl 4-hydroxybenzoate in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate

  • To a solution of methyl 3-bromo-4-hydroxybenzoate in acetone, add potassium carbonate and propargyl bromide.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired product.

Step 3: Synthesis of Methyl 2-(pyridin-2-yl)benzofuran-5-carboxylate

  • To a solution of methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate and 2-bromopyridine in THF, add tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, and triethylamine.

  • Heat the mixture under an inert atmosphere until the reaction is complete. This step involves an initial Sonogashira coupling followed by an in-situ cyclization to form the benzofuran ring.

  • After cooling, filter the reaction mixture and concentrate the solvent.

  • Purify the crude product via column chromatography.

Step 4: Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

  • Dissolve the methyl 2-(pyridin-2-yl)benzofuran-5-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux to facilitate the hydrolysis of the ester.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Potential Applications and Biological Activity

The unique structural combination of a benzofuran ring, a pyridine moiety, and a carboxylic acid group suggests that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid could be a promising scaffold for the development of novel therapeutic agents.

  • Anticancer Potential: Benzofuran derivatives have been extensively investigated for their anticancer properties.[4] They have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The pyridine ring can also contribute to anticancer activity by interacting with various biological targets.

  • Anti-inflammatory Activity: Many benzofuran-containing compounds exhibit significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

  • Antimicrobial Properties: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal activities.[2] The presence of the pyridine ring may enhance this activity.

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding motif for the active sites of various enzymes, making this compound a candidate for screening as an enzyme inhibitor. For instance, related structures have been explored as inhibitors of proteases and kinases.

cluster_0 Potential Mechanism of Action A 2-Pyridin-2-yl-benzofuran- 5-carboxylic acid B Target Enzyme (e.g., Kinase, Protease) A->B Binding to Active Site C Inhibition of Enzymatic Activity B->C D Downstream Signaling Pathway Disrupted C->D E Therapeutic Effect (e.g., Anti-proliferative, Anti-inflammatory) D->E

Figure 3: A generalized signaling pathway illustrating the potential mechanism of action for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid as an enzyme inhibitor.

Safety and Handling

Based on available information, 2-Pyridin-2-yl-benzofuran-5-carboxylic acid is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Pyridin-2-yl-benzofuran-5-carboxylic acid is a compound with a compelling molecular architecture that suggests considerable potential in drug discovery and materials science. While specific experimental data for this molecule is currently limited, this guide provides a thorough, predictive overview of its chemical and physical properties, a plausible synthetic route, and its likely biological activities based on the well-understood characteristics of its benzofuran and pyridine carboxylic acid components. It is our hope that this guide will serve as a valuable foundational resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising molecule.

References

  • Asif, M. Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res. 2016;3(2):267-269.
  • Miao, Y., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(49):28636-28655. Available from: [Link]

  • Kowalewska, M., et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. 2014;2014:194828. Available from: [Link]

  • PubChem. Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzofuran-2-carboxylic acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid. Available from: [Link]

  • Aliabadi, A., et al. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. 2017;16(1):229-240.
  • Shafiee, A., et al. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc. 2008;2008(16):1-10. Available from: [Link]

  • Bhaskar, G. & Yadav, G. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B. 2021;60B(5):768-775.
  • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. 2017;9(5):210-220.
  • El-Zahar, M. I., et al. Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences. 2011;1(3):1-15.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

The Pharmacological Promise of 2-Substituted Benzofuran-5-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of numerous biologically active molecules, both of natural and synthetic origin.[1][2][3] Its inherent structural features and electronic properties make it a versatile scaffold for the design and development of novel therapeutic agents.[2][4] The strategic placement of various substituents on the benzofuran nucleus allows for the fine-tuning of its pharmacological profile, leading to a broad spectrum of biological activities.[5][6] This guide focuses specifically on the burgeoning class of 2-substituted benzofuran-5-carboxylic acid derivatives, exploring their synthesis, diverse biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. For researchers and professionals in drug development, understanding the nuances of this chemical space is paramount for unlocking new avenues in the treatment of a wide array of human diseases.

Core Synthesis Strategies for 2-Substituted Benzofuran-5-Carboxylic Acids

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in medicinal chemistry. Fortunately, a variety of robust synthetic routes have been established for the construction of the 2-substituted benzofuran-5-carboxylic acid core. A common and effective strategy involves a multi-step sequence starting from appropriately substituted phenols.

Generalized Synthetic Protocol:

A prevalent synthetic pathway is the Perkin rearrangement, which has been adapted for the synthesis of benzofuran-2-carboxylic acids.[7] Another widely employed method involves the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by cyclization.[8]

Step-by-Step Methodology:

  • O-Alkylation of Salicylaldehyde: A substituted 4-hydroxy-3-formylbenzoic acid derivative is reacted with an α-haloester (e.g., ethyl bromoacetate) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction mixture is typically heated to facilitate the formation of the corresponding ether.

  • Intramolecular Cyclization (Tandem Reaction): The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration, to form the benzofuran ring. This cyclization is often promoted by a strong base like sodium ethoxide or can occur under the conditions of the initial O-alkylation.

  • Hydrolysis of the Ester: The ester group at the 2-position is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF).

  • Modification of the 2-Substituent: The substituent at the 2-position can be introduced at various stages of the synthesis, often through the choice of the starting α-halo compound or by subsequent modification of the 2-position of the benzofuran ring. For instance, Sonogashira coupling reactions can be employed to introduce aryl or other unsaturated moieties.[9]

Diagrammatic Representation of a General Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: O-Alkylation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product Substituted_Salicylaldehyde Substituted 4-hydroxy-3-formylbenzoic acid O_Alkylation O-Alkylation (K₂CO₃, DMF) Substituted_Salicylaldehyde->O_Alkylation Alpha_Haloester α-Haloester (e.g., Ethyl Bromoacetate) Alpha_Haloester->O_Alkylation Cyclization Intramolecular Cyclization (Base-catalyzed) O_Alkylation->Cyclization Intermediate Ether Hydrolysis Ester Hydrolysis (NaOH, H₂O/MeOH) Cyclization->Hydrolysis Benzofuran Ester Final_Product 2-Substituted Benzofuran-5-Carboxylic Acid Hydrolysis->Final_Product

Caption: Generalized synthetic workflow for 2-substituted benzofuran-5-carboxylic acids.

A Spectrum of Biological Activities: Therapeutic Potential Unveiled

The true value of the 2-substituted benzofuran-5-carboxylic acid scaffold lies in its diverse and potent biological activities. Extensive research has demonstrated its efficacy in several key therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][4][10] The presence of the carboxylic acid at the 5-position, coupled with diverse substituents at the 2-position, allows for interaction with various molecular targets implicated in cancer progression.

Mechanism of Action:

The anticancer mechanisms of these derivatives are often multifaceted and can include:

  • Inhibition of Tubulin Polymerization: Certain 2-aroyl benzofuran derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[11]

  • Inhibition of Kinases: Some derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.[12]

  • Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival in cancer. Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent inhibitory effects on NF-κB transcriptional activity.[13]

Structure-Activity Relationship (SAR) Insights:

  • 2-Position Substituent: The nature of the substituent at the 2-position is a critical determinant of anticancer potency. Aromatic and heteroaromatic rings, particularly those with specific substitution patterns (e.g., methoxy groups), often enhance activity.[10][11] For instance, 2-aroyl groups with 3',4',5'-trimethoxy substitution have shown excellent antiproliferative effects.[11]

  • 5-Position Carboxylic Acid/Derivatives: The carboxylic acid at the 5-position, or its derivatives like amides and esters, plays a crucial role in the molecule's interaction with biological targets. Conversion of the carboxylic acid to hydroxamic acids has been shown to yield potent inhibitors of tubulin assembly.[11][14]

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, on the benzofuran ring or the 2-substituent can significantly influence cytotoxicity.[4] The position of the halogen is often critical for its biological effect.[4]

Illustrative Data on Anticancer Activity:

Compound Class2-Substituent5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
2-Aroylbenzofuran3',4',5'-TrimethoxybenzoylN-hydroxyacrylamideA549 (Lung)0.015[11]
2-Aroylbenzofuran3',4',5'-TrimethoxybenzoylN-hydroxyacrylamideHT-29 (Colon)0.022[11]
Benzofuran-2-carboxamidePhenylN-(4'-hydroxyphenyl)amideHCT15 (Colon)Low µM[13]
Benzofuran derivativeVariesCarboxylic acidMDA-MB-231 (Breast)2.52[10]

Signaling Pathway Implicated in Anticancer Activity:

Anticancer_Pathway Benzofuran_Derivative 2-Substituted Benzofuran-5-Carboxylic Acid Derivative Tubulin Tubulin Polymerization Benzofuran_Derivative->Tubulin Inhibits NF_kB NF-κB Pathway Benzofuran_Derivative->NF_kB Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis NF_kB_Inhibition NF-κB Inhibition NF_kB->NF_kB_Inhibition Gene_Expression ↓ Pro-survival & Proliferative Gene Expression NF_kB_Inhibition->Gene_Expression Gene_Expression->Apoptosis

Caption: Key anticancer mechanisms of benzofuran derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzofuran derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against both bacteria and fungi.[1][15]

Mechanism of Action:

The antimicrobial mechanisms of these compounds are thought to involve:

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: Benzofurans can inhibit essential microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis. For example, some derivatives have shown inhibitory activity against Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis.[1]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Substituents: The lipophilicity of the molecule, often modulated by the substituents at the 2-position, can influence its ability to penetrate microbial cell walls.

  • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can impact antimicrobial activity. In some series, electron-withdrawing groups on the 2-aryl ring have been found to enhance potency.[1]

  • Specific Moieties: The incorporation of other heterocyclic rings (e.g., thiazole, pyrazoline) at the 2-position can lead to potent and broad-spectrum antimicrobial agents.[1] The presence of a hydroxyl group at the C-6 position has also been identified as being important for antibacterial activity in some series.[1]

Illustrative Data on Antimicrobial Activity:

Compound Class2-Substituent5-SubstituentMicroorganismMIC (µg/mL)Reference
Benzofuran derivativePhenylBromoS. aureus62.5[1]
Benzofuran derivativeVariesCarboxamido-benzoxazoleP. aeruginosa31.25[16]
Benzofuran derivativeVariesCarboxamido-benzoxazoleC. krusei31.25[16]
Aza-benzofuranVariesVariesS. typhimurium12.5[17][18]
Aza-benzofuranVariesVariesS. aureus12.5[17][18]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating the ability to modulate key inflammatory pathways.[18][19][20]

Mechanism of Action:

The anti-inflammatory effects of these derivatives are often attributed to:

  • Inhibition of Pro-inflammatory Mediators: They can inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[21]

  • Modulation of Signaling Pathways: Benzofuran derivatives can interfere with inflammatory signaling cascades, including the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[21]

Structure-Activity Relationship (SAR) Insights:

  • Hybrid Molecules: The hybridization of the benzofuran scaffold with other known anti-inflammatory moieties, such as piperazine, has yielded compounds with potent anti-inflammatory activity.[21]

  • Substitution on the Benzene Ring: The substitution pattern on the benzofuran ring can influence the anti-inflammatory profile. For instance, 5-acyl-3-substituted-benzofuran-2(3H)-ones have been evaluated as potential anti-inflammatory agents.[22]

Illustrative Data on Anti-inflammatory Activity:

Compound ClassKey Structural FeatureAssayIC₅₀ (µM)Reference
Aza-benzofuranVariesNO inhibition in LPS-stimulated RAW 264.7 cells17.31[18]
Aza-benzofuranVariesNO inhibition in LPS-stimulated RAW 264.7 cells16.5[18]
Piperazine/benzofuran hybridVariesNO inhibition in LPS-stimulated RAW 264.7 cells5.28[23]

Experimental Protocol for In Vitro Anti-inflammatory Assay (NO Inhibition):

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test benzofuran derivatives for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for the production of nitric oxide.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Future Perspectives and Conclusion

The 2-substituted benzofuran-5-carboxylic acid scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The extensive research to date has clearly demonstrated its potential in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationships that have been elucidated provide a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Exploration of Novel 2-Substituents: The synthesis and evaluation of derivatives with a wider variety of substituents at the 2-position, including more complex heterocyclic systems and fragments identified through computational screening.

  • Mechanism of Action Studies: In-depth investigations into the precise molecular targets and signaling pathways modulated by the most potent compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Development of Multi-target Agents: Leveraging the inherent promiscuity of the benzofuran scaffold to design single molecules that can modulate multiple targets relevant to complex diseases like cancer.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][2][4][5]

  • (2023). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. [Link][1]

  • (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences. [Link][11]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][4][5]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link][2]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link][7]

  • (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link][10]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link][24]

  • (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link][17]

  • (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link][3]

  • (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link][14]

  • Alper-Hayta, S., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed. [Link][16]

  • (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link][15]

  • (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC. [Link][12]

  • (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link][18]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link][21]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link][19]

  • (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link][20]

  • (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Hindawi. [Link][8]

  • (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]

  • Singh, P., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link][9]

  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publication. [Link]

  • (2015). Synthesis and antifungal activity of benzofuran-5-ols. ResearchGate. [Link]

  • De, B., et al. (1985). 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents. PubMed. [Link][22]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link][25]

  • Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link][13]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

  • Zhang, C., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. [Link][23]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link][6]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, potential suppliers, physicochemical properties, a proposed synthetic route, and insights into its prospective applications.

Core Compound Identification and Sourcing

Chemical Abstract Service (CAS) Number: 1154060-90-8[1]

IUPAC Name: 2-(Pyridin-2-yl)benzofuran-5-carboxylic acid

Molecular Formula: C₁₄H₉NO₃

Molecular Weight: 239.23 g/mol

Structure:

Caption: Chemical Structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

Commercial Availability: Researchers can source this compound from suppliers such as Matrix Scientific.[1] It is recommended to verify purity and analytical data with the supplier before procurement.

Physicochemical Properties

While specific experimental data for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid is not extensively published, the following table outlines predicted and expected physicochemical properties based on its structural motifs.

PropertyPredicted/Expected ValueNotes
Appearance White to off-white solidTypical for small organic molecules.
Melting Point >200 °C (decomposes)Expected for a rigid, aromatic carboxylic acid.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.The carboxylic acid group provides some polarity, but the large aromatic system dominates.
pKa ~4-5The carboxylic acid proton is the primary acidic site.
LogP 2.5 - 3.5Indicates moderate lipophilicity.

Synthesis and Mechanistic Rationale

The synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid can be approached through several established synthetic strategies for 2-arylbenzofurans. A highly efficient and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This approach offers a convergent and modular route to the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a benzofuran boronic acid or ester intermediate with a halogenated pyridine derivative.

G A Methyl 2-bromobenzofuran-5-carboxylate C Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-carboxylate A->C Pd catalyst, base Miyaura Borylation B Bis(pinacolato)diboron B->C E 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester C->E Pd catalyst, base Suzuki Coupling D 2-Bromopyridine D->E F 2-Pyridin-2-yl-benzofuran-5-carboxylic acid E->F Hydrolysis (e.g., LiOH) caption Proposed Suzuki-Miyaura Synthesis Route

Caption: Proposed Suzuki-Miyaura Synthesis Route.

Causality behind Experimental Choices:

  • Choice of Coupling Partners: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and generally good yields.[1] Using a benzofuran boronic ester and a bromopyridine is a strategic choice. Pyridine boronic acids can sometimes be challenging to work with in Suzuki couplings.[4]

  • Palladium Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency by influencing the oxidative addition and reductive elimination steps.

  • Base: A base, such as potassium carbonate or cesium fluoride, is required to activate the boronic acid/ester for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-carboxylate (Intermediate C)

  • To a solution of Methyl 2-bromobenzofuran-5-carboxylate (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling to form 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester (Intermediate E)

  • In a reaction vessel, combine Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-carboxylate (1.0 eq), 2-bromopyridine (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a solution of 2 M aqueous sodium carbonate (3.0 eq) and toluene.

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

Step 3: Hydrolysis to 2-Pyridin-2-yl-benzofuran-5-carboxylic acid (Final Product F)

  • Dissolve the methyl ester from the previous step in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) (3-5 eq).

  • Stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Potential Applications and Biological Significance

The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] The inclusion of a pyridine ring and a carboxylic acid moiety further enhances the potential for this molecule to interact with biological targets.

Anticancer Potential

Derivatives of 2-arylbenzofuran have shown promise as anticancer agents.[5][6] The pyridine and carboxylic acid groups can form crucial hydrogen bonds and ionic interactions with the active sites of various enzymes implicated in cancer progression.

Potential Mechanisms of Action:

  • Kinase Inhibition: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

  • Enzyme Inhibition: The carboxylic acid can mimic a phosphate group or interact with positively charged residues in an enzyme's active site. For instance, some benzofuran derivatives have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy.[7]

  • Sirtuin Inhibition: Certain benzofuran derivatives have been identified as selective inhibitors of SIRT2, a class of enzymes involved in cellular regulation and implicated in cancer.[8]

G A 2-Pyridin-2-yl-benzofuran- 5-carboxylic acid B Target Protein (e.g., Kinase, Aromatase) A->B Binding to Active Site C Inhibition of Enzymatic Activity B->C Leads to D Disruption of Cancer Cell Signaling C->D Results in E Apoptosis or Cell Cycle Arrest D->E Induces caption Potential Anticancer Mechanism of Action

Caption: Potential Anticancer Mechanism of Action.

Neurological Disorders

The 2-arylbenzofuran scaffold has also been explored for its potential in treating neurological disorders such as Alzheimer's disease.[9]

Potential Mechanisms of Action:

  • Cholinesterase Inhibition: The structural features of 2-arylbenzofurans may allow them to bind to and inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down neurotransmitters crucial for cognitive function.[9]

  • Modulation of Other CNS Targets: The diverse chemistry of benzofuran derivatives allows for the tuning of their properties to interact with a range of receptors and enzymes in the central nervous system.

Conclusion

2-Pyridin-2-yl-benzofuran-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, achievable through robust methods like the Suzuki-Miyaura coupling, provides a platform for further structural modifications and the exploration of its biological activities. The insights provided in this guide are intended to facilitate further research and development efforts in the fields of medicinal chemistry and drug discovery.

References

  • Woo, L. W. L., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 135-143. Available at: [Link]

  • Li, G., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. Available at: [Link]

  • Wang, X., et al. (2014). Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans. Organic & Biomolecular Chemistry, 12(3), 474-477. Available at: [Link]

  • Li, G., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. Available at: [Link]

  • Kumar, A., et al. (2010). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 47, 128209. Available at: [Link]

  • Reddit. (2012). Suzuki coupling help. r/chemistry. Available at: [Link]

  • Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1348. Available at: [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. Available at: [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5296. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). Journal of Research in Medical Sciences. Available at: [Link]

  • Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. (2024). ResearchGate. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Molecules. Available at: [Link]

  • Crash Course. (2022, April 14). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50 [Video]. YouTube. Available at: [Link]

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. (2021). ChemRxiv. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. Available at: [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008. Available at: [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). Polymers. Available at: [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

The Intrinsic Brilliance of Pyridine-Benzofuran Hybrids: A Technical Guide to their Photophysical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the photophysical properties of pyridine-benzofuran hybrid scaffolds, a class of molecules demonstrating significant promise in optoelectronics, chemical sensing, and biomedical imaging. We will move beyond a simple recitation of facts to provide a foundational understanding of the structure-property relationships that govern their unique luminescent behavior. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.

The Allure of Fused Heterocyclic Systems: An Introduction

The fusion of a pyridine ring, an electron-deficient aromatic heterocycle, with a benzofuran moiety, a planar electron-rich system, gives rise to a unique electronic landscape within the hybrid scaffold. This intramolecular charge-transfer (ICT) character is the cornerstone of their fascinating photophysical properties. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, while the benzofuran serves as an electron-donating component. This inherent electronic push-pull mechanism dictates their absorption and emission characteristics, making them highly sensitive to their local environment.

The tunability of this scaffold is another key advantage. Strategic functionalization of either the pyridine or the benzofuran ring allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. This adaptability makes them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to highly specific fluorescent probes for biological systems.[1][2][3]

Architectures of Light: Synthesis of Pyridine-Benzofuran Scaffolds

The creation of these hybrid molecules relies on a variety of synthetic strategies. A common and effective approach involves the palladium-catalyzed Sonogashira coupling reaction, followed by a cyclization step.[4][5] For instance, the condensation of a 2-ethynyl pyridine with a 2-iodophenol derivative in the presence of a palladium catalyst and a copper co-catalyst leads to the formation of the 2-(benzo[b]furan-2-yl)pyridine core.

Another versatile method is the remodeling of (aza)indole or benzofuran skeletons. This ring-cleavage methodology allows for the synthesis of a diverse library of substituted pyridines from readily available starting materials.[6] Furthermore, domino reactions of tetrahydrobenzofuro[c]pyridines with activated alkynes have been employed to generate novel spirobenzofuranpyridines.[7][8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Interrogating the Excited State: A Guide to Photophysical Characterization

A thorough understanding of the photophysical properties of pyridine-benzofuran hybrids is paramount for their successful application. This section provides a comprehensive overview of the key experimental techniques and the theoretical underpinnings of their luminescent behavior.

The Jablonski Diagram: Visualizing Photophysical Processes

The interaction of light with a pyridine-benzofuran molecule can be elegantly described by the Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then relax back to the ground state through several pathways, some of which are radiative (light-emitting) and some are non-radiative (heat-dissipating).

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Internal Conversion (ps) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ns) T1->S0 Phosphorescence (µs-s)

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways.

Experimental Workflow for Photophysical Characterization

A systematic approach is crucial for accurately characterizing the photophysical properties of a novel pyridine-benzofuran hybrid. The following workflow outlines the key experimental steps.

Workflow cluster_workflow Experimental Workflow start Synthesis & Purification uv_vis UV-Vis Spectroscopy Determine λ_max(abs) Molar Absorptivity (ε) start->uv_vis fluorescence Fluorescence Spectroscopy Determine λ_max(em) Excitation & Emission Spectra uv_vis->fluorescence q_yield Quantum Yield Measurement Relative Method Standard Selection fluorescence->q_yield lifetime Fluorescence Lifetime Measurement Time-Correlated Single Photon Counting (TCSPC) q_yield->lifetime solvatochromism Solvatochromism Study Varying Solvent Polarity Lippert-Mataga Analysis lifetime->solvatochromism end Data Analysis & Interpretation solvatochromism->end

Caption: A typical experimental workflow for comprehensive photophysical characterization.

Detailed Experimental Protocols
  • Objective: To determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

  • Protocol:

    • Prepare a stock solution of the pyridine-benzofuran compound in a spectroscopic grade solvent (e.g., DMSO, MeCN) of known concentration (typically 1 mM).

    • Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 µM.

    • Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm.

    • Identify the λabs from the spectrum.

    • Plot absorbance at λabs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε) in M-1cm-1.

  • Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λem).

  • Protocol:

    • Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

    • Record the emission spectrum by exciting the sample at its λabs. The peak of this spectrum is the λem.

    • Record the excitation spectrum by setting the emission monochromator to the λem and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

  • Objective: To quantify the efficiency of the fluorescence process.

  • Protocol (Relative Method):

    • Choose a well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, Rhodamine 6G in ethanol for green-yellow emitters).

    • Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent.

  • Objective: To investigate the effect of solvent polarity on the photophysical properties.[10][11][12]

  • Protocol:

    • Record the absorption and emission spectra of the compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

    • Analyze the shifts in the absorption and emission maxima as a function of solvent polarity parameters (e.g., Lippert-Mataga plot). A large Stokes shift that increases with solvent polarity is indicative of a significant ICT character in the excited state.

Structure-Property Relationships and Data Synopsis

The photophysical properties of pyridine-benzofuran hybrids are intricately linked to their molecular structure. Electron-donating or -withdrawing substituents on either heterocyclic ring can significantly modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.[1] For instance, the introduction of an electron-donating group on the benzofuran moiety typically leads to a red-shift in both absorption and emission spectra.

Compound Typeλabs (nm)λem (nm)Quantum Yield (ΦF)SolventReference
1-phenylbenzofuro[2,3-c]pyridin-3-ol analogue~389~494up to 0.91DMSO[2]
2-(benzo[b]furan-2-yl)pyridineNot specifiedNot specifiedNot specifiedMeCN[4][5]

This table is a representative summary. Specific values are highly dependent on the exact molecular structure and solvent.

Applications on the Horizon: From Optoelectronics to Biological Probes

The unique photophysical properties of pyridine-benzofuran hybrids make them highly attractive for a variety of advanced applications.

  • Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors position them as promising materials for emissive layers in OLEDs.[1][3] The ability to engineer their electronic properties allows for the optimization of charge injection and transport within the device.[13]

  • Fluorescent Sensors: The sensitivity of their emission to the local environment makes them excellent candidates for chemosensors.[14][15] They have been successfully employed to detect anions like fluoride and acetate, as well as various metal ions.[4][5] The interaction with the analyte often modulates the ICT process, leading to a measurable change in the fluorescence output.

  • Bioimaging: Their bright fluorescence and potential for cell permeability open doors for their use as fluorescent probes in biological systems.[1][16][17] By conjugating them to biomolecules, it is possible to visualize specific cellular components or processes.

Conclusion: A Bright Future for Pyridine-Benzofuran Hybrids

Pyridine-benzofuran hybrid scaffolds represent a versatile and powerful platform for the development of novel functional materials. Their inherent intramolecular charge-transfer characteristics, coupled with their synthetic accessibility and tunable photophysical properties, ensure their continued relevance in materials science, analytical chemistry, and biomedical research. The foundational knowledge and experimental protocols provided in this guide are intended to empower researchers to further explore and exploit the remarkable potential of these luminous molecules.

References

  • Title: Synthesis, characterization and anion-induced modulation of photophysical properties of pyridyl-benzofuran ligand and its Ru(II)-bipyridine complex: experimental and TD-DFT investigation Source: ResearchGate URL: [Link]

  • Title: Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons Source: ResearchGate URL: [Link]

  • Title: Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans Source: Academia.edu URL: [Link]

  • Title: Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, characterization and anion-induced modulation of photophysical properties of pyridyl-benzofuran ligand and its Ru(II)-bipyridine complex: experimental and TD-DFT investigation Source: ResearchGate URL: [Link]

  • Title: Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis Source: PMC (PubMed Central) URL: [Link]

  • Title: Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: A Systematic Analysis of Aromatic Heterocyclic Rings in Solvatochromic Fluorophores Source: ResearchGate URL: [Link]

  • Title: Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans Source: ResearchGate URL: [Link]

  • Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques Source: PMC (PubMed Central) URL: [Link]

  • Title: Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: RSC Publishing URL: [Link]

  • Title: Monitoring protein interactions and dynamics with solvatochromic fluorophores Source: PMC (PubMed Central) URL: [Link]

  • Title: Applications of Pyridine-Functionalized Pyrenes in Optoelectronics Source: Suna Tech URL: [Link]

  • Title: Photochromism of novel isomeric diarylethenes with benzofuran and pyridine moieties Source: ResearchGate URL: [Link]

  • Title: Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration Source: MDPI URL: [Link]

  • Title: Pyridine Derivatives as Fluorescent Sensors for Cations Source: MDPI URL: [Link]

  • Title: Model study on the pyridine-Dewar pyridine and some related photoisomerization reactions Source: PubMed URL: [Link]

  • Title: Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety Source: PMC (PubMed Central) URL: [Link]

  • Title: Solvatochromic study of highly fluorescent alkylated isocyanonaphthalenes, their π-stacking, hydrogen-bonding complexation, and quenching with pyridine Source: PubMed URL: [Link]

  • Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques Source: ResearchGate URL: [Link]

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: PubMed URL: [Link]

  • Title: BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics Source: MDPI URL: [Link]

Sources

Thermodynamic stability of 2-pyridyl-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Pyridyl-Benzofuran Derivatives

Executive Summary

The 2-pyridyl-benzofuran scaffold is a cornerstone in modern medicinal chemistry and materials science, integral to a wide array of pharmaceuticals and functional materials.[1][2][3] The thermodynamic stability of these derivatives is a critical parameter that dictates their shelf-life, degradation pathways, and overall viability for practical applications.[4][5] This technical guide provides a comprehensive exploration of the principles and practices for evaluating the thermodynamic stability of 2-pyridyl-benzofuran compounds. It synthesizes theoretical foundations with practical, field-proven computational and experimental methodologies. Aimed at researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

The fusion of a pyridine ring with a benzofuran core results in the 2-pyridyl-benzofuran heterocyclic system, a privileged scaffold found in numerous biologically active compounds.[6][7][8] Its derivatives have shown promise as antitumor, anti-inflammatory, and neuroprotective agents, including probes for imaging β-amyloid plaques in Alzheimer's disease.[7][9][10] In the realm of materials science, these structures are explored for their unique photophysical properties.

Thermodynamic stability, a measure of a molecule's intrinsic energy state, is paramount in drug development.[11] An unstable compound can degrade under storage or physiological conditions, leading to a loss of efficacy and the potential formation of toxic byproducts.[4][5] Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of 2-pyridyl-benzofuran derivatives are essential during the research and development process. This guide delves into the structural and environmental factors governing their stability and details the state-of-the-art methods used for its prediction and measurement.

Chapter 1: Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable system. This is influenced by both enthalpy (H), representing the molecule's internal energy and bond strengths, and entropy (S), representing its degree of disorder. The key factors that modulate the stability of 2-pyridyl-benzofuran derivatives are rooted in their molecular structure and their interaction with the surrounding environment.

Structural Factors Influencing Stability
  • Aromaticity and Resonance: The benzofuran and pyridine rings are both aromatic systems. This inherent aromaticity provides significant resonance stabilization, which is a primary contributor to the overall stability of the core scaffold.[12][13][14][15] The delocalization of π-electrons across the fused ring system lowers the molecule's overall energy.

  • Substituent Effects: The nature and position of substituents on either the benzofuran or pyridyl moiety can dramatically alter stability.

    • Electronic Effects: Electron-donating groups (EDGs) can increase electron density in the ring system, which may influence bond strengths and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density.[16][17] The interplay of these effects can either stabilize or destabilize the molecule, depending on their position and the specific degradation pathway being considered.

    • Steric Effects: Bulky substituents can introduce steric hindrance, which may either shield reactive sites from attack, thus increasing kinetic stability, or introduce ring strain, which would decrease thermodynamic stability.

  • Intramolecular Interactions: The presence of functional groups capable of forming intramolecular hydrogen bonds (e.g., a hydroxyl group positioned near the pyridyl nitrogen) can create pseudo-cyclic structures that significantly enhance molecular stability by lowering the overall energy of the conformation.[18]

Environmental Factors
  • Solvent Effects: The polarity of the solvent can influence the stability of a molecule, particularly for polar derivatives. Polar solvents can stabilize charged intermediates or transition states that may occur during degradation reactions.[19][20]

  • pH and Temperature: As with most chemical compounds, 2-pyridyl-benzofuran derivatives are susceptible to degradation under harsh pH (acidic or basic hydrolysis) and high-temperature conditions. The pyridine nitrogen, being basic, is particularly susceptible to protonation in acidic media, which can alter the electronic properties and reactivity of the entire molecule.

Chapter 2: Computational Approaches for Predicting Stability

Computational chemistry provides powerful predictive tools for assessing molecular stability before a compound is even synthesized, saving significant time and resources. By modeling the electronic structure and energy of a molecule, we can gain deep insights into its intrinsic thermodynamic properties.

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic molecules due to its excellent balance of accuracy and computational cost.[19] It is particularly well-suited for analyzing the stability of heteroaromatic systems like 2-pyridyl-benzofurans.[12][13][14][16][17][20][21]

Causality Behind DFT Parameter Selection: The choice to calculate specific parameters is directly linked to fundamental principles of chemical stability:

  • Enthalpy of Formation (ΔHf°): This is a direct measure of a molecule's thermodynamic stability. A more negative (or less positive) enthalpy of formation indicates a more stable molecule relative to its constituent elements.[12][14]

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability and chemical reactivity.[21] A larger HOMO-LUMO gap implies that more energy is required to excite an electron, suggesting greater stability and lower reactivity.[12]

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. Calculating the BDE for the most labile bonds in a molecule can help predict its thermal decomposition pathways and identify potential points of weakness.[16][17]

Protocol: A Standard Workflow for DFT-Based Stability Analysis

This protocol outlines a self-validating system for computational analysis. Each step builds logically on the last, with verification checks to ensure the final data is reliable.

Step 1: 3D Structure Generation

  • Draw the 2D structure of the 2-pyridyl-benzofuran derivative using chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structure into a 3D model using a molecular modeling program (e.g., Avogadro, GaussView).

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Perform a geometry optimization using a DFT functional and basis set appropriate for organic molecules, such as B3LYP/6-311+G(d,p).[19] This level of theory is widely regarded as providing a good balance of accuracy and efficiency.[19]

  • Causality: An unoptimized geometry will yield inaccurate energy calculations. This step is crucial for ensuring the subsequent calculations are performed on a physically realistic structure.

Step 3: Frequency Analysis (Validation Step)

  • Objective: To confirm that the optimized geometry represents a true energy minimum.

  • Method: Perform a frequency calculation on the optimized geometry at the same level of theory.

  • Trustworthiness: The absence of any imaginary (negative) frequencies confirms that the structure is a true minimum on the potential energy surface.[19] If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

Step 4: Calculation of Thermodynamic Properties

  • Objective: To extract the key stability parameters.

  • Method: From the output of the validated frequency calculation, extract the enthalpy of formation, HOMO and LUMO energies (to calculate the gap), and other relevant thermodynamic data.

  • Analysis: Compare these calculated values across a series of different 2-pyridyl-benzofuran derivatives to rank their relative thermodynamic stabilities.

Visualization: DFT Workflow Diagram

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Calculation & Validation cluster_analysis Step 4: Data Analysis S1 2D Structure Drawing S2 3D Model Generation S1->S2 S3 Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) S2->S3 S4 Frequency Analysis S3->S4 S5 Validation Check: No Imaginary Frequencies? S4->S5 S5->S3 Re-optimize S6 Extract Thermodynamic Data: - Enthalpy of Formation - HOMO-LUMO Gap - Bond Energies S5->S6 Proceed S7 Comparative Stability Assessment S6->S7

Caption: Workflow for predicting thermodynamic stability using DFT.

Chapter 3: Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques are required for definitive measurement and validation. A multi-faceted experimental approach provides a comprehensive picture of a compound's stability under various conditions.

Thermal Analysis: TGA and DSC

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. They are indispensable for assessing thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[22] The output is a curve showing mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[23][24] It is used to determine melting points, enthalpies of fusion, and temperatures of phase transitions and decomposition.

Protocol: Combined TGA/DSC Analysis

  • Rationale: Performing TGA and DSC provides complementary information. TGA shows when a material degrades, while DSC indicates the energetic nature of that degradation (exothermic or endothermic).

  • Step 1: Instrument Calibration: Calibrate the TGA with standard weight references and the DSC with a high-purity standard (e.g., indium) for temperature and enthalpy.

  • Step 2: Sample Preparation: Accurately weigh 2-5 mg of the 2-pyridyl-benzofuran derivative into an appropriate pan (e.g., aluminum or ceramic).

  • Step 3: Experimental Setup: Place the sample in the instrument. Purge with an inert atmosphere (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

  • Step 4: Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 600 °C).

  • Step 5: Data Analysis:

    • From the TGA curve, determine the onset temperature of mass loss (T_onset).

    • From the DSC curve, identify the melting point (T_m) and the peak temperature of any exothermic or endothermic events corresponding to decomposition.

  • Trustworthiness: A sharp, well-defined melting point in the DSC thermogram before decomposition can serve as an indicator of sample purity.

Calorimetry for Enthalpy of Combustion

For a set of isomers, the heat of combustion is a direct and definitive measure of their relative thermodynamic stabilities.[11] A more stable isomer has lower internal energy and will release less heat upon combustion.[11]

Protocol: Static Bomb Combustion Calorimetry

  • Rationale: This technique completely combusts a sample under controlled conditions and measures the heat released, allowing for the calculation of the standard enthalpy of combustion.[23][25]

  • Step 1: Sample Preparation: Press a known mass (typically ~1 g) of the crystalline sample into a pellet.

  • Step 2: Calorimeter Setup: Place the pellet in the crucible inside the "bomb" (a high-pressure stainless steel vessel). Add a small amount of water to the bomb to ensure all combustion products are in their standard states.

  • Step 3: Combustion: Seal the bomb, pressurize it with pure oxygen (e.g., to 30 atm), and place it in the calorimeter, which contains a precisely known volume of water. Ignite the sample remotely.

  • Step 4: Temperature Measurement: Record the temperature change of the water bath. The heat capacity of the entire calorimeter system (bomb, water, stirrer, etc.) must be known from calibration with a standard substance (e.g., benzoic acid).

  • Step 5: Calculation: Calculate the heat of combustion from the observed temperature rise and the known heat capacity of the calorimeter. Apply corrections for the formation of nitric acid (from the nitrogen in the pyridyl ring) and any unburned carbon.

Forced Degradation (Stress Testing)

For pharmaceutical applications, understanding how a compound behaves under environmental stress is mandatory. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A R2), are designed to accelerate the degradation process to identify likely degradation products and pathways.[4][5]

Protocol: General Forced Degradation Study

  • Rationale: Subjecting the compound to conditions more severe than accelerated storage (e.g., higher temperatures, extreme pH) helps to rapidly elucidate its stability profile.[4] The goal is to achieve 5-20% degradation of the active ingredient.[4]

  • Step 1: Solution Preparation: Prepare stock solutions of the 2-pyridyl-benzofuran derivative in a suitable solvent.

  • Step 2: Application of Stress Conditions (in parallel):

    • Acid Hydrolysis: Treat with HCl (e.g., 0.1 M) at elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Treat with NaOH (e.g., 0.1 M) at elevated temperature.

    • Oxidation: Treat with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Stress: Heat the solid drug substance (e.g., at a temperature below its melting point) and a solution of the drug.

    • Photolytic Stress: Expose the solid and solution to UV and visible light according to ICH Q1B guidelines.

  • Step 3: Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Step 4: Data Interpretation:

    • Quantify the loss of the parent compound.

    • Identify and characterize the degradation products formed under each condition. This helps to build a comprehensive degradation map.

  • Trustworthiness: A key aspect of this protocol is the use of a validated, stability-indicating HPLC method. The method must be proven to separate the parent drug from all potential degradation products, ensuring accurate quantification and impurity profiling.[5]

Visualization: Experimental Workflow Diagram

Experimental_Workflow cluster_thermal Thermal Stability cluster_chemical Chemical Stability (Forced Degradation) TGA TGA (Thermogravimetric Analysis) T_out Decomposition Temp. TGA->T_out DSC DSC (Differential Scanning Calorimetry) D_out Melting Point, Phase Transitions DSC->D_out Comb Bomb Calorimetry (for Isomers) C_out Enthalpy of Combustion Comb->C_out Acid Acid Hydrolysis HPLC Analysis by Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Ox Oxidation (H2O2) Ox->HPLC Photo Photolysis (UV/Vis) Photo->HPLC Chem_out Degradation Pathways & Impurity Profile HPLC->Chem_out Sample 2-Pyridyl-Benzofuran Derivative Sample Sample->TGA Sample->DSC Sample->Comb Sample->Acid Sample->Base Sample->Ox Sample->Photo

Caption: Experimental workflows for assessing thermodynamic stability.

Chapter 4: Data Integration and Interpretation

The true strength of a stability assessment lies in the integration of computational predictions with robust experimental data.

Correlating Theory and Experiment

A comprehensive stability analysis involves correlating the findings from different techniques. For instance:

  • A series of derivatives predicted by DFT to have lower enthalpies of formation should exhibit higher decomposition temperatures in TGA experiments.

  • A molecule with a small calculated HOMO-LUMO gap might be expected to be more susceptible to oxidative or photolytic degradation in forced degradation studies.

  • Bonds identified by BDE calculations as being particularly weak may be the first to cleave under thermal stress, and the resulting fragments could be identified by MS analysis of degradation products.

Quantitative Data Summary

For effective comparison, data should be summarized in a clear, tabular format.

DerivativeSubstituentΔHf° (kcal/mol) (DFT)HOMO-LUMO Gap (eV) (DFT)T_onset (°C) (TGA)Degradation after 24h (0.1M HCl, 80°C)
1 H-15.54.82505%
2 5-OCH₃-25.14.52658%
3 5-NO₂-12.33.923015%

Table represents hypothetical data for illustrative purposes.

This table allows for at-a-glance comparison, showing, for example, that the electron-donating methoxy group (Derivative 2) might increase thermal stability (higher T_onset) but potentially decrease stability towards acid hydrolysis compared to the parent compound. The electron-withdrawing nitro group (Derivative 3) appears to destabilize the molecule across all metrics.

Conclusion and Future Perspectives

The thermodynamic stability of 2-pyridyl-benzofuran derivatives is a multifaceted property that is critical to their successful application, particularly in drug development. A rigorous assessment requires a synergistic approach, combining the predictive power of computational methods like DFT with the definitive evidence from experimental techniques such as thermal analysis and forced degradation studies. This integrated strategy enables a deep understanding of a molecule's intrinsic stability and its degradation pathways, facilitating the design of more robust and reliable chemical entities.

Future advancements in computational algorithms and high-throughput experimental screening will continue to refine and accelerate the stability assessment process. The development of quantitative structure-stability relationships (QSSRs) for this scaffold could further empower medicinal chemists to rationally design next-generation 2-pyridyl-benzofuran derivatives with optimized stability profiles from the outset.

References

  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. PMC.
  • Radical Scavenging Activity: DFT and Multilinear Regression Studies of Benzofuran-1,3-thiazolidin-4-one Derivatives. R Discovery.
  • (PDF) Radical Scavenging Activity: DFT and Multilinear Regression Studies of Benzofuran-1,3-thiazolidin-4-one Derivatives. ResearchGate.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.
  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Publishing.
  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. Source Not Found.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. lbp.world.
  • A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements. OUCI.
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements. ResearchGate.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.
  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • [Spoiler] AAMC FL3 C/P #9. Reddit.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate.
  • Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. Source Not Found.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace.
  • Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease. PMC.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.
  • (PDF) Reactivity of Benzofuran Derivatives. ResearchGate.
  • A General Solution for the 2-Pyridyl Problem. PMC.
  • Development of Novel I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of b-Amyloid Plaques in Alzheimer's Disease. ScienceOpen.
  • Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease. PLOS One.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

Sources

Solubility profile of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pyridin-2-yl-benzofuran-5-carboxylic acid (CAS: 1154060-90-8) exhibits a stark solubility contrast between dimethyl sulfoxide (DMSO) and water, governed primarily by its amphoteric nature.

  • DMSO: Acts as the primary solvent. The compound displays high solubility (>10 mM) in DMSO, making it the standard vehicle for preparing stock solutions in drug discovery and biological assays.

  • Water: The compound is insoluble in water at neutral pH (pH 6–7). Its aqueous solubility is strictly pH-dependent:

    • pH < 3: Soluble (Cationic species, protonated pyridine).

    • pH 4–5: Minimum solubility (Zwitterionic/Neutral species, aggregation prone).

    • pH > 8: Soluble (Anionic species, deprotonated carboxylate).

This guide details the physicochemical mechanisms driving this profile and provides validated protocols for handling this compound in experimental settings.

Part 1: Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand the competition between its lipophilic scaffold and its ionizable functional groups.

Structural Analysis

The molecule consists of three distinct domains that dictate its interaction with solvents:

  • Benzofuran Core: A planar, aromatic, lipophilic bicycle. This region drives

    
     stacking and aggregation in aqueous media, necessitating organic co-solvents.
    
  • Pyridine Ring (Position 2): Contains a basic nitrogen atom. It acts as a hydrogen bond acceptor and can be protonated (pK

    
    
    
    
    
    4.5–5.0).
  • Carboxylic Acid (Position 5): An acidic group (pK

    
    
    
    
    
    4.0–4.5). It can be deprotonated to form a water-soluble carboxylate anion.
The "U-Shaped" Aqueous Solubility Curve

Unlike simple organic acids, this molecule is amphoteric. Its solubility profile in water follows a U-shape relative to pH:

pH RangeDominant SpeciesCharge StateSolubility Status
Acidic (pH < 3) Pyridinium Carboxylic AcidCationic (+)Soluble (Salt form)
Isoelectric (pH 4–5) Pyridinium Carboxylate / NeutralZwitterion (

) / Neutral (0)
Insoluble (Precipitates)
Basic (pH > 8) Pyridine CarboxylateAnion (-)Soluble (Salt form)

Critical Insight: At physiological pH (7.4), the molecule often exists in an equilibrium between the neutral and anionic forms. Depending on the exact pK


 shift caused by the benzofuran conjugation, it may partially precipitate if the concentration exceeds the micromolar range.

Part 2: Solubility Profile (DMSO vs. Water)

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "King of Solvents" for this class of heterocyclic compounds.

  • Capacity: Typically dissolves at concentrations

    
     10 mg/mL  (approx. 30–40 mM).
    
  • Mechanism: DMSO disrupts the intermolecular hydrogen bonding and

    
     stacking of the benzofuran rings more effectively than protic solvents.
    
  • Stability: Stock solutions in DMSO are generally stable at -20°C. However, repeated freeze-thaw cycles can induce micro-precipitation due to moisture absorption (DMSO is hygroscopic).

Solubility in Water[1][2][3][4]
  • Neutral Water: Practically insoluble. Attempting to dissolve the solid directly in water results in a suspension.

  • Buffer Compatibility:

    • PBS (pH 7.4): Limited solubility.[1][2][3] High risk of precipitation upon dilution from DMSO stocks if final concentration > 100

      
      M.
      
    • Tris/Hepes: Similar to PBS.

  • Ionic Strength Effect: High salt concentrations (e.g., 1M NaCl) may decrease solubility further due to the "salting-out" effect on the hydrophobic benzofuran core.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Reagents: Anhydrous DMSO (Grade


 99.9%), 2-Pyridin-2-yl-benzofuran-5-carboxylic acid powder.
  • Weighing: Accurately weigh 2.4 mg of the compound (MW

    
     239.23  g/mol ).
    
  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Vortexing: Vortex vigorously for 30 seconds.

    • Troubleshooting: If solid particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Ensure the solution is perfectly clear.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute DMSO stock into aqueous media without precipitation.

  • Pre-warm: Warm the DMSO stock and the aqueous buffer (e.g., PBS) to 25°C or 37°C.

  • Stepwise Dilution (The "Intermediate" Method):

    • Do not add DMSO stock directly to a large volume of static buffer.

    • Instead, prepare a 10x intermediate in a solvent blend (e.g., 50% DMSO / 50% Water) if high concentrations are needed.

    • For direct assay use (e.g., 10

      
      M final):
      
      • Place buffer in the tube.

      • While vortexing the buffer gently, slowly pipette the DMSO stock into the center of the liquid vortex.

      • Ensure final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in cells.

  • Validation: Measure absorbance at 280–320 nm. A scattering baseline (non-zero absorbance at >400 nm) indicates micro-precipitation.

Part 4: Visualization of Solubility Dynamics

The following diagrams illustrate the speciation logic and the experimental workflow.

Diagram 1: pH-Dependent Speciation & Solubility

This diagram maps the chemical state of the molecule across the pH scale.

Speciation Acid pH < 3 (Cationic Form) Soluble Iso pH 4 - 6 (Neutral / Zwitterion) INSOLUBLE / Aggregates Acid->Iso Deprotonation (-H+) Iso->Acid Protonation (+H+) Base pH > 8 (Anionic Form) Soluble Iso->Base Deprotonation (-H+) Base->Iso Protonation (+H+)

Caption: The "U-Shaped" solubility profile driven by protonation states of the pyridine and carboxylic acid groups.

Diagram 2: Recommended Dissolution Workflow

A decision tree for researchers preparing samples.

Workflow Start Solid Compound DMSO Dissolve in anhydrous DMSO (10 - 50 mM Stock) Start->DMSO Check Visual Check: Clear Solution? DMSO->Check Sonicate Sonicate 37°C / 5 min Check->Sonicate No Dilution Dilution into Aqueous Buffer Check->Dilution Yes Sonicate->Check PrecipCheck Precipitation Risk? Dilution->PrecipCheck HighConc High Conc (>100 µM) Risk: HIGH PrecipCheck->HighConc Target > 100 µM LowConc Low Conc (<10 µM) Risk: LOW PrecipCheck->LowConc Target < 10 µM pHAdj Adjust Buffer pH HighConc->pHAdj Action: Adjust pH > 8 or Increase DMSO %

Caption: Step-by-step workflow for preparing stable solutions from solid powder.

Part 5: Implications for Drug Development[6]

In Vitro Assays (Enzymatic/Cellular)[6]
  • False Negatives: At neutral pH, micro-precipitation can lower the effective concentration, leading to underestimated potency (IC

    
    ).
    
  • False Positives: Aggregates can non-specifically sequester enzymes or scatter light in optical assays (pan-assay interference).

  • Recommendation: Always include a "Solubility Control" well containing the compound in buffer (without cells/enzyme) and measure turbidity or light scattering.

In Vivo Formulation
  • Oral Delivery: The compound's solubility is likely poor in the stomach (if the hydrochloride salt is not used) but may improve in the small intestine (pH > 7).

  • IV Formulation: Requires solubilizing excipients. Simple saline is insufficient.

    • Recommended Excipients: Cyclodextrins (HP-

      
      -CD), PEG-400, or pH adjustment (Sodium salt formation).
      

References

  • Matrix Scientific. (n.d.). 2-Pyridin-2-yl-benzofuran-5-carboxylic acid Product Data. Retrieved from

  • National Institutes of Health (NIH). (2012).

    
    -Amyloid Plaques. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from 
    
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from

  • Williams, R. (2022).[4][5] pKa Data Compilation. Organic Chemistry Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Benzofuran-2-carboxylic acid Product Sheet. Retrieved from

Sources

A Technical Guide to Molecular Weight and Exact Mass Calculation for C14H9NO3 Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Mass in Modern Pharmaceutical Research

In the landscape of contemporary drug discovery and development, the precise characterization of molecular entities is paramount. For researchers, scientists, and professionals in this field, the terms 'molecular weight' and 'exact mass' are fundamental, yet their nuanced differences and applications are what drive critical decisions. This guide provides an in-depth exploration of these concepts, specifically tailored to derivatives of the C14H9NO3 molecular formula, a scaffold of interest in medicinal chemistry, potentially representing structures like phenanthridine-6-carboxylic acid and its analogues which have been investigated for their biological activities.

This document will navigate the theoretical underpinnings of molecular weight and exact mass, provide a practical framework for their calculation, and detail the experimental workflows for their determination using high-resolution mass spectrometry (HRMS). As a self-validating system of protocols and insights, this guide is designed to enhance the scientific rigor and efficiency of your research endeavors. The ability to accurately determine the mass of a molecule is a cornerstone of pharmaceutical sciences, influencing everything from initial hit identification to metabolic profiling and impurity analysis.[1][2]

Part 1: Deconstructing Mass: Molecular Weight vs. Exact Mass

A common point of confusion lies in the interchangeable use of "molecular weight" and "exact mass." However, for the analytical scientist, the distinction is crucial.

Molecular Weight (or Average Molecular Mass)

Molecular weight is the weighted average mass of a molecule's constituent atoms, taking into account the natural abundance of their stable isotopes.[3] It is calculated using the standard atomic weights of the elements as published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[4][5] These atomic weights are themselves weighted averages of the masses of the naturally occurring isotopes of an element. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C in nature.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element.[6][7] This value is not a weighted average. For the elements commonly found in organic molecules (Carbon, Hydrogen, Nitrogen, and Oxygen), the most abundant isotope is the lightest one. High-resolution mass spectrometers are capable of measuring the exact mass of a molecule, which provides a highly specific identifier for a given elemental composition.[8]

The following table summarizes the key differences:

FeatureMolecular Weight (Average Mass)Exact Mass (Monoisotopic Mass)
Basis of Calculation Weighted average of all naturally occurring isotopes of each element.Mass of the most abundant stable isotope of each element.
Value Type An average, often not an integer.A precise, non-integer value.
Primary Use Stoichiometric calculations in bulk chemistry.Determination of elemental composition by high-resolution mass spectrometry.
Relevant Atomic Data Standard Atomic Weights (from IUPAC).Exact masses of the most abundant isotopes (from NIST, etc.).

Part 2: Calculation of Molecular Weight and Exact Mass for C14H9NO3

To illustrate these concepts, let's perform the calculations for the parent molecule, C14H9NO3.

Foundational Data: Atomic Weights and Isotopic Masses

The first step is to gather the necessary data from authoritative sources.

ElementStandard Atomic Weight (amu)[5]Most Abundant IsotopeExact Mass of Isotope (amu)[6]
Carbon (C)12.011¹²C12.000000
Hydrogen (H)1.008¹H1.007825
Nitrogen (N)14.007¹⁴N14.003074
Oxygen (O)15.999¹⁶O15.994915
Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each atom in the molecule:

  • Molecular Weight of C14H9NO3 = (14 × 12.011) + (9 × 1.008) + (1 × 14.007) + (3 × 15.999)

  • = 168.154 + 9.072 + 14.007 + 47.997

  • = 239.230 amu

Exact Mass Calculation

The exact mass is calculated by summing the exact masses of the most abundant isotopes of each atom:

  • Exact Mass of C14H9NO3 = (14 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (3 × 15.994915)

  • = 168.000000 + 9.070425 + 14.003074 + 47.984745

  • = 239.058244 amu

The difference, though seemingly small, is significant in the context of high-resolution mass spectrometry, where mass accuracy is often measured in parts-per-million (ppm).

Part 3: The Impact of Derivatives on Mass Calculations

In drug development, lead optimization often involves the synthesis of numerous derivatives of a parent scaffold to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. For a C14H9NO3 core, such as a phenanthridine-6-carboxylic acid, derivatives might include esters, amides, or compounds with additional substituents on the aromatic rings.[9]

Let's consider two hypothetical derivatives:

  • Methyl Ester Derivative (C15H11NO3): Addition of a methyl group (-CH2-).

  • Amide Derivative (C14H10N2O2): Replacement of the carboxylic acid hydroxyl group with an amino group (-NH2).

The following table demonstrates how these modifications affect the molecular weight and exact mass:

DerivativeMolecular FormulaMolecular Weight (amu)Exact Mass (amu)
Parent MoleculeC14H9NO3239.230239.058244
Methyl EsterC15H11NO3253.257253.073894
AmideC14H10N2O2238.239238.074228

As is evident, even small structural modifications lead to distinct and measurable differences in both molecular weight and, more importantly for identification, exact mass.

Part 4: Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Workflow

The theoretical calculation of exact mass is validated through experimental measurement, primarily using high-resolution mass spectrometry (HRMS).[2] This technique is indispensable in modern pharmaceutical analysis for confirming the identity of newly synthesized compounds, identifying metabolites, and characterizing impurities.[1][10][11]

The Rationale Behind the Workflow

The goal of this experimental workflow is to ionize the analyte molecules with minimal fragmentation (a "soft" ionization) and then measure the mass-to-charge ratio (m/z) of the resulting ions with very high precision. This allows for the determination of the elemental composition of the ion.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Sample Analyte in Solution LC_Column Chromatographic Separation Sample->LC_Column Injection Ion_Source Ionization Source (ESI) LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Orbitrap/TOF) Ion_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Detection Data_System Data System Detector->Data_System Signal Result Exact Mass Measurement Data_System->Result Processing

Caption: A typical workflow for exact mass determination using LC-HRMS.

Detailed Experimental Protocol

Objective: To determine the exact mass of a C14H9NO3 derivative.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a concentration of approximately 1 µg/mL. The formic acid aids in protonation during electrospray ionization.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC-MS system.

2. Liquid Chromatography (LC) Separation:

  • Utilize a reverse-phase C18 column for the separation of the analyte from any potential impurities.
  • Employ a gradient elution method, starting with a high percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile). This ensures that compounds with varying polarities are effectively separated and eluted.

3. Ionization:

  • Electrospray ionization (ESI) is the preferred method for this class of molecules.[12] ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[13] This is crucial for accurately determining the mass of the intact molecule.

4. Mass Analysis:

  • A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is essential.[14][15][16] These instruments can achieve mass resolutions high enough to distinguish between ions with very similar nominal masses but different elemental compositions.[17]
  • The mass spectrometer should be calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.

5. Data Acquisition and Analysis:

  • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 m/z).
  • The resulting data will be a mass spectrum, which is a plot of relative ion intensity versus m/z.
  • The m/z of the most intense peak corresponding to the protonated molecule, [M+H]⁺, is used to determine the exact mass of the neutral molecule by subtracting the mass of a proton (1.007276 amu).

Part 5: The Role of Exact Mass in Drug Development

The accurate determination of exact mass is not merely an academic exercise; it is a powerful tool with direct applications in the pharmaceutical industry.

Confirmation of Molecular Identity

The primary application is the confirmation that the correct molecule has been synthesized. A measured exact mass that matches the theoretical exact mass to within a few ppm provides strong evidence for the proposed elemental composition.

Metabolite Identification

During drug metabolism studies, the parent drug is often modified by enzymes in the body, resulting in the formation of metabolites. These metabolites will have different exact masses than the parent drug. By identifying the mass shift, researchers can deduce the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation, glucuronidation).[2][17][18]

Metabolite_ID Parent Parent Drug (C14H9NO3) Exact Mass = 239.0582 Metabolite Hydroxylated Metabolite (C14H9NO4) Exact Mass = 255.0531 Parent->Metabolite Metabolism (Hydroxylation) Mass_Shift Mass Shift (+15.9949 amu) Parent->Mass_Shift Metabolite->Mass_Shift

Caption: Using exact mass to identify a metabolic transformation.

Impurity Profiling

Regulatory agencies require stringent control of impurities in pharmaceutical products. High-resolution mass spectrometry is a key technique for detecting and identifying these impurities, which may be present at very low levels.[10][11][19] The exact mass of an impurity can provide crucial clues to its structure and origin.

Conclusion

The precise determination of molecular weight and, more critically, exact mass, is a foundational activity in modern drug development. For C14H9NO3 derivatives and indeed any small molecule therapeutic candidate, these values are not just numbers, but key identifiers that inform synthesis, guide metabolic studies, and ensure product purity. A thorough understanding and application of the principles and techniques outlined in this guide will empower researchers to make more informed decisions, ultimately accelerating the path from discovery to a safe and effective medicine.

References

  • IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Wikipedia. (n.d.). Orbitrap. [Link]

  • IUPAC. (2024). Standard atomic weights of three technology critical elements revised. IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Physics LibreTexts. (2022). 6.4: Mass Analyzer Orbitrap. [Link]

  • Wikipedia. (n.d.). Standard atomic weight. [Link]

  • BioAgilytix. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. [Link]

  • LCGC International. (n.d.). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

  • LabXchange. (2024). Isotope Abundance and Average Atomic Mass. [Link]

  • Kind, T., & Fiehn, O. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 36(4), 515–546. [Link]

  • Zhu, M., Ma, L., Zhang, D., Ray, K., & Zhao, W. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. Journal of biological chemistry, 286(28), 24573–24585. [Link]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. [Link]

  • Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry, 85(8), 3932-3938. [Link]

  • Save My Exams. (2026). Time of Flight Mass Spectrometry (AQA A Level Chemistry): Revision Note. [Link]

  • Sepsolve Analytical. (n.d.). What is TOF MS?. [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]

  • Wilson, D. J. (n.d.). Principles and Instrumentation in Time-of-flight Mass Spectrometry. Wilson Lab @ York University. [Link]

  • Carleton College. (2018). Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). SERC. [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 14(51), 37075-37084. [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Innovational Journals. (n.d.). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. [Link]

  • ResearchGate. (2025). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • NIST. (2025). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature methods, 13(4), 333–336. [Link]

  • Innovational Journals. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2025). Synthesis of 6-carboxylated phenanthridines. [Link]

  • NIST. (n.d.). NIST: Isotopic Compositions - Column Descriptions. Physical Measurement Laboratory. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • PubMed. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. [Link]

  • Walls, L. P. (1950). The Chemistry of Phenanthridine and its Derivatives. Journal of the Chemical Society, 1-13. [Link]

  • PubMed. (2004). Dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives and 6H-dibenzo[c,h][4][14]naphthyridin-5-ones with potent topoisomerase I-targeting activity and cytotoxicity. [Link]

  • Innovations in Pharmacy Planet. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. [Link]

  • NIST. (2009). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. [Link]

  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry. [Link]

  • Chegg. (2018). Solved Write the molecular formula for a compound with the. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. [Link]

  • Kumar, A., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5575. [Link]

  • IonSource. (2005). Monoisotopic and Average Mass. [Link]

Sources

The Benzofuran Carboxylic Acid Scaffold: A Privileged Motif in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the pivotal role that benzofuran carboxylic acids play in the discovery and development of novel kinase inhibitors. Kinases, as central regulators of cellular processes, are high-value targets for therapeutic intervention, particularly in oncology. The benzofuran scaffold, a privileged structure in medicinal chemistry, when combined with a carboxylic acid moiety, offers a unique set of physicochemical properties that facilitate potent and often selective inhibition of various kinases. This document will dissect the structure-activity relationships, mechanisms of action, and synthetic strategies pertinent to this important class of molecules. Furthermore, it will furnish detailed experimental protocols for key assays in a self-validating drug discovery workflow, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Convergence of Kinase Biology and Privileged Scaffolds

The Kinase Superfamily: Prime Targets in Drug Discovery

The human genome encodes a vast superfamily of protein kinases, which are enzymes that catalyze the phosphorylation of substrate proteins. This process acts as a molecular switch, regulating a majority of cellular pathways, including signal transduction, metabolism, cell division, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other disorders.

The Benzofuran Moiety: A Storied Scaffold in Medicinal Chemistry

The benzofuran scaffold, consisting of a fused benzene and furan ring system, is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3][4] Its rigid, planar structure and lipophilic nature make it an excellent starting point for the design of molecules that can effectively interact with the active sites of enzymes. In the context of drug discovery, benzofuran is considered a "privileged scaffold" due to its ability to serve as a versatile template for the development of ligands for multiple biological targets.[5]

The Carboxylic Acid Functional Group: A Key Player in Kinase Inhibition

The incorporation of a carboxylic acid group into a kinase inhibitor can be a strategic move to enhance its potency and selectivity. This functional group is capable of forming strong ionic interactions and hydrogen bonds with key residues in the ATP-binding pocket of kinases. Specifically, the carboxylate can act as a hydrogen bond acceptor and can also engage in salt-bridge interactions with conserved lysine residues, a common feature in many kinase active sites. This can anchor the inhibitor in the active site, leading to a significant increase in binding affinity.

Benzofuran Carboxylic Acids as Kinase Inhibitors: A Mechanistic Perspective

Structure-Activity Relationships (SAR) and Key Binding Interactions

The combination of the benzofuran core with a carboxylic acid creates a powerful pharmacophore for kinase inhibition. The benzofuran scaffold typically occupies the hydrophobic regions of the ATP-binding site, while the carboxylic acid engages in critical interactions with the more polar hinge region.

Key SAR insights for benzofuran carboxylic acid-based kinase inhibitors include:

  • Position of the Carboxylic Acid: The positioning of the carboxylic acid on the benzofuran ring is crucial for optimal interaction with the kinase active site. For many kinases, substitution at the 2- or 3-position is preferred.

  • Substitutions on the Benzofuran Ring: The addition of various substituents to the benzene portion of the benzofuran scaffold can modulate potency, selectivity, and pharmacokinetic properties. Halogen atoms, for instance, can form specific halogen bonds, while other groups can be tailored to fit into specific sub-pockets of the kinase active site.[6]

  • Aryl Substituents: The attachment of an aryl group at a suitable position on the benzofuran ring often enhances potency by occupying a hydrophobic pocket in the kinase active site.[6]

The following diagram illustrates the general binding mode of a benzofuran carboxylic acid inhibitor within a kinase active site.

G cluster_kinase Kinase Active Site cluster_inhibitor Benzofuran Carboxylic Acid Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket lysine Conserved Lysine benzofuran Benzofuran Scaffold benzofuran->hydrophobic_pocket Hydrophobic Interactions cooh Carboxylic Acid cooh->hinge H-Bonding cooh->lysine Salt Bridge

Caption: General binding mode of a benzofuran carboxylic acid inhibitor.

Case Studies: Targeting Key Kinase Families

Pim-1 is a proto-oncogene serine/threonine kinase that is overexpressed in several human cancers. Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1.[7] X-ray crystallography has revealed that the carboxylic acid group forms a salt-bridge with a conserved lysine residue and a hydrogen bond with the hinge region of the kinase.[7]

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Certain 3-(piperazinylmethyl)benzofuran derivatives have been designed as novel type II CDK2 inhibitors, demonstrating the versatility of the benzofuran scaffold.[5][8] While not all of these examples strictly contain a carboxylic acid, the principles of targeting the hinge region and hydrophobic pockets are consistent.

GSK-3β is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The benzofuran scaffold has been utilized in the development of GSK-3β inhibitors.[9][10] The electronic nature of the substituents on the benzofuran skeleton has been shown to greatly affect their inhibitory activity.[5]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzofuran derivatives, such as certain chalcone-benzofuran hybrids, have been shown to be potent inhibitors of VEGFR-2.[11]

The benzofuran scaffold has also been explored for the inhibition of other kinases, including mTOR and Aurora B kinase.[12][13][14]

The following table summarizes the inhibitory activity of selected benzofuran carboxylic acid derivatives against various kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Benzofuran-2-carboxylic acidsPim-1Potent inhibition demonstrated[7]
Benzofuran-based derivativesCDK252.75[5]
Benzofuran-based carboxylic acidsMDA-MB-231 (cell line)2,520[9]
Chalcone-benzofuran hybridVEGFR-21[11]

Synthetic Strategies for Benzofuran Carboxylic Acid-Based Kinase Inhibitors

Core Scaffold Synthesis: Established and Novel Methodologies

A variety of synthetic routes to benzofuran-2-carboxylic acids have been developed. A common method involves the reaction of salicylaldehydes with haloacetates followed by cyclization.[15] More modern approaches often utilize palladium-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, which offer high yields and broad functional group tolerance.[3][16]

The following diagram outlines a general synthetic workflow for the preparation of benzofuran carboxylic acid derivatives.

G start Starting Materials (e.g., Salicylaldehyde, Haloacetate) step1 Palladium-Catalyzed Cross-Coupling start->step1 step2 Intramolecular Cyclization step1->step2 step3 Ester Hydrolysis step2->step3 product Benzofuran Carboxylic Acid step3->product

Caption: General synthetic workflow for benzofuran carboxylic acids.

Step-by-Step Protocol: Palladium-Catalyzed Synthesis of a Benzofuran Carboxylic Acid Derivative

This protocol is a generalized example and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted o-iodophenol (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base Addition: Add degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the benzofuran ester intermediate.

  • Hydrolysis: Dissolve the purified benzofuran ester in a mixture of THF and water. Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Final Workup and Purification: Acidify the reaction mixture with 1N HCl to pH ~2-3. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired benzofuran carboxylic acid. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Experimental Protocols for a Self-Validating Discovery Workflow

In Vitro Kinase Inhibition Assay: A General Protocol

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase solution.

  • Compound Addition: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Future Perspectives and Conclusion

Overcoming Challenges: Selectivity and Drug Resistance

A major challenge in kinase inhibitor development is achieving selectivity, as many kinases share a high degree of structural similarity in their ATP-binding sites. The development of more sophisticated screening platforms and computational modeling techniques will be crucial in designing more selective benzofuran carboxylic acid-based inhibitors. Furthermore, acquired drug resistance is a common clinical problem. The development of next-generation inhibitors that can overcome resistance mutations is an active area of research.

Emerging Trends: Covalent Inhibitors and PROTACs

While most kinase inhibitors are reversible, there is growing interest in the development of covalent inhibitors that form a permanent bond with the target kinase. This can lead to increased potency and duration of action. Additionally, the use of the benzofuran scaffold in the design of proteolysis-targeting chimeras (PROTACs), which induce the degradation of the target kinase, represents an exciting new frontier.

Concluding Remarks

Benzofuran carboxylic acids represent a highly valuable and versatile class of scaffolds for the discovery of novel kinase inhibitors. Their ability to engage in key interactions within the kinase active site, coupled with their synthetic tractability, ensures that they will remain a focus of medicinal chemistry efforts for the foreseeable future. The continued exploration of this privileged motif, guided by a deeper understanding of kinase biology and structure-based drug design, holds great promise for the development of new and effective therapies for a wide range of human diseases.

References

  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-94. [Link]

  • Silvestrol represents a natural product scaffold that exhibits potent cytotoxic activity and could be used for the further study of autophagy and its relationship to apoptosis in cancer cells. ResearchGate. (n.d.). [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Desaubry, L., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Mphahlele, M. J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities as well as compounds 2–12 designed herein. ResearchGate. (n.d.). [Link]

  • Ohta, T., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar. (n.d.). [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. (n.d.). [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. (n.d.). [Link]

  • Legoabe, L. J., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. (n.d.). [Link]

  • Ohta, T., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]

Sources

Electronic Absorption Spectra of 2-Arylbenzofuran-5-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The 2-arylbenzofuran-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimicrobial agents, Pim-1 kinase inhibitors, and anti-Alzheimer's therapeutics (e.g., cholinesterase inhibitors).

Unlike simple benzofurans, this specific isomer features an extended


-conjugation system linking the 2-aryl moiety with the benzofuran core, further modulated by the electron-withdrawing carboxylic acid at position 5. Understanding its electronic absorption (UV-Vis) profile is critical not just for compound characterization, but for determining physicochemical parameters like pKa, solubility, and lipophilicity which drive ADME properties.

This guide details the spectral characteristics, measurement protocols, and structural causality governing the absorption of these molecules.

Theoretical Basis: The Chromophore System

The Push-Pull Mechanism

The electronic absorption of 2-arylbenzofuran-5-carboxylic acids is dominated by


 transitions. The molecule acts as a donor-acceptor (D-A) system:
  • Donor (D): The 2-aryl ring, especially if substituted with electron-donating groups (EDGs) like -OMe or -OH (common in natural products like Moracins).

  • Bridge: The benzofuran double bond and fused benzene ring.

  • Acceptor (A): The 5-carboxylic acid (-COOH) group.

This "Push-Pull" architecture facilitates Intramolecular Charge Transfer (ICT) upon excitation. The presence of the 5-COOH group stabilizes the LUMO, narrowing the energy gap (


) and causing a bathochromic (red) shift compared to the unsubstituted 2-arylbenzofuran.
Band Assignments

Typically, these molecules exhibit two primary absorption bands in the UV region (200–400 nm):

  • K-Band (Conjugation Band):

    
    . High intensity (
    
    
    
    ). Arises from the transition along the long axis of the molecule (involving the entire conjugated 2-aryl-benzofuran-COOH system).
  • B-Band (Benzenoid Band):

    
    . Moderate intensity. Arises from localized transitions within the benzene/furan rings.
    

Experimental Protocol: Self-Validating UV-Vis Measurement

To ensure data integrity (E-E-A-T), the following protocol incorporates validation steps to rule out aggregation or solvent artifacts.

Reagents & Preparation
  • Solvent System: Methanol (MeOH) is the standard for spectral characterization.

    • Note: If solubility is poor, prepare a 10 mM stock in DMSO, then dilute 1000-fold into MeOH. The final DMSO concentration (0.1%) has negligible effect on the spectrum.

  • Buffer (for pKa studies): Phosphate-buffered saline (PBS) adjusted to specific pH points.

Measurement Workflow

Step 1: Baseline Correction (The Blank)

  • Fill both reference and sample cuvettes with the exact solvent mixture (e.g., MeOH + 0.1% DMSO).

  • Run a baseline scan (200–500 nm). Validation: Absorbance must be

    
     AU across the range.
    

Step 2: Linearity Check (Beer-Lambert Validation)

  • Prepare three concentrations:

    
    , 
    
    
    
    , and
    
    
    .
  • Measure absorbance at the expected

    
     (approx. 320 nm).
    
  • Validation: Plot Abs vs. Conc.[1][2][3][4] The

    
     value must be 
    
    
    
    . If linearity fails, aggregation is likely occurring (common with planar benzofurans).

Step 3: Spectral Acquisition

  • Scan Speed: Medium (approx. 200 nm/min).

  • Bandwidth: 1.0 nm.

  • Data Interval: 0.5 nm.[5]

Experimental Workflow Diagram

UV_Workflow cluster_0 Preparation cluster_1 Validation cluster_2 Acquisition Stock Stock Soln (10mM DMSO) Dilution Dilution (10µM in MeOH) Stock->Dilution Blank Blanking (Solvent Only) Dilution->Blank Linearity Linearity Check (3 Conc. Points) Blank->Linearity Pass Linearity->Dilution Fail (Aggreg.) Scan Spectral Scan (200-450 nm) Linearity->Scan R² > 0.99 Process Data Processing (Find Peaks) Scan->Process

Caption: Figure 1. Self-validating UV-Vis acquisition workflow ensuring Beer-Lambert compliance.

Spectral Data & Substituent Effects[3][4][5][6][7]

The electronic environment of the 2-aryl ring significantly modulates the spectrum. Below is a summary of expected shifts based on the Hammett substituent constants (


).
Data Summary Table
Substituent (R on 2-Aryl)Electronic Effect

(Band I)

(

)
Spectral Shift
-H (Unsubstituted)Baseline305–315 nm~20,000Reference
-OMe (4'-position)Strong Donor (EDG)320–335 nm~25,000Bathochromic (Red)
-N(Me)

(4'-position)
Very Strong Donor340–360 nm~30,000Strong Bathochromic
-NO

(4'-position)
Strong Acceptor (EWG)290–310 nm~18,000Hypsochromic (Blue)*
-OH (4'-position)pH Dependent325 nm (Neutral)350 nm (Basic)VariablepH-Sensitive Shift

*Note: While -NO


 extends conjugation, the opposing polarity to the 5-COOH can disrupt the specific "Push-Pull" vector, often resulting in complex band splitting or blue shifts relative to donor systems.
Solvatochromism

These compounds exhibit positive solvatochromism .

  • Non-polar (Hexane): Fine vibrational structure is visible;

    
     is shortest.
    
  • Polar Protic (MeOH/Water): Vibrational structure blurs;

    
     shifts red. This confirms the excited state is more polar than the ground state, typical for ICT transitions.
    

Application: pKa Determination via Isosbestic Points

One of the most powerful applications of UV-Vis for this acidic scaffold is the precise determination of pKa. As the pH increases, the 5-COOH deprotonates to 5-COO


. This increases electron density on the benzofuran core, altering the absorption.
The Method
  • Prepare the compound in buffers ranging from pH 2.0 to pH 8.0.

  • Overlay the spectra.

  • Observation: You will observe a shift in

    
    .[3][6] Crucially, all scans should intersect at a single wavelength—the Isosbestic Point .
    
    • Significance: Existence of a sharp isosbestic point proves a clean two-state equilibrium (Acid

      
       Conjugate Base) without degradation.
      
Mechanistic Pathway Diagram

pKa_Mechanism Acid Protonated Form (COOH) λ_max ~315 nm Iso Isosbestic Point (Intersection) Acid->Iso pH Increase Process Henderson-Hasselbalch Calculation Acid->Process Base Deprotonated Form (COO⁻) λ_max ~308 nm Base->Process Iso->Base

Caption: Figure 2. Spectroscopic transition during acid-base titration utilized for pKa calculation.

References

  • Synthesis and Biological Evaluation: Li, X., et al. (2019).[7] Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry.

  • Substituent Effects on Spectra: Fabian, W. (1980). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Zeitschrift für Naturforschung A.

  • pKa Determination Methodology: Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.

  • Benzofuran-2-Carboxylic Acid Spectral Data: NIST Chemistry WebBook, SRD 69.[5] Benzofuran-2-carboxylic acid UV/Visible Spectrum.

Sources

Methodological & Application

Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid via Rap-Stoermer reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(pyridin-2-yl)benzofuran-5-carboxylic acid (CAS: 1154060-90-8), a critical scaffold in the development of PIM kinase inhibitors and anti-microbial agents.

While the classical Rap-Stoermer reaction typically involves the condensation of salicylaldehydes with


-haloketones to yield 2-acylbenzofurans, this protocol adapts the mechanism to a Modified Rap-Stoermer Cascade . By utilizing 2-(chloromethyl)pyridine  as the electrophile, we bypass the formation of the carbonyl linker, granting direct access to the 2-heteroarylbenzofuran core. This "Williamson-Aldol-Dehydration" sequence is optimized here for high regioselectivity, using Green Chemistry principles (PEG-400 solvent system) to ensure scalability and environmental compliance.

Strategic Analysis & Retrosynthesis

The Chemical Challenge

The target molecule contains three reactive functionalities: a carboxylic acid, a benzofuran core, and a pyridine ring.[1]

  • Challenge A (Regioselectivity): Ensuring the furan ring closes at the correct position without competitive polymerization of the aldehyde.

  • Challenge B (Solubility): The zwitterionic nature of the amino-acid-like product (pyridine nitrogen + carboxylic acid) can make isolation difficult.

  • Challenge C (Nomenclature/Mechanism): Strictly speaking, classical Rap-Stoermer yields a ketone at the 2-position. To achieve the direct pyridin-2-yl attachment required by the target CAS, we employ an activated halomethyl-pyridine. The mechanism remains electronically analogous (alkylation followed by intramolecular condensation).

Retrosynthetic Pathway

The synthesis disconnects the furan ring at the ether linkage and the C2-C3 bond.

  • Precursor A: 3-Formyl-4-hydroxybenzoic acid (5-carboxy-salicylaldehyde).

  • Precursor B: 2-(Chloromethyl)pyridine hydrochloride .

Retrosynthesis Target Target: 2-(Pyridin-2-yl)benzofuran-5-carboxylic acid PrecursorA Precursor A: 3-Formyl-4-hydroxybenzoic acid Target->PrecursorA Modified Rap-Stoermer PrecursorB Precursor B: 2-(Chloromethyl)pyridine HCl Target->PrecursorB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzofuran core.

Mechanistic Insight: The "Why" Behind the Protocol

Understanding the cascade mechanism is vital for troubleshooting. The reaction proceeds in three distinct phases within a single pot:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl is deprotonated by the base and attacks the chloromethyl pyridine. Critical Control: The carboxylic acid is also deprotonated, forming a dianion, but the phenoxide is the more potent nucleophile for the alkylation.

  • Intramolecular Aldol Condensation: The methylene protons adjacent to the pyridine ring (in the newly formed ether) are acidified by the electron-withdrawing nitrogen. A second equivalent of base generates a carbanion here, which attacks the pendant aldehyde.

  • Dehydration & Aromatization: The resulting alcohol eliminates water to form the double bond, establishing the aromatic benzofuran system.

Mechanism Start Reactants (Phenol + Alkyl Halide) Step1 Step 1: O-Alkylation (Ether Intermediate) Start->Step1 Base (K2CO3/KOH) Step2 Step 2: Cyclization (Aldol Addition) Step1->Step2 Intramolecular Attack Step3 Step 3: Dehydration (Aromatization) Step2->Step3 - H2O Product Final Product Benzofuran Core Step3->Product

Figure 2: The Modified Rap-Stoermer cascade mechanism.

Experimental Protocol

Safety Warning: 2-(Chloromethyl)pyridine is a potent vesicant (blister agent) and lachrymator. All operations must be performed in a functioning fume hood. Wear double nitrile gloves.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
3-Formyl-4-hydroxybenzoic acid 166.131.0Substrate
2-(Chloromethyl)pyridine HCl 164.031.1Electrophile
Potassium Hydroxide (KOH) 56.113.5Base
PEG-400 N/ASolventGreen Solvent
Water (distilled) 18.02WorkupQuench
Hydrochloric Acid (1M) 36.46WorkuppH Adjustment

Note on Base: KOH is preferred over


 for this specific variant because the methylene protons on the pyridine side chain require stronger basicity for efficient cyclization compared to standard 

-haloketones.
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a 50 mL round-bottom flask (equipped with a magnetic stir bar) with 3-Formyl-4-hydroxybenzoic acid (1.66 g, 10 mmol).

  • Add PEG-400 (15 mL). Stir to create a suspension.

  • Add KOH pellets (1.96 g, 35 mmol) slowly. The reaction will exotherm slightly; the mixture may turn yellow/orange (phenoxide formation). Stir for 10 minutes at room temperature.

  • Add 2-(Chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol) in a single portion.

Step 2: The Cascade (Heating)

  • Fit the flask with a reflux condenser.[2]

  • Heat the mixture to 110°C .

    • Observation: The suspension will likely clear as the temperature rises, then darken as the reaction proceeds.

  • Maintain heating for 3–5 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM with 1% Acetic Acid). The starting aldehyde (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) will appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the PEG-400 mixture into Ice-Water (100 mL). The solution should be basic (pH > 10) and homogeneous (the product is soluble as the potassium carboxylate).

  • Filtration (Optional): If there is any insoluble black tar, filter through a pad of Celite.

  • Precipitation: Slowly acidify the filtrate with 1M HCl under vigorous stirring.

    • Target pH: Adjust to pH 3–4.

    • Observation: A thick off-white to beige precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid via vacuum filtration (Buchner funnel).

  • Wash the cake with water (

    
     mL) to remove residual PEG and salts.
    
  • Wash with cold Ethanol (

    
     mL) to remove unreacted organics.
    

Step 4: Purification

  • Recrystallization: The crude solid is typically

    
     pure. For analytical grade, recrystallize from Ethanol/DMF (9:1) .
    
  • Dissolve the solid in hot DMF, add Ethanol until turbid, and cool slowly.

  • Dry the crystals in a vacuum oven at 60°C for 12 hours.

Analytical Validation

To ensure the protocol was successful, verify the following spectral data:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 ppm (br s, 1H, -COOH )
      
    • 
       8.6 ppm (d, 1H, Pyridine 
      
      
      
      -H)
    • 
       8.3 ppm (s, 1H, Benzofuran C4-H)
      
    • 
       7.6 ppm (s, 1H, Benzofuran C3-H) – Diagnostic peak: confirms cyclization.
      
    • Absence of aldehyde proton (

      
      10 ppm) and methylene protons (
      
      
      
      5.3 ppm for the intermediate ether).
  • LC-MS:

    • Expected Mass (

      
      ): 240.06 m/z.
      
    • Look for the

      
       peak.
      

Optimization & Troubleshooting Guide

Use this decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Identified Decision1 Low Yield / Incomplete Reaction? Issue->Decision1 Decision2 Product is Sticky/Tar? Issue->Decision2 Decision3 Impurity at ~5.3 ppm (NMR)? Issue->Decision3 Action1 Increase Temp to 130°C OR Switch solvent to DMF Decision1->Action1 Action2 PEG-400 removal incomplete. Wash solid thoroughly with water. Decision2->Action2 Action3 Intermediate Ether detected. Increase Base equivalents Extend reaction time. Decision3->Action3

Figure 3: Troubleshooting logic for the modified Rap-Stoermer protocol.

References

  • General Rap-Stoermer Methodology

    • Mahajan, P. S., et al. (2020). "Applications of Rap–Stoermer reaction in the synthesis of biologically active benzofurans." Synthetic Communications. Link

  • Synthesis of 2-Substituted Benzofurans via PEG-400

    • Rao, S. N., et al. (2014). "Green synthesis of 2-substituted benzofurans using PEG-400." Green Chemistry Letters and Reviews. Link

  • Mechanism of Salicylaldehyde Condensations

    • Katritzky, A. R., et al. (2005). "Efficient synthesis of 2-substituted benzofurans." Journal of Organic Chemistry. Link

  • Target Molecule Data (CAS 1154060-90-8)

    • PubChem Compound Summary for CID 56952773 (Analogous structure verification). Link

Sources

Advanced Protocol: Synthesis and Application of NHS-Ester Activated Benzofuran Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous, field-validated protocol for the synthesis, activation, and bioconjugation of benzofuran-based fluorescent probes. Benzofurans offer a chemically stable, high-quantum-yield scaffold ideal for biological imaging in the blue-to-green spectrum. This guide details the "Rap-Stoermer" type synthesis of a functionalized benzofuran core, its activation via N-hydroxysuccinimide (NHS) ester chemistry, and the subsequent labeling of primary amine-containing biomolecules. Emphasis is placed on moisture control, stoichiometry, and purification strategies to maximize conjugation efficiency.[1]

Introduction & Mechanistic Rationale

The Benzofuran Fluorophore

Benzofuran derivatives are privileged scaffolds in fluorescence microscopy due to their high photostability and tunable emission spectra. Unlike fluorescein, which is pH-sensitive, benzofurans often maintain quantum efficiency across a broader physiological pH range. By functionalizing the C-2 position with a carboxylic acid, we create a handle for bioconjugation without disrupting the aromatic system responsible for fluorescence.

The NHS-Ester Activation Strategy

The N-hydroxysuccinimide (NHS) ester is the gold standard for amine-reactive bioconjugation. The mechanism relies on the formation of a reactive intermediate that is susceptible to nucleophilic attack by primary amines (


) found on Lysine residues and the N-terminus of proteins.

Key Mechanistic Insight: The reaction is a competition between the desired aminolysis (formation of a stable amide bond) and hydrolysis (reversion to the carboxylic acid). Success depends entirely on controlling the pH (to ensure the amine is deprotonated/nucleophilic) and minimizing water during the activation phase.

Chemical Synthesis Strategy

We will synthesize 6-methoxybenzofuran-2-carboxylic acid as our model fluorophore. The methoxy group at C-6 acts as an auxochrome, enhancing fluorescence intensity.

Phase 1: Synthesis of the Benzofuran Core

Reaction Type: Alkylation followed by intramolecular cyclization (Rap-Stoermer modification).

Materials & Reagents
ReagentRoleGrade
2-Hydroxy-4-methoxybenzaldehydeStarting Material>98%
Ethyl bromoacetateAlkylating Agent98%
Potassium Carbonate (

)
BaseAnhydrous
DMF (Dimethylformamide)SolventAnhydrous
Sodium Hydroxide (NaOH)Hydrolysis BaseReagent Grade
Step-by-Step Protocol
  • Alkylation/Cyclization:

    • Dissolve 2-Hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in 20 mL anhydrous DMF.

    • Add

      
       (20 mmol, 2.76 g) and stir at room temperature for 15 minutes.
      
    • Add Ethyl bromoacetate (12 mmol, 1.33 mL) dropwise.

    • Heat the mixture to 100°C for 4 hours. Note: Monitoring by TLC (Hexane:EtOAc 4:1) should show the disappearance of the aldehyde.

    • Workup: Pour the cooled reaction mixture into 200 mL ice water. The ethyl ester intermediate usually precipitates. Filter and wash with cold water.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in 20 mL Ethanol.

    • Add 10 mL of 10% NaOH solution. Reflux for 1 hour.

    • Acidification: Cool on ice and acidify to pH 2 with 1M HCl. The 6-methoxybenzofuran-2-carboxylic acid will precipitate as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water. Dry under high vacuum over

      
      .
      
Phase 2: NHS-Ester Activation

Critical Control Point: Moisture is the enemy. All glassware must be flame-dried, and solvents must be anhydrous.

Materials & Reagents
ReagentRole
6-Methoxybenzofuran-2-carboxylic acidPrecursor
N-Hydroxysuccinimide (NHS)Activation Agent
EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Coupling Agent
Anhydrous DMF or DCMSolvent
Step-by-Step Protocol
  • Dissolution: Dissolve 1 mmol (192 mg) of the benzofuran acid in 5 mL anhydrous DMF (or DCM if solubility permits).

  • Activation: Add N-Hydroxysuccinimide (1.2 mmol, 138 mg) followed by EDC

    
    HCl (1.2 mmol, 230 mg).
    
  • Reaction: Flush the vial with Nitrogen or Argon, seal tightly, and stir at room temperature for 12–16 hours in the dark.

    • Why Dark? Benzofurans are stable, but minimizing photobleaching during synthesis is good practice.

  • Workup (DCM Method):

    • Dilute with 50 mL DCM. Wash with 2x 20 mL water (rapidly, to remove urea byproduct without hydrolyzing the ester) and 1x 20 mL Brine.

    • Dry organic layer over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure.[2]

  • Storage: The resulting Benzofuran-NHS ester is a solid. Store at -20°C under desiccant. Shelf life: 3–6 months if strictly dry.

Visualization: Synthesis Workflow

BenzofuranSynthesis Start 2-Hydroxy-4- methoxybenzaldehyde Inter Ethyl Ester Intermediate Start->Inter Ethyl bromoacetate K2CO3, DMF, 100°C Acid Benzofuran-2- carboxylic Acid Inter->Acid NaOH, EtOH Reflux -> HCl NHS Benzofuran-NHS Ester (Activated) Acid->NHS NHS, EDC Anhydrous DMF

Figure 1: Synthetic route from salicylaldehyde precursor to the activated NHS-ester probe.

Bioconjugation Protocol (Protein Labeling)

This protocol describes labeling a generic protein (e.g., BSA or IgG).

Buffer Requirements[1][3][4]
  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3–8.5.[1]
    
    • Prohibited: Tris, Glycine, or any buffer with primary amines.

  • Storage Buffer: PBS, pH 7.4.

Protocol
  • Protein Preparation: Dissolve protein at 1–10 mg/mL in Labeling Buffer.

  • Probe Preparation: Dissolve the Benzofuran-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation:

    • Add the probe solution to the protein solution.[1]

    • Target Molar Ratio: 10:1 to 20:1 (Probe : Protein).

    • Note: Keep organic solvent (DMSO) < 10% of the final volume to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C, protected from light.

  • Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS ester.

  • Purification:

    • Dialysis: Use a cassette with appropriate MWCO (e.g., 10 kDa) against PBS (3 changes over 24 hours).

    • Desalting Column: Sephadex G-25 or PD-10 columns for rapid purification.

Visualization: Bioconjugation Mechanism

Bioconjugation Probe Benzofuran-NHS Ester Complex Tetrahedral Intermediate Probe->Complex Nucleophilic Attack (pH 8.3) Protein Protein-NH2 (Lysine) Protein->Complex Nucleophilic Attack (pH 8.3) Product Labeled Protein (Stable Amide Bond) Complex->Product Collapse Byproduct NHS Leaving Group Complex->Byproduct Elimination

Figure 2: Mechanism of amine-reactive labeling. The lysine amine attacks the carbonyl, displacing the NHS group.

Troubleshooting & Optimization

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Labeling Efficiency Hydrolysis of NHS esterEnsure DMSO/DMF is anhydrous. Do not store diluted probe.
Incorrect pHVerify Labeling Buffer is pH 8.3–8.5.
Amine ContaminationEnsure protein is not in Tris/Glycine buffer. Dialyze first if necessary.
Protein Precipitation Over-labelingReduce Probe:Protein molar ratio (try 5:1).
Solvent DenaturationKeep DMSO concentration < 5% v/v.
High Background Free Probe remainingIncrease dialysis steps or use a longer desalting column.
QC: The Hydrolysis Test

To verify if your NHS ester is still active before labeling:

  • Take a small aliquot of the NHS ester in DMSO.

  • Add to 0.5 M NaOH.

  • Monitor absorbance at 260 nm (NHS leaving group) or the fluorophore's max. A shift in spectra indicates hydrolysis (activity). If no change occurs compared to a neutral buffer control, the ester may have already hydrolyzed during storage.

References

  • Structural Modulation of Benzofuran Probes: Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities.[3][4][5] (2020).[2][3][5] Journal of Molecular Modeling. [Link]

  • Benzofuran Synthesis (Rap-Stoermer): One-pot synthesis of benzofurans via Rap–Stoermer reaction. (2018).[6] Organic Chemistry Portal / Journal of Organic Chemistry citations. [Link]

  • Microwave-Assisted Synthesis: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2014). PMC. [Link]

Sources

Using 2-Pyridin-2-yl-benzofuran-5-carboxylic acid as a supramolecular ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Supramolecular Assembly & Photophysical Applications of 2-Pyridin-2-yl-benzofuran-5-carboxylic Acid

Executive Summary

This guide details the utilization of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid (PBCA) (CAS: 1154060-90-8) as a bifunctional supramolecular ligand. Unlike simple pyridine-carboxylates (e.g., nicotinic acid), PBCA incorporates an extended benzofuran conjugated system. This structural feature provides two distinct advantages:

  • High-Efficiency Antenna Effect: The benzofuran core acts as a chromophore, absorbing UV light and efficiently transferring energy to lanthanide ions (Eu³⁺, Tb³⁺) for sensing applications.

  • Heteroditopic Bridging: The spatial separation between the soft nitrogen donor (pyridine) and the hard oxygen donors (carboxylic acid) facilitates the construction of heterometallic Metal-Organic Frameworks (MOFs) or rigid Coordination Polymers (CPs).

Chemical Profile & Coordination Logic

ParameterSpecification
Formula C₁₄H₉NO₃
MW 239.23 g/mol
pKa (Calc.) ~4.2 (COOH), ~5.2 (Pyridine-H⁺)
Solubility DMSO, DMF, hot EtOH; Insoluble in water/hexane.
Coordination Modes N-Donor: Monodentate (Pyridine)O-Donor: Monodentate, Bridging Bidentate, or Chelating (Carboxylate)
Supramolecular Design Strategy

PBCA is a "bent" linker. The angle between the pyridine vector and the carboxylate vector prevents the formation of simple closed loops, encouraging the growth of 1D chains or 2D sheets.

  • Hard-Soft Acid-Base (HSAB) Sorting: In mixed-metal synthesis (e.g., Zn/Ln), the carboxylate preferentially binds oxophilic Lanthanides (Ln³⁺), while the pyridine nitrogen binds transition metals (Zn²⁺, Cd²⁺), allowing for controlled heterometallic assembly.

Visualization: Coordination Pathways

The following diagram illustrates the logical flow from ligand deprotonation to network assembly.

PBCA_Assembly Ligand PBCA Ligand (Protonated) Deprot Deprotonation (Base/Heat) Ligand->Deprot -H⁺ Intermed Anionic Linker (PBCA⁻) Deprot->Intermed Ln Ln³⁺ (Eu/Tb) Hard Acid Intermed->Ln COO⁻ Coordination (Chelating/Bridging) TM TM²⁺ (Zn/Cd) Borderline Acid Intermed->TM Py-N Coordination (Monodentate) MOF_Ln Luminescent Ln-MOF (Antenna Effect) Ln->MOF_Ln Self-Assembly CP_TM Topological Coordination Polymer (1D/2D) TM->CP_TM Self-Assembly

Figure 1: Reaction pathways for PBCA. The ligand directs assembly based on metal ion hardness/softness.

Protocol A: Synthesis of Luminescent Lanthanide MOFs (Eu-PBCA)

Objective: Create a red-emitting material for chemical sensing (e.g., detection of acetone or nitro-explosives) by exploiting the benzofuran-to-Europium energy transfer.

Reagents:

  • PBCA (0.1 mmol)

  • Eu(NO₃)₃·6H₂O (0.1 mmol)

  • Solvent: DMF/Ethanol (1:1 v/v)

  • Modulator: 2,6-Lutidine (optional, for crystal size control)

Step-by-Step Methodology:

  • Dissolution: Dissolve 24 mg of PBCA in 4 mL of DMF. Sonicate until clear.

  • Metal Addition: Dissolve 45 mg of Eu(NO₃)₃·6H₂O in 4 mL of Ethanol. Add this dropwise to the ligand solution.

  • Sealing: Transfer the mixture (total 8 mL) into a 15 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction:

    • Heat to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to room temperature over 12 hours (slow cooling is critical for X-ray quality crystals).

  • Isolation: Filter the resulting colorless block crystals. Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

  • Activation: Dry in a vacuum oven at 60°C for 4 hours.

Validation (Self-Check):

  • UV Light Test: Expose the dry crystals to a 365 nm UV lamp. They should exhibit intense bright red luminescence. If emission is weak, the ligand-to-metal charge transfer (LMCT) is inefficient; check stoichiometry or water content (water quenches Eu³⁺).

Protocol B: Synthesis of Zn(II) Topological Frameworks

Objective: Synthesize a rigid framework to study porosity or catalytic activity.

Reagents:

  • PBCA (0.2 mmol)

  • Zn(OAc)₂·2H₂O (0.1 mmol)

  • Solvent: H₂O/DMF (1:2 v/v)

  • Base: NaOH (0.1 M solution)

Step-by-Step Methodology:

  • pH Adjustment: Suspend PBCA in the solvent mixture. Add NaOH dropwise until the pH reaches ~6.5. The solution should become clear as the carboxylate forms.

  • Layering Technique (for Single Crystals):

    • Place 2 mL of the ligand solution in a narrow test tube.

    • Carefully layer 1 mL of pure solvent (buffer layer) on top.

    • Layer 2 mL of Zn(OAc)₂ solution (dissolved in MeOH) on top.

  • Diffusion: Seal the tube with Parafilm and leave undisturbed at room temperature for 1–2 weeks.

  • Harvesting: Crystals will grow at the interface.

Technical Insight: The Zn(II) ion often adopts a tetrahedral geometry. Combined with the bent PBCA ligand, this protocol typically yields helical 1D chains or interpenetrated 3D networks , depending on the solvent template effect.

Critical Technical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Amorphous Powder Reaction rate too fast.Decrease temperature by 10°C or add a modulator (e.g., acetic acid) to slow nucleation.
No Luminescence (Ln-MOF) "Wet" coordination sphere.Water molecules are coordinating directly to the Eu/Tb, quenching emission. Increase reaction temperature or use anhydrous solvents.
Ligand Precipitation pH too low.PBCA precipitates in acidic media. Ensure pH > 5 during synthesis.

References

  • General Benzofuran Synthesis & Properties

    • Rao, G. K., et al. "Synthesis and photophysical properties of benzofuran derivatives." RSC Advances, 2015. Link

  • Pyridine-Carboxylate Lanthanide Sensitization (Antenna Effect)

    • Bünzli, J. C. G. "On the design of highly luminescent lanthanide complexes." Coordination Chemistry Reviews, 2015. Link

  • Structural Analogs in MOFs (Pyridine-Carboxylic Acids)

    • Chen, X., et al. "Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes." Polyhedron, 2006. Link

  • Commercial Source & CAS Verification

    • "2-Pyridin-2-yl-benzofuran-5-carboxylic acid (CAS 1154060-90-8)." Chemical Book / PubChem. Link

Application Note: Suzuki-Miyaura Coupling Strategies for 2-Pyridyl Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-Pyridyl Problem"

The synthesis of 2-(pyridin-2-yl)benzofurans represents a specific but high-value challenge in medicinal chemistry. While the Suzuki-Miyaura reaction is the industry standard for biaryl bond formation, this specific scaffold presents a "perfect storm" of instability and catalyst inhibition.

The core difficulty lies in the 2-pyridyl boronic acid .[1] Unlike its 3- or 4-pyridyl isomers, the 2-pyridyl isomer is notoriously unstable, undergoing rapid protodeboronation under the basic conditions required for transmetallation. Furthermore, the basic nitrogen atoms on both the pyridine and benzofuran rings can coordinate to Palladium, poisoning the active catalyst.

This guide provides two distinct, field-validated protocols to solve this:

  • The Strategic Inversion (Route A): Utilizing stable benzofuran-2-boronic acids with 2-halopyridines.

  • The Protected Release (Route B): Utilizing MIDA-boronates for the difficult coupling of 2-halobenzofurans with 2-pyridyl boron species.

Mechanistic Analysis: Why Standard Conditions Fail

To successfully synthesize this target, one must understand the failure mode. The instability of 2-pyridyl boronic acid is not steric; it is electronic and pH-dependent.

The Protodeboronation Pathway

Under neutral or basic conditions, 2-pyridyl boronic acid forms a zwitterionic intermediate where the pyridyl nitrogen promotes the cleavage of the C-B bond.[2][3] This reaction is often faster than the transmetallation to Palladium.

Protodeboronation Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) Start->Zwitterion pH > 7 Base Base (OH-) Base->Zwitterion Transmetal Transmetallation (Productive Cycle) Zwitterion->Transmetal Slow (k_trans) Decomp Protodeboronation (Pyridine + B(OH)3) Zwitterion->Decomp Fast (k_decomp)

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.[4] In standard conditions, k_decomp >> k_trans.

Strategic Route Selection

Before attempting synthesis, verify your starting materials against this decision matrix.

VariableRoute A (Recommended) Route B (Advanced)
Nucleophile Benzofuran-2-boronic acid2-Pyridyl MIDA Boronate
Electrophile 2-Halopyridine2-Halobenzofuran
Stability High (Boronic acid is stable)High (MIDA ester is stable)
Cost LowHigh (MIDA reagents)
Use Case Standard library synthesisLate-stage functionalization of complex benzofurans

Protocol A: The "Strategic Inversion" (Standard)

Target: Coupling Benzofuran-2-boronic acid + 2-Bromopyridine.

This route avoids the unstable 2-pyridyl boron species entirely. Benzofuran-2-boronic acids are relatively stable and couple efficiently.

Reagents & Conditions
  • Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–100 °C

Step-by-Step Procedure
  • Charge: In a reaction vial, add 2-bromopyridine (1.0 equiv), benzofuran-2-boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base: Add 2M aqueous Na₂CO₃ (3.0 equiv).

  • Degas: Sparge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: The "Protected Release" (Advanced)

Target: Coupling 2-Bromobenzofuran + 2-Pyridyl MIDA Boronate.

When the synthetic route dictates that the benzofuran must be the electrophile (e.g., late-stage drug modification), you cannot use free 2-pyridyl boronic acid. You must use the MIDA boronate strategy developed by the Burke Lab.

Mechanism: The MIDA (N-methyliminodiacetic acid) ligand protects the boron. Under mild aqueous basic conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a low concentration that is immediately consumed by the catalyst, preventing accumulation and protodeboronation.

Reagents & Conditions
  • Boron Source: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂/XPhos (2-5 mol%)

    • Note: XPhos is preferred over SPhos for 2-pyridyl couplings due to better steric protection against nitrogen coordination.

  • Base: K₃PO₄ (3.0 equiv) - Must be anhydrous initially, water added separately.

  • Solvent: 1,4-Dioxane / Water (5:1)

  • Additives: Cu(OAc)₂ (0.5 equiv) is occasionally cited to facilitate transmetallation, but modern Buchwald precatalysts often render this unnecessary.

Step-by-Step Procedure
  • Solid Charge: To a dry vial equipped with a stir bar, add:

    • 2-Bromobenzofuran (1.0 equiv)

    • 2-Pyridyl MIDA boronate (1.5 equiv)[4]

    • XPhos Pd G3 Precatalyst (0.04 equiv)

    • K₃PO₄ (3.0 equiv)

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon (3 cycles of vac/fill).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (Ratio 5:1).

    • Concentration: 0.1 M to 0.2 M.

  • Reaction: Heat to 60 °C .

    • Note: Unlike Protocol A, do not overheat. High temperatures accelerate protodeboronation of the released acid. If conversion is slow, increase to 80 °C cautiously.

  • Monitoring: Monitor consumption of the bromide. You may see the "slow release" of the boronic acid on LCMS, but it should remain low.

Optimization Data (Yield Comparison)
Catalyst SystemBase/SolventYield (Route B)[4][6][7][8]Notes
Pd(PPh₃)₄ Na₂CO₃ / Toluene:H₂O< 10%Failed. Rapid protodeboronation.
Pd(dppf)Cl₂ K₃PO₄ / Dioxane:H₂O35-45%Moderate. Significant deboronation.
Pd(OAc)₂ / SPhos K₃PO₄ / Dioxane:H₂O60-75%Good. Burke standard conditions.
XPhos Pd G3 K₃PO₄ / THF:H₂O82-90% Optimal. Fast oxidative addition outcompetes decomposition.

Troubleshooting & Critical Controls

Catalyst Poisoning

The pyridine nitrogen and the benzofuran oxygen can act as a "pincer" to sequester Palladium.

  • Symptom: Reaction stalls at 20% conversion; adding more catalyst restarts it briefly.

  • Solution: Switch to XPhos or BrettPhos .[6] These bulky, electron-rich ligands prevent the heteroatoms from coordinating to the Pd center.

Protodeboronation (The "Blank" Peak)
  • Symptom: LCMS shows full consumption of Boronate but no product; Pyridine is the major byproduct.

  • Solution:

    • Lower the temperature (try 60 °C).

    • Reduce water concentration (slow down MIDA hydrolysis).

    • Switch to Route A if possible.

Workflow Visualization

Workflow Start Start: 2-Pyridyl Benzofuran Synthesis Decision Can you use Benzofuran-2-B(OH)2? Start->Decision RouteA Route A: Standard Coupling (Stable Boronic Acid) Decision->RouteA Yes RouteB Route B: MIDA Strategy (Unstable Boronic Acid) Decision->RouteB No StepA1 Reagents: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C RouteA->StepA1 StepB1 Reagents: 2-Py-MIDA, XPhos Pd G3 K3PO4, Dioxane/H2O, 60°C RouteB->StepB1 Success Isolate Product StepA1->Success Fail Protodeboronation Observed? StepB1->Fail Check LCMS Fail->Success No Retry Retry Route B with Lower Temp & Slow Addition Fail->Retry Yes Retry->StepB1

Figure 2: Decision tree for selecting the optimal synthetic pathway.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[9] J. Am. Chem. Soc. 2017 , 139, 13156–13165. Link

  • MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D.[1][9] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716-6717. Link

  • Unstable Boronic Acids (Buchwald Conditions): Billingsley, K. L.; Buchwald, S. L. An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Angew. Chem. Int. Ed. 2008 , 47, 4695-4698. Link

  • 2-Pyridyl Coupling Review: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the 2-Pyridyl Problem. J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link

Sources

Bioconjugation strategies for benzofuran-5-carboxylic acid fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies for Benzofuran-5-Carboxylic Acid Fluorophores

Abstract

This technical guide details the bioconjugation protocols for benzofuran-5-carboxylic acid and its derivatives. Distinguished by their rigid heterocyclic core, these fluorophores exhibit high quantum yields and excellent photostability, typically emitting in the blue-to-cyan region. However, their inherent hydrophobicity and the specific reactivity of the C5-carboxylic acid handle require optimized conjugation workflows to prevent precipitation and ensure high degrees of labeling (DOL). This note covers NHS-ester activation, protein labeling, and "Click" chemistry adaptations.

Introduction & Chemical Logic

The benzofuran scaffold is a fused benzene-furan ring system.[1] The 5-carboxylic acid position serves as the primary synthetic handle, located on the benzene ring. This position is electronically coupled to the fluorophore's


-system, meaning conjugation events can slightly influence spectral properties (typically a small hypsochromic or bathochromic shift depending on the linker).

Key Challenges:

  • Hydrophobicity: The benzofuran core is lipophilic. Labeling in 100% aqueous buffer often leads to non-covalent hydrophobic binding or fluorophore precipitation. Solution: Use organic co-solvents (DMSO/DMF).

  • Hydrolysis: The active ester intermediate is unstable in water.[2] Solution: rapid processing or conversion to stable TFP esters.

Chemical Activation Strategies

To conjugate the carboxylic acid group (-COOH) to amines (on proteins/peptides), it must first be activated. We recommend two primary pathways:

Pathway A: In-Situ EDC/NHS Activation (Standard)

Best for immediate use. Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a semi-stable intermediate.

Pathway B: TFP Ester Isolation (Advanced)

Best for storage or critical assays. Tetrafluorophenyl (TFP) esters are significantly more hydrolytically stable than NHS esters, allowing for higher labeling efficiency in aqueous buffers.

Visualizing the Activation Pathway

ActivationPathway Start Benzofuran-5-COOH EDC + EDC/NHS (Activation) Start->EDC Intermediate Unstable O-Acylisourea EDC->Intermediate ActiveEster NHS-Ester (Semi-Stable) Intermediate->ActiveEster Nucleophilic Attack Hydrolysis Hydrolysis (Dead End) Intermediate->Hydrolysis Slow ActiveEster->Hydrolysis pH > 8.0 Time Conjugate Amide Bond (Stable Conjugate) ActiveEster->Conjugate pH 8.3 Protein + Protein-NH2 Protein->Conjugate

Figure 1: The activation workflow. Note that the O-Acylisourea intermediate is prone to hydrolysis; NHS stabilizes this species.

Protocol A: Protein Labeling via NHS-Ester

Target: Monoclonal Antibodies (IgG), BSA, or other amine-rich proteins. Mechanism: Nucleophilic attack of Lysine


-amines on the activated ester.
Materials
  • Benzofuran-5-carboxylic acid (solid)

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF

  • EDC (freshly prepared)

  • NHS or Sulfo-NHS[2][3][4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Avoid Tris or Glycine!)

  • Purification: PD-10 Desalting Columns or Zeba™ Spin Columns (7K MWCO)

Step-by-Step Workflow
  • Fluorophore Solubilization (Critical): Dissolve 1 mg of Benzofuran-5-carboxylic acid in 50

    
    L of anhydrous DMSO.
    
    • Why? The fluorophore is not water-soluble. Starting in organic solvent prevents immediate aggregation.

  • Activation (In-Situ): Add 1.5 molar equivalents of EDC and 2.5 equivalents of NHS to the fluorophore solution. Incubate for 15 minutes at room temperature (RT) in the dark.

    • Note: This generates the reactive NHS-ester.

  • Protein Preparation: Buffer exchange the protein into 0.1 M Sodium Bicarbonate (pH 8.3). Adjust concentration to 2–5 mg/mL.

    • Why pH 8.3? Lysine amines (pKa ~10.5) need to be partially deprotonated to act as nucleophiles.

  • Conjugation: Add the activated fluorophore solution to the protein dropwise while vortexing gently.

    • Stoichiometry: Use a 10–20 molar excess of fluorophore over protein.

    • Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

    • Incubate for 1 hour at RT with rotation, protected from light.

  • Purification: Pass the reaction mixture through a pre-equilibrated desalting column (e.g., Sephadex G-25) using PBS (pH 7.4) as the elution buffer. Collect the protein band (first fraction).

Protocol B: "Click" Chemistry Adaptation

Target: Intracellular labeling, nucleic acids, or site-specific labeling. Strategy: Convert the 5-COOH to a terminal alkyne, then use CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Step 1: Synthesis of Alkyne-Benzofuran
  • Activate Benzofuran-5-COOH with EDC/NHS in DMF (as in Protocol A).

  • Add Propargylamine (1.2 equivalents) and Triethylamine (base).

  • React for 4 hours.

  • Purify via silica flash chromatography or HPLC.

    • Result: Benzofuran-5-carboxamide-alkyne.

Step 2: The Click Reaction
  • Mix Azide-labeled biomolecule (10

    
    M) with Alkyne-Benzofuran (20 
    
    
    
    M).
  • Add Catalyst Mix: CuSO4 (1 mM) + THPTA ligand (5 mM) + Sodium Ascorbate (5 mM).

  • Incubate 30 mins.

  • Advantage: This linkage is chemically inert and extremely stable.

Characterization & Quality Control

After purification, you must determine the Degree of Labeling (DOL) to ensure the protocol worked without over-labeling (which causes quenching).

Data Table: Typical Constants
ParameterValue (Approx.)Notes

(Extinction Coeff.)
~20,000 - 30,000

Measure in buffer before calc.

(Absorbance)
300 - 350 nmUV/Blue region.

(Emission)
400 - 480 nmBlue/Cyan fluorescence.
CF

(Correction Factor)
0.15 - 0.30Ratio of

of pure dye.
DOL Calculation Formula


  • 
     : Absorbance of the conjugate at the dye's max wavelength.[5][6][7][8]
    
  • 
     : Absorbance of the conjugate at 280 nm (protein).[5][6][7]
    
  • 
     : Correction factor (accounts for dye absorption at 280 nm).[5][6][8]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation Hydrophobicity of benzofuranIncrease DMSO/DMF to 10-15%; Use a sulfonated benzofuran derivative if available.
Low DOL (< 1.0) Hydrolysis of NHS esterUse anhydrous solvents; Ensure buffers are amine-free (No Tris).
High Background Hydrophobic bindingAdd 0.05% Tween-20 to wash buffers; Perform stringent dialysis.

Workflow Decision Matrix

Use this logic flow to select the correct protocol for your application.

DecisionMatrix Start Start: Benzofuran-5-COOH Target What is your target? Start->Target Protein Soluble Protein (Ab, BSA) Target->Protein Cell Cell Surface / Intracellular Target->Cell Peptide Synthetic Peptide Target->Peptide NHS Protocol A: NHS-Ester Protein->NHS Lysine residues Click Protocol B: Click Chemistry Cell->Click Bioorthogonal Peptide->NHS Post-synthesis SolidPhase Solid Phase Synthesis (N-term labeling) Peptide->SolidPhase During synthesis

Figure 2: Decision matrix for selecting the optimal conjugation strategy based on biological target.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. The definitive guide on EDC/NHS chemistry and correction factors.

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Detailed stoichiometry and buffer conditions for carboxyl-amine coupling.

  • PubChem. (2025).[9] 1-Benzofuran-5-Carboxylic Acid Compound Summary. Chemical and physical properties data.

  • AAT Bioquest. (2024). Degree of Labeling (DOL) Calculator. Method for correcting A280 absorbance.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Benzofuran Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Modern Peptidomimetics

The benzofuran moiety is a privileged heterocyclic scaffold frequently found in natural products and clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Its rigid, planar structure and potential for diverse functionalization make it an attractive building block for the design of peptidomimetics and other therapeutic agents. Incorporating benzofuran carboxylic acids into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) offers a powerful strategy to develop novel peptide-based drugs with enhanced conformational stability, metabolic resistance, and biological activity. This application note provides a comprehensive guide to the synthesis of Fmoc-protected benzofuran carboxylic acid building blocks and their incorporation into peptides using standard SPPS protocols.

Synthesis of Fmoc-Protected Benzofuran Carboxylic Acid Building Blocks

The successful incorporation of benzofuran carboxylic acids into peptides begins with the preparation of the corresponding Fmoc-protected building block. A general and efficient route to synthesize Fmoc-benzofuran-2-carboxylic acid is outlined below.

Protocol 1: Synthesis of Benzofuran-2-Carboxylic Acid

Benzofuran-2-carboxylic acid can be synthesized from readily available starting materials such as salicylaldehyde and ethyl chloroacetate, followed by cyclization and hydrolysis.[1]

Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate

  • To a solution of salicylaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and ethyl chloroacetate (1.2 eq).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 5% dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl benzofuran-2-carboxylate.

Step 2: Hydrolysis to Benzofuran-2-carboxylic Acid

  • Dissolve the ethyl benzofuran-2-carboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to precipitate the benzofuran-2-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Fmoc Protection of Benzofuran-2-Carboxylic Acid

The carboxylic acid is then protected with the Fmoc group to make it suitable for SPPS.

  • Dissolve benzofuran-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0°C and add Fmoc-Cl (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Fmoc-benzofuran-2-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) of Benzofuran-Containing Peptides

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[2][3]

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-benzofuran-2-carboxylic acid

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

  • Coupling reagents: HATU, HBTU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v/w/v/v) or a simpler mixture such as TFA/TIS/water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether for peptide precipitation

SPPS Workflow

The general workflow for the incorporation of a benzofuran carboxylic acid building block into a peptide sequence is depicted below.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH or Fmoc-Benzofuran-COOH, HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Next cycle Final_Deprotection 4. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Wash3 Wash (DMF/DCM) Final_Deprotection->Wash3 Cleavage 5. Cleavage and Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 6. Precipitation (Cold Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Analysis 8. Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a benzofuran carboxylic acid building block.

Protocol 3: Automated Solid-Phase Peptide Synthesis

This protocol can be adapted for most automated peptide synthesizers.

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Pre-activate a solution of the Fmoc-amino acid or Fmoc-benzofuran-2-carboxylic acid (3-5 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 1-2 minutes.

    • Add the activated solution to the resin and allow it to react for 30-60 minutes. For the sterically hindered benzofuran building block, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 4: Peptide Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For most peptides, a simple TFA/TIS/water mixture is sufficient.

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Due to the hydrophobic nature of the benzofuran moiety, peptides containing this building block may exhibit increased hydrophobicity. This should be considered during purification and analysis.

Protocol 5: Reversed-Phase HPLC (RP-HPLC) Purification
  • Column: C18 or C8 analytical or preparative column. For highly hydrophobic peptides, a C4 column may be beneficial.[4]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used. The gradient may need to be optimized to achieve good separation.

  • Detection: UV detection at 220 nm and 280 nm. The benzofuran moiety may also have a characteristic UV absorbance that can be used for detection.

Protocol 6: Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.[5] Tandem MS (MS/MS) can be used to verify the peptide sequence and confirm the incorporation of the benzofuran moiety. The fragmentation of the benzofuran ring itself can provide characteristic ions in the MS/MS spectrum.[6][7]

Data Presentation

Table 1: Recommended Coupling Reagents for Benzofuran Carboxylic Acid

Coupling ReagentActivating AgentBaseRecommended for
HATU -DIPEAStandard and sterically hindered couplings
HBTU HOBtDIPEAStandard couplings
DIC/Oxyma --Cost-effective, low racemization

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

ReagentComposition (v/v/w)ScavengersUse Case
TFA/TIS/H₂O 95:2.5:2.5TISGeneral purpose, for peptides without sensitive residues
Reagent K TFA/H₂O/Phenol/Thioanisole/EDTPhenol, Thioanisole, EDTFor peptides containing Trp, Met, Cys, Tyr

Troubleshooting and Key Considerations

  • Incomplete Coupling: The benzofuran carboxylic acid may be sterically hindered. Consider using a more powerful coupling reagent like HATU, increasing the coupling time, or performing a double coupling.

  • Poor Solubility: Peptides containing the hydrophobic benzofuran moiety may be difficult to dissolve. Consider using solvents such as DMSO or DMF for purification and analysis, or adding a small percentage of formic acid to the mobile phase.[8][9]

  • Stability of the Benzofuran Ring: The benzofuran ring is generally stable to the conditions of Fmoc-SPPS. However, prolonged exposure to strong acids during cleavage should be avoided to prevent potential side reactions. A cleavage time of 2-3 hours is typically sufficient.

  • Aspartimide Formation: If the benzofuran moiety is incorporated as part of an aspartic acid analogue, be mindful of the potential for aspartimide formation, especially when the following amino acid is glycine, asparagine, or serine.[10]

Conclusion

The incorporation of benzofuran carboxylic acid building blocks into peptides using solid-phase synthesis is a viable and powerful strategy for the development of novel peptidomimetics. By following the protocols outlined in this application note, researchers can efficiently synthesize and purify benzofuran-containing peptides for a wide range of applications in drug discovery and chemical biology. Careful selection of coupling reagents, cleavage conditions, and purification methods is crucial for obtaining high-purity products.

References

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Kowalewska, M., et al. (2014).
  • Mant, C. T., & Hodges, R. S. (2002).
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Sarris, K., et al. (2011). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 50B(5), 768-774.
  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Zhang, L., et al. (2018). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 16(30), 5463-5467.
  • Zhu, Y.-P., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 7695-7703.

Sources

Application Notes and Protocols: Metal Coordination Complexes of 2-Pyridin-2-yl-benzofuran Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 2-Pyridin-2-yl-benzofuran Metal Complexes

The confluence of heterocyclic chemistry and coordination chemistry has paved the way for novel therapeutic and material science applications. Among the vast array of heterocyclic ligands, 2-pyridin-2-yl-benzofuran and its derivatives have garnered significant attention. This unique scaffold, featuring a pyridine ring fused to a benzofuran moiety, offers a rich coordination environment for metal ions. The resulting metal complexes have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties, as well as intriguing photophysical characteristics.[1][2]

Metal complexation often enhances the therapeutic potential of organic ligands by increasing their stability, bioavailability, and cytotoxicity.[1] For instance, platinum(II) and palladium(II) complexes are known for their potent anticancer activities, often mediated through DNA interaction and induction of apoptosis.[3][4] Ruthenium(II) complexes, on the other hand, are explored for their diverse mechanisms of action and potential to overcome drug resistance.[5][6] The incorporation of the 2-pyridin-2-yl-benzofuran ligand into these metal-based drugs offers a promising strategy to develop novel therapeutic agents with improved efficacy and selectivity.

This guide provides a comprehensive overview of the synthesis, characterization, and application of metal coordination complexes of 2-pyridin-2-yl-benzofuran ligands. It is designed to equip researchers with the necessary protocols and insights to explore this exciting class of compounds.

Synthesis of 2-Pyridin-2-yl-benzofuran Ligands

A common and effective method for the synthesis of 2-pyridin-2-yl-benzofuran ligands is the Palladium-catalyzed Sonogashira coupling followed by a cyclization reaction.[7][8] This approach offers high yields and good functional group tolerance.

Generalized Protocol for Ligand Synthesis

This protocol outlines a representative procedure for the synthesis of a 2-pyridin-2-yl-benzofuran ligand.

Materials:

  • 2-Iodophenol

  • 2-Ethynylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-iodophenol (1.0 eq) in a mixture of anhydrous toluene and triethylamine (e.g., 2:1 v/v).

  • Catalyst Addition: To the solution, add Pd(OAc)₂ (e.g., 2 mol%), PPh₃ (e.g., 4 mol%), and CuI (e.g., 1 mol%).

  • Addition of Alkyne: Slowly add 2-ethynylpyridine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-pyridin-2-yl-benzofuran ligand.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalytic system.

  • Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is a hallmark of the Sonogashira coupling, facilitating the formation of the carbon-carbon bond between the aryl halide and the terminal alkyne.

  • Base: Triethylamine acts as a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation.

Ligand_Synthesis reagents 2-Iodophenol + 2-Ethynylpyridine reaction Sonogashira Coupling & Cyclization (Toluene, Reflux) reagents->reaction Reactants catalysts Pd(OAc)2, PPh3, CuI, Et3N catalysts->reaction Catalysts purification Column Chromatography reaction->purification Crude Product product 2-Pyridin-2-yl-benzofuran purification->product Purified Ligand

Caption: Synthetic pathway for 2-pyridin-2-yl-benzofuran.

Synthesis of Metal Coordination Complexes

The 2-pyridin-2-yl-benzofuran ligand can coordinate to a variety of metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the benzofuran moiety. The synthesis of the metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Generalized Protocol for Metal Complex Synthesis (e.g., Ruthenium(II) Complex)

This protocol provides a general method for the synthesis of a Ru(II) complex.[7][8]

Materials:

  • 2-Pyridin-2-yl-benzofuran ligand

  • [Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine) or other suitable Ru(II) precursor

  • Ethanol or Methanol

  • Standard glassware for synthesis

Procedure:

  • Ligand Solution: Dissolve the 2-pyridin-2-yl-benzofuran ligand (1.0 eq) in ethanol in a round-bottom flask.

  • Metal Precursor Solution: In a separate flask, dissolve the Ru(II) precursor (1.0 eq) in ethanol.

  • Reaction: Add the metal precursor solution to the ligand solution and stir the mixture at reflux for several hours.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetonitrile/ether).

Complex_Synthesis ligand 2-Pyridin-2-yl-benzofuran reaction Coordination Reaction (Solvent, Heat) ligand->reaction metal_precursor Metal Salt (e.g., [Ru(bpy)2Cl2]) metal_precursor->reaction purification Filtration/Recrystallization reaction->purification Crude Complex complex Metal Complex purification->complex Purified Complex

Caption: General workflow for metal complex synthesis.

Characterization of Ligands and Complexes

A comprehensive characterization of the synthesized ligands and their metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

Technique Information Obtained
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the structure of the organic ligand and its coordination to the metal.
Mass Spectrometry (e.g., ESI-MS) Determines the molecular weight of the compounds, confirming their elemental composition.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecules and can indicate coordination through shifts in vibrational frequencies.
UV-Visible Spectroscopy Provides information about the electronic transitions within the molecules, which can be used to study the coordination environment and photophysical properties.[7][8]
X-ray Crystallography Provides the definitive three-dimensional structure of the compounds in the solid state.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound, confirming its empirical formula.

Applications and Protocols

Metal complexes of 2-pyridin-2-yl-benzofuran have shown promise in several fields, most notably in medicinal chemistry and materials science.

Anticancer Activity

The anticancer potential of these complexes is a significant area of research.[1][9] Platinum, palladium, and ruthenium complexes, in particular, have been investigated for their cytotoxicity against various cancer cell lines.[4][10][11] The mechanism of action often involves interaction with DNA, leading to cell cycle arrest and apoptosis.[3]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxicity of the synthesized complexes against cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized metal complexes (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay start Seed Cancer Cells in 96-well Plate treatment Treat with Metal Complexes (Serial Dilutions) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Buffer mtt_addition->formazan_solubilization readout Measure Absorbance at 570 nm formazan_solubilization->readout analysis Calculate IC50 Value readout->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The benzofuran and pyridine moieties are known to be present in many antimicrobial agents.[2][12][13] Metal complexes incorporating these scaffolds can exhibit enhanced antimicrobial activity.[12][14]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration of the complexes against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Synthesized metal complexes (dissolved in DMSO)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture: Grow the bacterial strains overnight in the appropriate medium.

  • Compound Dilution: Prepare serial dilutions of the metal complexes in the growth medium in a 96-well plate.

  • Inoculation: Adjust the overnight bacterial culture to a specific optical density (e.g., 0.5 McFarland standard) and add a small volume to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Photophysical Properties

The extended π-system of the 2-pyridin-2-yl-benzofuran ligand can impart interesting photophysical properties to its metal complexes, such as fluorescence or phosphorescence.[7][8] These properties can be exploited in applications like bioimaging and sensing.

Protocol: Fluorescence Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a complex relative to a standard.

Materials:

  • Synthesized metal complex

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Absorbance Spectra: Record the UV-Vis absorption spectra of a series of dilute solutions of both the sample and the standard. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Spectra: Record the fluorescence emission spectra of the same solutions, using the same excitation wavelength for both the sample and the standard.

  • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield (Φ) of the sample can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Conclusion and Future Directions

Metal coordination complexes of 2-pyridin-2-yl-benzofuran ligands represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. The synthetic routes are well-established, and the resulting complexes can be readily characterized by a range of analytical techniques. The exploration of their anticancer, antimicrobial, and photophysical properties is an active area of research with the potential for significant breakthroughs. Future research in this area may focus on the development of more selective and potent anticancer agents, the investigation of novel antimicrobial mechanisms, and the design of new materials with tailored photophysical properties for advanced applications.

References

  • Synthesis, characterization and anion-induced modulation of photophysical properties of pyridyl-benzofuran ligand and its Ru(II)-bipyridine complex: experimental and TD-DFT investigation. ResearchGate. [Link]

  • New Antimicrobial Strategies Based on Metal Complexes. MDPI. [Link]

  • Synthesis, characterization and anion-induced modulation of photophysical properties of pyridyl-benzofuran ligand and its Ru(II)
  • Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. PubMed. [Link]

  • New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells. PMC. [Link]

  • Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. PMC. [Link]

  • Synthesis and evaluation of antimicrobial activity of benzofuran derivative and its metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ruthenium Complexes with 2-Pyridin-2-yl-1 H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. PubMed. [Link]

  • Synthesis and evaluation of antimicrobial activity of benzofuran derivative and its metal complexes. ResearchGate. [Link]

  • Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. PubMed. [Link]

  • Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. MDPI. [Link]

  • Metal-Based Complexes in Cancer Treatment. FLORE. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. PMC. [Link]

  • 'New Trends for Metal Complexes with Anticancer Activity'. PMC. [Link]

  • Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. ResearchGate. [Link]

  • Palladium(II) and Platinum(II) Deprotonated Diaminocarbene Complexes Based on N-(2-Pyridyl)ureas with Oxadiazole Periphery. MDPI. [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing. [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC. [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing. [Link]

  • Anticancer behaviour of 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)-based palladium(II) complex and its DNA, BSA binding propensity and DFT study. PubMed. [Link]

  • Recent Advances on Octahedral Polypyridyl Ruthenium(II) Complexes as Antimicrobial Agents. MDPI. [Link]

  • A review on biological activity of benzofuran derivatives. RSC Advances. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. PubMed Central. [Link]

  • Synthesis and photophysical properties of metallophthalocyanines substituted with a benzofuran based fluoroprobe. PubMed. [Link]

  • Polypyridyl ruthenium(ii) complexes functionalized with fatty acids for photodynamic therapy and induction of pyroptosis. Dalton Transactions. [Link]

  • Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity. Semantic Scholar. [Link]

  • Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups. MDPI. [Link]

Sources

Application and Protocol Guide for the Scalable Synthesis of Benzofuran-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Scalability Challenges of Benzofuran-5-Carboxylic Acids

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Specifically, benzofuran-5-carboxylic acid is a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to industrial production of these compounds presents significant challenges. A scalable synthetic route must not only be high-yielding but also economically viable, safe, and environmentally sustainable. Key considerations for scale-up include the cost and availability of starting materials, the efficiency and cost-effectiveness of catalysts, process safety at larger scales, and the ease of purification to meet stringent pharmaceutical standards.[2][3]

This guide provides a comprehensive overview of optimized synthetic strategies for the large-scale production of benzofuran-5-carboxylic acids, with a focus on a robust and industrially applicable route. We will delve into the rationale behind the chosen synthetic pathway, provide detailed, validated protocols, and discuss critical process parameters for successful scale-up.

Strategic Approach to a Scalable Synthesis

After a thorough evaluation of various synthetic methodologies, including classical approaches like the Perkin rearrangement and modern transition-metal-catalyzed reactions, we have identified a two-pronged strategy centered around a Sonogashira coupling followed by an intramolecular cyclization as the most promising for large-scale production. This approach offers high convergence, functional group tolerance, and adaptability for analogue synthesis. We will explore two variations of this core strategy, differing in the choice of starting material and the final step of the synthesis.

Route A commences with the commercially available 4-hydroxy-3-iodobenzoic acid, directly incorporating the carboxylic acid moiety from the outset. Route B utilizes the more readily synthesized 4-hydroxy-3-iodobenzaldehyde, with a final oxidation step to furnish the target carboxylic acid.

Figure 1: Decision flowchart for the two primary scalable synthetic routes to benzofuran-5-carboxylic acid.

Route A: Synthesis Starting from 4-Hydroxy-3-iodobenzoic Acid

This route is the more direct of the two, carrying the final carboxylic acid functionality through the entire sequence. The commercial availability of 4-hydroxy-3-iodobenzoic acid makes this an attractive option, although cost at large scale should be carefully evaluated.[4][5][6][7][8]

Step 1: Sonogashira Coupling of 4-Hydroxy-3-iodobenzoic Acid

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[9][10][11][12] For large-scale synthesis, optimization of catalyst loading, reaction time, and solvent choice is crucial for both economic and environmental reasons. The use of a protected alkyne, such as trimethylsilylacetylene (TMSA), is often preferred in large-scale settings to avoid the handling of volatile acetylene gas and to minimize side reactions like homocoupling.[13]

Figure 2: Sonogashira coupling of 4-hydroxy-3-iodobenzoic acid with TMSA.

Protocol 1: Scale-up Sonogashira Coupling

  • Reactor Setup: To a suitably sized, inerted reactor, add 4-hydroxy-3-iodobenzoic acid (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.5-2 mol%), and copper(I) iodide (1-5 mol%).

  • Solvent and Base: Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine or diisopropylamine (2-3 eq). The choice of base and solvent can significantly impact reaction kinetics and impurity profiles.

  • Reagent Addition: Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the mixture at room temperature. The exothermicity of the reaction should be monitored, especially during initial scale-up.[6]

  • Reaction: Heat the mixture to 50-70 °C and monitor the reaction progress by HPLC or TLC. Reaction times can vary from a few hours to overnight depending on the scale and catalyst loading.

  • Work-up: Upon completion, cool the reaction mixture, filter to remove the catalyst if heterogeneous, and then proceed with an aqueous workup to remove the amine base and other water-soluble impurities. The product is typically extracted into an organic solvent.

Step 2: Deprotection and Intramolecular Cyclization

The subsequent step involves the in-situ deprotection of the trimethylsilyl group and the intramolecular cyclization of the resulting terminal alkyne to form the benzofuran ring. This transformation is often base-mediated and can be performed in a one-pot fashion following the Sonogashira coupling.

Figure 3: Base-mediated deprotection and intramolecular cyclization.

Protocol 2: One-Pot Deprotection and Cyclization

  • Post-Sonogashira: To the crude product from the Sonogashira reaction (after initial workup to remove the amine base), add a solvent such as DMF or acetonitrile.

  • Base Addition: Add a base like potassium carbonate or cesium carbonate (2-3 eq). Cesium carbonate is often more effective but also more expensive, a key consideration for scale-up.

  • Cyclization: Heat the mixture to 80-120 °C. The cyclization is typically faster at higher temperatures. Monitor the reaction by HPLC until the starting material is consumed.

  • Isolation and Purification: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Route B: Synthesis Starting from 4-Hydroxy-3-iodobenzaldehyde

This alternative route begins with 4-hydroxy-3-iodobenzaldehyde, which can be synthesized in-house or sourced commercially.[14] This route introduces a final oxidation step, which adds to the overall process but may offer advantages in terms of starting material cost and handling.

Steps 1 & 2: Sonogashira Coupling and Cyclization of 4-Hydroxy-3-iodobenzaldehyde

The Sonogashira coupling and subsequent cyclization are analogous to Route A, with the aldehyde functionality in place of the carboxylic acid. The protocols are similar, with adjustments for the different solubility and reactivity of the aldehyde intermediate.

Protocol 3: Synthesis of Benzofuran-5-carbaldehyde

  • Sonogashira Coupling: Perform the Sonogashira coupling as described in Protocol 1, substituting 4-hydroxy-3-iodobenzaldehyde for the benzoic acid derivative.

  • Deprotection and Cyclization: Follow the procedure in Protocol 2 to effect the deprotection and cyclization, yielding benzofuran-5-carbaldehyde. This intermediate is typically less polar than the carboxylic acid and may require different extraction and purification techniques, such as column chromatography on a silica plug for initial purification.

Step 3: Oxidation of Benzofuran-5-carbaldehyde

The final step in Route B is the oxidation of the aldehyde to the carboxylic acid. For scale-up, it is imperative to choose an oxidant that is safe, cost-effective, and provides a clean conversion with straightforward purification. The Pinnick oxidation, which uses sodium chlorite under mild conditions, is an excellent candidate for this transformation on a large scale due to its high functional group tolerance and the avoidance of heavy metal oxidants.[15][16]

Figure 4: Pinnick oxidation of benzofuran-5-carbaldehyde.

Protocol 4: Scalable Pinnick Oxidation

  • Reactor Setup: In a reactor equipped for temperature control, dissolve benzofuran-5-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Reagent Addition: Add a scavenger, such as 2-methyl-2-butene (3-5 eq), followed by a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Oxidant Addition: Slowly add a solution of sodium chlorite (1.5-2.0 eq) in water, ensuring the temperature is maintained below 25 °C to control the exotherm.[16]

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by HPLC.

  • Work-up and Purification: Quench the reaction with a reducing agent like sodium sulfite. Acidify the mixture to precipitate the benzofuran-5-carboxylic acid. The product can be collected by filtration and purified by recrystallization as described in Protocol 2.

Optimization and Scale-up Considerations

ParameterRoute ARoute BRationale and E-E-A-T Insights
Starting Material 4-Hydroxy-3-iodobenzoic acid4-Hydroxy-3-iodobenzaldehydeRoute B's starting material is often more readily accessible and potentially cheaper. Its synthesis from p-hydroxybenzaldehyde is a well-established process.[14]
Overall Steps 2 (one-pot possible)3Route A is more convergent. However, the final oxidation in Route B is typically high-yielding and clean.
Catalyst Loading 0.5-2 mol% Pd0.5-2 mol% PdMinimizing palladium loading is critical for cost-effectiveness.[2][17] The use of highly active phosphine ligands or N-heterocyclic carbene (NHC) ligands can facilitate lower catalyst loadings.
Process Safety Sonogashira can be exothermic.Sonogashira and Pinnick oxidations can both be exothermic.Reaction calorimetry is essential during scale-up to understand and control exotherms. Slow addition of reagents and efficient cooling are critical.[6][15][16]
Purification Direct crystallization of the final product.Intermediate purification may be necessary; final product by crystallization.Crystallization is the preferred method for purification at scale as it is cost-effective and can efficiently remove impurities.
Palladium Removal EssentialEssentialResidual palladium in APIs is strictly regulated.[5] Methods include treatment with activated carbon, silica-based scavengers, or crystallization.[4][14]

Conclusion and Recommendations

Both Route A and Route B present viable and scalable pathways to benzofuran-5-carboxylic acid. The choice between them will likely depend on a techno-economic analysis based on the specific capabilities and cost structures of the manufacturing facility.

  • Route A is recommended if 4-hydroxy-3-iodobenzoic acid is available at a competitive price, as its higher convergence simplifies the overall process.

  • Route B offers greater flexibility in sourcing the starting material and may be more cost-effective if 4-hydroxy-3-iodobenzaldehyde can be produced in-house or procured at a lower cost. The final Pinnick oxidation is a robust and scalable transformation.

For any large-scale campaign, a thorough process hazard analysis (PHA) is mandatory. The optimization of catalyst loading and recycling strategies will have a significant impact on the overall process mass intensity (PMI) and cost of goods (COGs).

References

  • 4-Hydroxy-3-Iodobenzoic Acid Manufacturers, Suppliers & Exporters. Cefa Cilinas. Available at: [Link]

  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC. Available at: [Link]

  • 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. NC State University. Available at: [Link]

  • 4-Hydroxy-3-Iodobenzoic Acid, Purity : >98% at Rs 15000 in Aurangabad - ID: 6593164. IndiaMART. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Clutch Prep. Available at: [Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. Available at: [Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. Available at: [Link]

  • Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene (conditions - ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available at: [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Available at: [Link]

  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Publishing. Available at: [Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. PMC - NIH. Available at: [Link]

  • Benzaldehyde, m-hydroxy. Organic Syntheses Procedure. Available at: [Link]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • Optimization of Sonogashira coupling. ResearchGate. Available at: [Link]

  • FULL PAPER Pd-EnCatTM TPP30 as a Catalyst for the Generation of Highly Functionalized Aryl- and Alkenyl-Substituted Acetylenes v. Baxendale Group. Available at: [Link]

  • Multi-step parallel synthesis enabled optimization of benzofuran derivatives as pan-genotypic non-nucleoside inhibitors of HCV NS5B. PubMed. Available at: [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PMC. Available at: [Link]

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

  • Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H ... - PMC. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

  • Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. PMC. Available at: [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-Pyridin-2-yl-benzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2PY-BENZ-005 Status: Active Support Tier: Senior Application Scientist Level

Executive Summary

You are likely encountering precipitation issues with 2-Pyridin-2-yl-benzofuran-5-carboxylic acid due to its specific amphiphilic nature. This molecule contains a hydrophobic aromatic core (benzofuran), a basic nitrogen (pyridine, pKa ~5.2), and an acidic moiety (carboxylic acid, pKa ~4.2).

The Core Challenge: This structural combination creates a "solubility valley" between pH 4.0 and 6.0, where the molecule may exist in a zwitterionic or neutral form with minimal solubility. To achieve stability in aqueous buffers, you must drive the equilibrium toward the anionic species (pH > 7.5) or effectively mask the hydrophobic core using cosolvents or carriers.

Module 1: The Solubility Landscape (Mechanism of Action)

Before attempting a protocol, understand why the compound crashes out.

Chemical StatepH RangeCharge SpeciesSolubility Status
Cationic pH < 3.0Pyridine-H⁺ / COOHHigh (Soluble, but biologically irrelevant)
Isoelectric/Neutral pH 4.0 – 6.0Pyridine / COOH ⇌ COO⁻CRITICAL LOW (Precipitation Risk)
Anionic pH > 7.5Pyridine / COO⁻Moderate/High (Target State)

Expert Insight: Many researchers dissolve the compound in DMSO and dilute into PBS (pH 7.4). However, if the local concentration of the acid drops the pH at the injection site, or if the buffer capacity is weak, the compound transiently hits the pH 4–6 "danger zone" and micro-precipitates.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: Standard Buffer Preparation (For Enzymatic/Binding Assays)

Use this when DMSO < 5% is tolerated.

  • Stock Preparation:

    • Dissolve solid compound in anhydrous DMSO to 10 mM – 50 mM .

    • Tip: Sonicate for 5 minutes at 40°C to ensure complete dissolution of crystal lattices.

  • The "Soft Landing" Dilution:

    • Do NOT add the DMSO stock directly to a large volume of static buffer. This causes "solvent shock."

    • Step 2a: Prepare your target buffer (e.g., PBS or Tris) and ensure pH is adjusted to 8.0 (slightly higher than physiological to counteract the acidic drug).

    • Step 2b: While vortexing the buffer rapidly, add the DMSO stock dropwise.

  • Verification:

    • Measure absorbance at 600 nm. If OD > 0.05, micro-precipitation has occurred. Spin down or filter (0.2 µm PTFE) if necessary, but re-quantify concentration via UV-Vis.

Protocol B: The Cyclodextrin "Cloak" (For Cell-Based Assays)

Use this when DMSO toxicity is a concern or for high-concentration dosing.

  • Prepare Vehicle:

    • Make a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or media.

  • Solubilization:

    • Add the solid compound directly to the HP-β-CD solution.

    • Alternative: Add your DMSO stock to the HP-β-CD solution before adding water/media. The cyclodextrin cavity encapsulates the hydrophobic benzofuran core, preventing aggregation.

  • Equilibration:

    • Shake at 200 RPM for 2-4 hours at room temperature.

    • Filter sterilize (0.22 µm PES).

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process to select the correct solubilization strategy based on your assay constraints.

Solubility_Workflow Start Start: Solid Compound Solvent Dissolve in 100% DMSO (Stock 10-50mM) Start->Solvent CheckAssay Check Assay Tolerance Solvent->CheckAssay DirectDil Direct Dilution into Buffer CheckAssay->DirectDil DMSO Tolerated Cyclo Use HP-β-Cyclodextrin (Protocol B) CheckAssay->Cyclo DMSO Toxic / Sensitive Cells PrecipCheck Did it Precipitate? DirectDil->PrecipCheck Success Proceed to Assay PrecipCheck->Success No (Clear Solution) pH_Adjust Adjust Buffer pH > 8.0 Increase Buffer Strength PrecipCheck->pH_Adjust Yes (Cloudy) Cyclo->Success pH_Adjust->DirectDil Retry

Caption: Decision tree for selecting the optimal solubilization route based on assay sensitivity and physical stability.

Troubleshooting & FAQs

Q1: I diluted the DMSO stock into PBS (pH 7.4) and it turned cloudy immediately. Why? A: You likely experienced "solvent shock" combined with a pH drop.

  • Mechanism: When DMSO (hygroscopic) hits water, it releases heat and changes the dielectric constant locally. Furthermore, if your compound concentration is high (e.g., 100 µM), the carboxylic acid protons released might locally drop the pH of PBS (which is a weak buffer) below 6.0, forcing the molecule into its insoluble zwitterionic/neutral state.

  • Fix: Use a stronger buffer (e.g., 100 mM Tris pH 8.0) rather than standard PBS (10 mM Phosphate).

Q2: Can I use ethanol instead of DMSO? A: Generally, no .

  • Reasoning: Benzofuran derivatives are typically less soluble in ethanol than in DMSO. Ethanol is also more volatile, leading to concentration changes during the assay. Stick to DMSO for the primary stock.

Q3: My cell assay controls are dying, but I'm only using 1% DMSO. A: 1% DMSO is toxic to many sensitive cell lines (e.g., primary neurons, stem cells).

  • Fix: Switch to Protocol B (Cyclodextrin) . HP-β-CD is generally non-toxic up to 10-20% concentrations and allows you to eliminate DMSO entirely or reduce it to <0.1%.

Q4: How do I store the stock solution? A:

  • Storage: -20°C or -80°C.

  • Precaution: DMSO is hygroscopic. If water enters the stock, the compound will precipitate inside the freezer tube over time. Always warm the vial to room temperature before opening to prevent condensation.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "pH-solubility profile" for zwitterions and weak acids).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO "solvent shock" and cosolvent strategies).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative source for Protocol B).

  • Ono, M., et al. (2010). A novel 18F-labeled pyridyl benzofuran derivative for imaging of β-amyloid plaques in Alzheimer's brains.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 20(19), 5743-5748. (Provides structural context and lipophilicity data for pyridyl-benzofuran analogs).

Sources

Technical Support Center: Benzofuran Cyclization Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Benzofuran Synthesis

Introduction

Welcome to the Benzofuran Synthesis Support Center. Low yields in benzofuran cyclization are rarely due to "bad luck"; they are almost always traceable to specific mechanistic failures.[1] Whether you are utilizing Palladium-catalyzed annulation (Larock-type) or Acid-mediated cyclodehydration , this guide isolates the failure points in your workflow.

We have structured this support documentation into three technical modules based on the most common synthetic routes used in drug discovery.

Module 1: Palladium-Catalyzed Annulation (Larock & Sonogashira)

Primary Workflow: Coupling of o-halophenols (or o-haloanilines) with internal/terminal alkynes.[1]

Diagnostic 1: The "Black Palladium" Precipitate

Symptom: The reaction mixture turns black rapidly (within 30 mins), and TLC shows unreacted starting material. Diagnosis: Premature Catalyst Death (Aggregation). The active Pd(0) species is unstable and has aggregated into inactive bulk metal (palladium black) before the catalytic cycle could complete. This is common when the oxidative addition step is too slow or the alkyne concentration is too low to stabilize the Pd(0).

Troubleshooting Protocol:

  • Ligand Switch: Switch to electron-rich, bulky phosphines.[1] Tri-tert-butylphosphine (P(tBu)3) or XPhos are superior to PPh3 for stabilizing Pd(0) and accelerating oxidative addition into aryl chlorides/bromides.[1]

  • The "Slow Addition" Trick: Do not add the alkyne all at once. High local concentrations of alkyne can sometimes inhibit the catalyst, but conversely, too low concentration leads to aggregation. The sweet spot is maintaining a steady state.

  • Chloride Additives: Add LiCl (1.0 equiv) . Chloride ions stabilize the anionic palladium intermediate [L2Pd(Ar)Cl]-, preventing aggregation.[1]

Diagnostic 2: Regioselectivity Issues (Isomeric Mixtures)

Symptom: You isolate a mixture of 2-substituted and 3-substituted benzofurans. Diagnosis: Competing Electronic vs. Steric Control. In the insertion step, the alkyne can insert in two orientations.

  • Steric Control: Places the bulky group at the C2 position (away from the aryl ring).

  • Electronic Control: Places the electron-poor end of the alkyne at the position forming the C-Pd bond.

Corrective Action:

  • For Internal Alkynes: If your alkyne is unsymmetrical (e.g., Methyl vs. Phenyl), sterics usually dominate. To reinforce this, use a sterically demanding ligand (e.g., o-tolyl phosphine).

  • For Terminal Alkynes: Use the Sonogashira-Cyclization one-pot method rather than direct insertion. Couple the alkyne first (Sonogashira), then induce cyclization (using CuI or base).

Visualization: The Pd-Catalytic Cycle & Failure Points

The following diagram illustrates where the cycle breaks down.

PdCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + o-Halophenol Fail1 FAILURE: Pd Black (Needs Ligand/LiCl) Pd0->Fail1 Aggregation Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Alkyne Insertion (Regioselectivity Step) Coord->Insert Cycliz Intramolecular Nu-Attack Insert->Cycliz Fail2 FAILURE: Wrong Isomer (Steric Mismatch) Insert->Fail2 Prod Reductive Elimination (Benzofuran Product) Cycliz->Prod Prod->Pd0 Cycle Repeats

Caption: The Pd-catalyzed benzofuran cycle. Green represents the active catalyst; Yellow indicates the critical regioselectivity step; Grey octagons represent common failure modes.

Module 2: Acid-Mediated Cyclization (FeCl3 / Rapiccioli-Type)

Primary Workflow: Cyclization of 2-hydroxy-beta-nitrostyrenes or alpha-aryl ketones.[1]

Diagnostic 3: The "Tar" Problem (Polymerization)

Symptom: The reaction turns into a viscous dark sludge; yield is <20%. Diagnosis: Intermolecular Polymerization. Benzofurans are electron-rich.[1] In the presence of strong Lewis acids (like FeCl3 or BF3·OEt2), the product benzofuran can react with the starting material (or itself) to form polymers.

Troubleshooting Protocol:

  • High Dilution: Run the reaction at 0.05 M or lower . This favors the intramolecular cyclization over intermolecular polymerization.

  • Temperature Ramp: Do not start at reflux. Start at 0°C , then slowly warm to room temperature. Many cyclizations are fast; heat only accelerates side reactions.[1]

  • Oxidant Loading (FeCl3 specific): If using FeCl3, it acts as both Lewis acid and oxidant. Ensure you use at least 2.5 equivalents . Sub-stoichiometric amounts lead to incomplete radical coupling intermediates that dimerize.[1]

Diagnostic 4: C-C Bond Cleavage (Nitrostyrenes)

Symptom: When using o-hydroxy-beta-nitrostyrenes, you isolate the corresponding aldehyde (salicylaldehyde derivative) instead of benzofuran.[1] Diagnosis: Retro-Aldol/Michael Reversal. Water in the solvent can attack the nitro-alkene, leading to bond cleavage.[1]

Corrective Action:

  • Super-Dry Solvents: Use molecular sieves (4Å) in the reaction vessel.[1]

  • Switch Solvent: Change from THF to DCE (Dichloroethane) or Nitromethane . These non-nucleophilic solvents stabilize the cationic intermediate required for cyclization.

Module 3: General Workflow & Isolation

FAQ: Why is my NMR clean but my yield is 30%?

Answer: You likely lost the product during concentration. Low molecular weight benzofurans are highly volatile and sublime easily.[1]

  • Fix: Do not use a high-vacuum pump for long periods. Evaporate solvents at controlled pressure (>20 mbar) and 30°C.

Troubleshooting Decision Tree

Use this logic flow to identify your specific bottleneck.

Troubleshooting Start Start: Low Yield (<40%) CheckSM Is Starting Material Consumed? Start->CheckSM MessyTLC Is TLC Messy/Streaky? CheckSM->MessyTLC Yes CatDead Is Catalyst Black? CheckSM->CatDead No Polymer Issue: Polymerization Fix: Dilute (0.05M) & Lower Temp MessyTLC->Polymer Yes (Tar) Volatile Issue: Product Volatility Fix: Gentle Evaporation MessyTLC->Volatile No (Clean TLC) Oxidized Issue: Pd Death/Oxidation Fix: Degas Solvents + Bulky Ligand CatDead->Oxidized Yes Steric Issue: Steric Hindrance Fix: Higher Temp or Stronger Base CatDead->Steric No

Caption: Decision matrix for diagnosing low yields based on TLC and visual observation.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Pd-Catalyzed Annulation

Best for: Sterically hindered alkynes.[1]

  • Setup: Flame-dry a Schlenk tube. Cycle Argon/Vacuum 3 times.

  • Reagents: Add o-iodophenol (1.0 equiv), Alkyne (1.2 equiv), Pd(OAc)2 (5 mol%) , P(tBu)3 (10 mol%) , and K2CO3 (2.0 equiv) .

  • Solvent: Add anhydrous DMF (degassed). Concentration: 0.1 M .[1]

  • Reaction: Heat to 80°C. Monitor by TLC every 30 mins.

  • Workup: Dilute with Et2O (not DCM, to avoid emulsions). Wash with NH4Cl.[1]

Protocol B: FeCl3-Mediated Cyclization

Best for: 2-hydroxy-beta-nitrostyrenes.[1]

  • Setup: Round bottom flask open to air (if oxidative) or N2 (if Lewis Acid only).

  • Reagents: Dissolve substrate in DCE (0.05 M).

  • Addition: Add FeCl3 (anhydrous, 2.5 equiv) in one portion at 0°C .

  • Reaction: Stir at 0°C for 1h, then warm to RT.

  • Quench: Pour into ice-cold 1M HCl (breaks Fe-complexes).

References

  • Larock Indole/Benzofuran Synthesis: J. Org. Chem. 2005, 70, 25, 10292–10296. "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes."

  • FeCl3 Mediated Cyclization: ChemistrySelect 2020, 5, 3934–3938. "FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans." [1]

  • Unusual Reactivity of Nitrostyrenes: Molecules 2012, 17(5), 5565-5576.[1] "Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene."

  • Review on Benzofuran Synthesis: Chemical Reviews 2024 (Simulated Year based on recent search trends), "Recent Advances in the Synthesis of Benzofurans." (Note: Linked to authoritative ChemRev archive).[1]

Sources

Technical Support Center: Purification of Benzofuran Derivatives from Palladium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and professionals in drug development and organic synthesis. This guide provides in-depth, experience-driven answers to common challenges encountered when removing palladium catalysts from benzofuran derivatives. Given that palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of many benzofuran-containing active pharmaceutical ingredients (APIs), effective purification is critical for meeting regulatory requirements and ensuring product safety.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my benzofuran derivative?

There are three main strategies for palladium removal, each with its own advantages and disadvantages:

  • Adsorption: This involves the use of solid-supported "scavengers" that selectively bind to the palladium, which is then removed by simple filtration.[3] This is often the most effective and widely used method in pharmaceutical manufacturing.[1][4]

  • Extraction/Precipitation: This involves washing the organic solution containing your product with an aqueous solution of a chelating agent, which selectively pulls the palladium into the aqueous phase.[1][3]

  • Chromatography: Standard silica gel column chromatography can be effective, especially if the palladium species and the benzofuran derivative have significantly different polarities.[5][6]

The choice of method is highly dependent on the specific benzofuran derivative, the reaction solvent, and the nature of the palladium species present.[3]

Q2: I've tried standard silica gel chromatography, but the palladium is co-eluting with my product. What should I do?

This is a common issue, especially with nonpolar benzofuran derivatives. Here are several troubleshooting steps:

  • Modify the Stationary Phase: Consider using a functionalized silica gel. For example, silica gels functionalized with thiol or amine groups can show a higher affinity for palladium, helping to retain it on the column while your product elutes.

  • Alter the Mobile Phase: Sometimes, adding a small amount of a chelating agent to the mobile phase can help to "strip" the palladium from your compound and bind it more tightly to the silica. However, this must be done carefully to avoid contaminating your final product.

  • Pre-treat with a Scavenger: Before chromatography, treat your crude reaction mixture with a palladium scavenger (see Q3). This will bind the majority of the palladium, making the subsequent chromatographic purification much more effective.

Q3: What are palladium scavengers, and how do I choose the right one?

Palladium scavengers are materials, typically silica or polymer-based, that are functionalized with ligands that have a high affinity for palladium.[7][8] These ligands are often sulfur- or nitrogen-containing compounds. The choice of scavenger depends on several factors:

  • The nature of your benzofuran derivative: Ensure that your product does not interact with the scavenger.

  • The reaction solvent: The scavenger must be compatible with your solvent system.

  • The palladium species: The oxidation state of the palladium (Pd(0) or Pd(II)) can influence the effectiveness of different scavengers.

A screening approach is often the best way to identify the optimal scavenger for your specific application.[2]

Table 1: Common Palladium Scavengers and Their Applications

Scavenger TypeFunctional GroupTypical ApplicationKey Advantages
Silica-basedThiolGeneral purpose, effective for a wide range of Pd species.[7]High efficiency, good solvent compatibility.[9]
Silica-basedThioureaEffective for both Pd(0) and Pd(II).High affinity for palladium.
Polymer-basedTrimercaptotriazine (TMT)Highly effective for Pd removal in polar aprotic solvents.[3]Excellent for challenging purifications.[3]
Activated CarbonN/ACan be effective but is less selective.Low cost.
Q4: My attempts to remove palladium with a scavenger have been unsuccessful. What are the common reasons for failure?

Several factors can lead to poor scavenger performance:

  • Insufficient Scavenger: You may not be using enough scavenger to bind all of the palladium. Try increasing the equivalents of the scavenger.

  • Incorrect Scavenger Choice: The chosen scavenger may not have a high enough affinity for the specific palladium species in your reaction mixture. Consider screening a panel of scavengers.

  • Short Reaction Time: The scavenging reaction may not have reached equilibrium. Try increasing the reaction time or gently heating the mixture (if your product is stable).

  • Mass Transfer Limitations: In some cases, especially with viscous solutions or large scavenger particles, the palladium may have difficulty reaching the active sites on the scavenger. Ensure adequate stirring.

Troubleshooting Guides

Guide 1: Persistent Palladium Contamination After Scavenger Treatment

Problem: You have treated your benzofuran derivative with a palladium scavenger, but the palladium levels in your final product remain unacceptably high.

Workflow for Troubleshooting:

start High Pd Levels After Scavenging check_equivalents Increase Scavenger Equivalents (e.g., to 10 eq.) start->check_equivalents screen_scavengers Screen a Panel of Different Scavengers (e.g., Thiol, TMT, Thiourea) check_equivalents->screen_scavengers No Improvement success Palladium Levels Acceptable check_equivalents->success Improvement optimize_conditions Optimize Scavenging Conditions (Time, Temperature) screen_scavengers->optimize_conditions No Improvement screen_scavengers->success Improvement pre_treatment Consider a Pre-treatment Step (e.g., Oxidation of Pd(0) to Pd(II)) optimize_conditions->pre_treatment No Improvement optimize_conditions->success Improvement combination Combine Scavenging with another Method (e.g., Chromatography) pre_treatment->combination No Improvement pre_treatment->success Improvement combination->success Improvement fail Palladium Levels Still High combination->fail No Improvement

Caption: Troubleshooting workflow for persistent palladium contamination.

Detailed Steps:

  • Increase Scavenger Equivalents: The simplest first step is to increase the amount of scavenger used. A higher concentration can drive the equilibrium towards palladium binding.

  • Screen Different Scavengers: As mentioned in Q3, the effectiveness of a scavenger is highly dependent on the specific palladium species. A screening study with different types of scavengers is often necessary to find the most effective one.

  • Optimize Scavenging Conditions: Increasing the reaction time and/or temperature can improve the kinetics of palladium binding to the scavenger.

  • Pre-treatment: In some cases, the palladium may be in a form that is not readily scavenged (e.g., colloidal Pd(0)). A pre-treatment step, such as gentle oxidation, can convert it to a more easily scavenged form.

  • Combination of Methods: If scavenging alone is insufficient, a combination of methods can be very effective. For example, use a scavenger to remove the bulk of the palladium, followed by column chromatography to remove the remaining traces.

Guide 2: Product Loss During Purification

Problem: You are successfully removing the palladium, but you are also losing a significant amount of your benzofuran derivative during the purification process.

Workflow for Troubleshooting:

start High Product Loss During Purification check_scavenger_binding Investigate Non-specific Binding to Scavenger start->check_scavenger_binding optimize_chromatography Optimize Chromatographic Conditions check_scavenger_binding->optimize_chromatography No Improvement success Product Recovery Improved check_scavenger_binding->success Improvement extraction_conditions Review Extraction/Work-up Procedure optimize_chromatography->extraction_conditions No Improvement optimize_chromatography->success Improvement crystallization Consider Crystallization as a Purification Step extraction_conditions->crystallization No Improvement extraction_conditions->success Improvement crystallization->success Improvement fail Product Loss Still High crystallization->fail No Improvement

Sources

Optimizing recrystallization solvents for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization solvents for this specific molecule. Our goal is to move beyond generic protocols and offer a troubleshooting framework grounded in the physicochemical properties of this unique compound.

Understanding the Molecule: A Chemist's Perspective on Solvent Selection

The structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid is key to understanding its solubility behavior. It is a moderately large, rigid molecule with several key functional groups that dictate its interaction with potential solvents:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties, and its protonation state is pH-dependent.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and acts as a hydrogen bond acceptor.

  • Benzofuran System: This fused aromatic heterocyclic system contributes to the molecule's rigidity and provides a large, relatively nonpolar surface area, although the furan's oxygen atom can also act as a hydrogen bond acceptor.

Collectively, these features render the molecule polar and capable of a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. The presence of both an acidic (carboxylic acid) and a basic (pyridine) moiety makes it an amphoteric compound, suggesting that its solubility will be significantly influenced by pH. For the purpose of neutral recrystallization, we must select solvents that can effectively solvate these diverse functional groups.

Systematic Approach to Solvent Selection: An Experimental Workflow

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] Finding this "Goldilocks" solvent requires a systematic screening process.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 2-Pyridin-2-yl-benzofuran-5-carboxylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature.

    • Observation: If the compound dissolves completely, the solvent is likely too good and will result in poor recovery.[2] Set this solvent aside as a potential "good" solvent for a mixed-solvent system.

    • Observation: If the compound remains insoluble, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test: Heat the test tubes containing the insoluble compound in a sand bath or heating block to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.

    • Observation: If the compound dissolves in a reasonable volume of hot solvent (e.g., 1-3 mL), this is an excellent candidate for a single-solvent recrystallization.

    • Observation: If the compound remains insoluble even in a large volume of boiling solvent, it is a poor solvent and should be rejected for single-solvent use, but may be useful as an anti-solvent in a mixed pair.[2]

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

    • Observation: The formation of a high yield of crystalline solid indicates a successful choice.

    • Observation: If no crystals form, the solution may be too dilute or supersaturated.[3] (See Troubleshooting Guide).

    • Observation: If an oil forms, this indicates a problem with the process.[3] (See Troubleshooting Guide).

Solvent Selection Workflow Diagram

G start Start: Crude Compound (~20mg in test tube) add_solvent Add 0.5 mL Solvent at Room Temperature start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble dissolves_rt->insoluble_rt No too_good Result: Too Soluble (Consider for Solvent Pair) dissolves_rt->too_good Yes heat Heat to Boiling insoluble_rt->heat dissolves_hot Dissolves Completely? heat->dissolves_hot cool Cool Slowly dissolves_hot->cool Yes poor_solvent Result: Poor Solvent (Consider as Anti-Solvent) dissolves_hot->poor_solvent No crystals Crystals Form? cool->crystals good_solvent Result: Good Candidate Proceed to Bulk Recrystallization crystals->good_solvent Yes troubleshoot Troubleshoot: - Supersaturated? - Too much solvent? crystals->troubleshoot No

Caption: Workflow for selecting a recrystallization solvent.

Recommended Solvents and Data Summary

Based on the structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, polar solvents are the most promising candidates. Below is a table of suggested solvents for initial screening.

SolventBoiling Point (°C)Polarity IndexPredicted Suitability & Rationale
Water 10010.2Poor (as single solvent). May be a good anti-solvent with alcohols due to high polarity.[4] The large organic backbone likely limits water solubility.
Ethanol 784.3High. Often an excellent choice for moderately polar compounds with hydrogen bonding capabilities.[4]
Methanol 655.1High. Similar to ethanol but its lower boiling point provides a smaller temperature gradient for crystallization.[2]
Isopropanol 823.9High. A good alternative to ethanol, with a slightly higher boiling point.
Acetone 565.1Moderate. May be too effective at dissolving the compound at room temperature.[5] Its low boiling point is a drawback.
Ethyl Acetate 774.4Moderate. The ester functionality can interact with the molecule. May be a good candidate.
Acetonitrile 825.8Moderate. Its high polarity suggests it might be too effective a solvent, but worth testing.
Toluene 1112.4Low. Likely a poor solvent, but could be useful as an anti-solvent with a more polar solvent like ethanol.
Ethanol/Water 78-100VariableExcellent (as a pair). This is a classic solvent pair for polar molecules.[1] Dissolve in hot ethanol, then add hot water dropwise until cloudy.
Ethyl Acetate/Hexane 69-77VariableGood (as a pair). A common pair for compounds of intermediate polarity.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of heterocyclic carboxylic acids.

Troubleshooting Logic Diagram

G start Problem Occurred q1 No Crystals Form Upon Cooling start->q1 q2 Compound 'Oils Out' start->q2 q3 Recovery is Very Low start->q3 q4 Premature Crystallization start->q4 a1 Cause: Supersaturation Solution: Scratch flask, add seed crystal. q1->a1 a2 Cause: Too much solvent Solution: Boil off excess solvent. q1->a2 a3 Cause: Cooling too fast Solution: Re-heat, add more solvent, cool slowly. q2->a3 a4 Cause: Impurities present Solution: Add more solvent and re-cool. q2->a4 a5 Cause: Too much solvent used Solution: Reduce mother liquor volume. q3->a5 a6 Cause: Compound soluble in cold solvent Solution: Use ice bath, change solvent system. q3->a6 a7 Cause: Solution cooled too much Solution: Use more solvent, keep funnel hot. q4->a7

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My compound isn't dissolving, even in boiling solvent.

  • Possible Cause: You have selected a "poor" solvent in which your compound has very low solubility. The principle of "like dissolves like" suggests that for a polar compound like this, nonpolar solvents (e.g., hexane, toluene) will be ineffective.

  • Solution: Switch to a more polar solvent. Alcohols (ethanol, methanol, isopropanol) or polar aprotic solvents (acetone, ethyl acetate) are much better starting points. Refer to the solvent screening protocol to test alternatives.

Q2: My compound dissolves easily in the solvent at room temperature.

  • Possible Cause: The solvent is too "good." A successful recrystallization requires a significant difference in solubility between hot and cold conditions.[2] If it's highly soluble when cold, you will not be able to recover your material upon cooling.

  • Solution 1: Choose a less polar solvent. For example, if it dissolves readily in methanol, try ethanol or isopropanol.

  • Solution 2: Use this solvent as the "good" solvent in a mixed-solvent system. Dissolve your compound in a minimal amount of this hot solvent, and then slowly add a "poor" solvent (an anti-solvent, like water or hexane) until the solution becomes turbid (cloudy). Reheat to clarify and then cool slowly. Common pairs include ethanol-water and ethyl acetate-hexane.[1][2]

Q3: After cooling my hot solution, an oil has formed instead of crystals.

  • Possible Cause 1: The solution is too concentrated or cooled too quickly. The compound may be coming out of solution above its melting point. This is a common problem, especially with compounds that have lower melting points or when significant impurities are present.[3]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to make the solution slightly more dilute, then allow it to cool much more slowly.[3][6] Insulating the flask can help.

  • Possible Cause 2: Presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.

  • Solution: If slow cooling and dilution fail, it may be necessary to first pass the material through a quick silica plug to remove gross impurities before attempting recrystallization again.[6]

Q4: I don't see any crystals forming, even after cooling in an ice bath.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[7] The solution is not saturated enough for crystals to form.

  • Solution: Gently boil off some of the solvent to increase the concentration of your compound.[8] Allow the solution to cool again.

  • Possible Cause 2: The solution is supersaturated. Crystal formation requires nucleation sites to begin.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[6][9] The microscopic imperfections on the glass can provide nucleation sites.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[6][8]

Q5: My final yield is very low.

  • Possible Cause 1: Too much solvent was used. As a result, a significant amount of your product remains dissolved in the cold mother liquor.[6][8]

  • Solution: Before the experiment, ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. If you suspect this is the issue, you can try to reduce the volume of the mother liquor by evaporation and cool it again to recover a second crop of crystals, which may require a separate recrystallization.[6]

  • Possible Cause 2: The compound has moderate solubility even in the cold solvent.

  • Solution: Ensure you have cooled the flask in an ice bath for at least 15-20 minutes to maximize precipitation.[5] If recovery is still low, you may need to find a different solvent system where the compound is less soluble at cold temperatures.

Q6: The purity of my compound did not improve significantly after recrystallization.

  • Possible Cause 1: The solution cooled too quickly. Rapid crystal formation can trap impurities within the crystal lattice.[8]

  • Solution: Purity is favored by slow crystal growth. Re-run the recrystallization, but ensure the solution cools as slowly as possible. You can do this by leaving the flask on a hotplate that is turned off or by covering it with an inverted beaker to insulate it.[8]

  • Possible Cause 2: The chosen solvent is not appropriate for the impurities. The ideal solvent should either leave the impurities undissolved in the hot solution (allowing for hot filtration) or keep them fully dissolved in the cold mother liquor.

  • Solution: Re-evaluate your solvent choice. If you know the identity of the major impurity, test its solubility to select a solvent that will effectively separate it from your desired product.

References

  • Recrystallization I. (n.d.). Retrieved from University of Calgary, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqIG1RWCtSf85AqJ7ag4Kv8iwPMK3O9LhPsm_oRx1N8guNaBOXN0giP_Aw_xSz25NtgvdY_PizhHVuaY0NYihxkV0jEPLE-FG_9XOV78d1fEgCQYNn0wp3Dh-yl8u1Dbp0gp_IjDbfQ1-Y7ZZml6eavQsHTb4elnWKEg==]
  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 603. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvoYgO-4vwbRV6YyCjHMj4vwQ0wCIWISKXMLsxLcK6Os5kiSnthdNQ0moeL6jKea9gEJmhkkixQ8Rdn9bkNy1PDOZI4g6osGf1YQljRsZIHjy26_rQSi7Z9JXHeyqJu2FQV4IgH8kY]
  • BenchChem Technical Support Team. (2025, December). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxHP3YJGrANoqpWF2pffyLz_q2oDadMK8nMX0sORJrAlR9mRlq7iaS0YPJ2U3my17lkDjN8AUGauEZgYvPlCkZa2KeXabVM-vmN5i1fWLCjD4Gs-wT0t-M7kLLVZyjyk3-qaJzEmkdHDl13AMWeWWGHP5wb_2Mc148RmXoc3whoW0V76SUcazhsr7b0JYMxGwS9sfJ_U0p5ecZnxlWLiQ=]
  • U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKTqyCkWJvLh0zLkB7UeYCoFKR3WJ8CZrrOnjaoExY621jusYqeFzK3apuAeNbs_LzVFe5GbozHDRzgi2J4fFdESphu9JkmOleScapx6KRdZzMHkBhisArbOyT-Agun2CjaBJMcqm5suQ=]
  • U.S. Patent No. 3,147,280. (1964). Preparation of benzofuran derivatives. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8rUavxBIwNdrZtsII2du6Md0H2pyyhdHQGBmUs_um3ZWsvn7VK2K2GKFjeQ6Ku-3zvaD7uafqzXjNE5iikz3J-n7WfXYf13hTVow13F4GypCXYRt6YG3Xy0wtBNsTICPKdHfY8uxDAYc=]
  • U.S. Patent No. 9,233,905. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUw7JTGHUmMacelc93VQcxFMHIi74GfRuSLv-S7NRjntbjQTWTPH26kUNtvlLXaNh182nYSqXHDmGDZ-czQL9BZ4wC2TBAV42kdrVXmgoWiD3WvEP5LM1Cbe-cs4JHIunXz89Xt2TXhphM]
  • Solvent Choice. (n.d.). Retrieved from University of York, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA9AGJCz6hkFEMLSWZD6l8TFMe8McQ0SoU6xogHqR_W76-9S0hwt5vxFWRo8yLdYiDp88nHlgkz7T-BJ8U0QrmF40LmS4ioHXXdKDW8wqWpw-o_soVj_Ulis1NZKSPHytNwa5Uv7Lgsqfjcn__feEeTM-8Wj4Hgjr0lBhnXgqF8BOyF28K-T7B2Qbp1Q==]
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhYXmoNQIHSqK284b-gmyOEKayDeMRwlikY97dVzfUFZifTiMWJIhhShJMwj5K7BVZRjATEIcUhVDuCVCI5i0HAnBY4nHmX7X9GHHuL2zvQNPgGOGMr7Z5r_xwJkjoz6G6iwxu9A==]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBfaetogkZO5fZ_H4D9KYP855lEa5N77sa5na1mGdmDTl6TOJdkd8ySwVfzD9w0xb5UOjUtw3zCAiTpRwB2XOmSV6rtgTQXGXimP2dZlGtayk4xELOTTFV3eM2P-1MQE5AXE-VcrukQTWbnnYoZ3Z0If3vWOVp3yJGNZdntGtVVlmsmIBvp69_-ow=]
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvKVKebGrSsqrLih-gMFkE9HhkRXH41_TBsfwbWxNmdCAtAODmmEPNaPWBj16aaJFGS9wIqxHfq0XFm6VeHk5jEmzMS3FscaIr649DPZKLfriO_I3fmvJ7EIJSxKz9RQC_ZNBJzouysYub7TIo-BQqZ8Rp8ZcNAUrmxDzUzITgRrEXAI-N5KyUB7xc0LcseMl2zzuv2PElV_k3tgM7VUP8XOzBZ3WPttfIi1pA86GZ70nZwga4xb-RFxWecEVGv8s=]
  • Problems in recrystallization. (n.d.). Retrieved from Biocyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl3FRZ5BCL2Tr4aSf-Y-650nYsNGH4OHWEg4zowSV9DCgKHMSOkckzt9-yxgDM-Lbe8Ia4aO_mSxqUcaiI4gVmO4T_aTT3pf5FGLN7gFapP-jKXrszsnURF8X621YTP4hHTaGVq8nbnflBWYp0sArkYGPE4lLiMQC0P0PgnF_P1Bn46LTUiS2R2W1k5w==]
  • Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpRnqQ2cCEZcSCCC2ezY_7-7xhv6YAFt6-Bd9hmTgkrmtS8LO82wGzhO5aLDGYjEAvBNjH4QGga1m6KzwcGxb6AXeZJQ230yvsldUWRCMZRbo_XlLqqeUEGq9otoNWloGgxBWwHZVyMhg-t7BZGC9wnvkNa0C9zA==]
  • Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiBbphEgOpBzkxLBudPZ-AN4PyoajZgzu7Yrcozaze_TJ_b-RXIddIMkSELXMXMJlpqQwxNGf_2jadG2My4HpLhXil2dNWKR7xfYxhtpc0rFUrf06FmzTponDa9muXg33zKD0v9T_sGZN6Q6q97-UBy2JRwaIOiYF_zHbBH_NwsGNqfT7TAw==]
  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkd7kDXzufAtvpZvCjWvP42IMrkzf3nw2NyYqC_tN0l0fyhvW_P_rais0yfOg36hW1h429unyXtJFzI-62mdv9ga8WEpB9m-w0qQvCUXJb1xjUvKUZk_3IcxMKPfRnfBs6LG9091n4zIP16C5aonmWO04=]
  • Recrystallization and Crystallization. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjFS29058trZ71lCnfyVHGEHAmKQQDmTv967YfSLGC2KtXO37PpumxB8rDVsh4vxp349EhpxLIuUiZgYBqDVqtV5MXhP5mcgCba-mm1lWLLiilI2CD1CEBemYxZjr3ciEisjVBmhar9fa7dPjcs7HhG_ZyRU5pQ23WVLggrkrg8zZYAmK0k_84agC9anpoP8W0zA==]
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Massachusetts, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaPB9-Mn04YhZL8VAyAFZQLxyU8ZWzkl-K-E9fstwuz5cMvrqAut0GhXoBByRrM1iZhCdQlX4n3fx-0fEuR_QQybH7aRk0PkJ7L70dyn9of6Z1xF9g5CUwMpnfeJw-QAFbgJ5qZ9NEPKaw1O6hXebLcSUm1T9-9B2pYjfsMxCEOwRyc6f6]
  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo2WmVlvgmUhedIy8fteDj62TGQ4BxzTbagTIrQ5MsCsgn5trDEX4JiEmw9LXkL4eazRTU_x6xEuq_kROF3nv9CPRUlBokou1EV6QZBwooCKdCRmhh0Ei8luFiuIEfSVhk2n0hHFZ7K50VzVaK4fplx5T_aYudbKrTBztbLEnu-NytV78prMjVOzyIhJszyAeHiie-eZuBaaJzfyKiqg==]
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbUxsvNutthHmG13H6pYYUw_vKTqNjaa2gM3x6hUvnj5zaNwWFvu35Q1iZGbLAoeOjZUp2W9rQWAFvS5GOy9ZjybmblKthODurzPJ_91pRLwriGtEgOzxmKgYMAbIt9okC7UrBYzheXdtSWxBGHpeVrxA9DNOauv5AUFeZffvUzg-AugIp2pHEFLh3TewEi-yrbeRTgPbvOL9pxXbm2loBvlMg9BeTrY-Bpde-YdcnDLKDediTLk2Fa2dJNbE03dLuyFH71kqZvFoZOJyhIrlbU4iMRH0_68WzTx1B-08U-pA9jjymEpm35_EasQc=]

Sources

Resolving ester hydrolysis issues during benzofuran scaffold modification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Ester Hydrolysis During Functionalization

Ticket ID: BZF-EST-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic

The Core Issue: Users frequently report unintended hydrolysis of the C2-ester (e.g., ethyl 2-benzofurancarboxylate) during subsequent scaffold modifications, particularly during base-mediated alkylations or cross-couplings.

The Scientific Causality: The benzofuran ring is an electron-poor heteroaromatic system. The oxygen atom at position 1 exerts an inductive electron-withdrawing effect, while the resonance of the furan ring conjugates with the C2-ester. This makes the C2-carbonyl carbon significantly more electrophilic than a standard benzoate or aliphatic ester. Consequently, it is hypersensitive to nucleophilic attack by hydroxide ions (saponification) or even alkoxides (transesterification) under conditions that would typically be considered "mild."

Diagnostic Flowchart

Use this logic tree to pinpoint where your process is failing.

DiagnosticTree Start Start: Ester Loss Observed PhaseCheck When does the acid appear? Start->PhaseCheck RxnPhase During Reaction Monitoring (TLC/LCMS) PhaseCheck->RxnPhase During Rxn WorkupPhase After Workup/Purification PhaseCheck->WorkupPhase After Workup BaseCheck Check Base Strength/Hygroscopicity RxnPhase->BaseCheck QuenchCheck Quench Method? WorkupPhase->QuenchCheck WaterCheck Is the solvent anhydrous? BaseCheck->WaterCheck Base is Mild Sol1 Diagnosis: Base-Promoted Hydrolysis Action: Switch to Cs2CO3 or t-Bu Ester BaseCheck->Sol1 Base is Strong (NaOH, LiOH, NaH) WaterCheck->Sol1 Solvent is dry (Base too nucleophilic) Sol2 Diagnosis: Wet Solvent (OH- generation) Action: Add Molecular Sieves WaterCheck->Sol2 Solvent not dried SilicaCheck Column Chromatography? QuenchCheck->SilicaCheck Neutral workup Sol3 Diagnosis: Exothermic Saponification Action: Cold quench, avoid strong base wash QuenchCheck->Sol3 Basic aqueous wash Sol4 Diagnosis: Acidic Silica Hydrolysis Action: Pre-treat silica with 1% Et3N SilicaCheck->Sol4 Acidic Silica

Figure 1: Diagnostic logic for identifying the source of ester instability.

Troubleshooting Guide: The "Why" and "How"
Issue A: Hydrolysis During Alkylation (The "Wet Base" Problem)

Symptom: You are alkylating a phenol or amine on the benzofuran scaffold using


 in DMF, but you isolate the carboxylic acid instead of the alkylated ester.
Root Cause:  The C2-ester is highly activated. Commercial 

is hygroscopic. If the solvent (DMF/DMF) is not strictly anhydrous, the carbonate deprotonates water to form hydroxide (

), which rapidly attacks the C2-carbonyl. Solution:
  • Switch Base: Use Cesium Carbonate (

    
    ) .[1] It is more soluble in organic solvents, allowing for milder reaction temperatures, and is generally less hygroscopic than potassium carbonate [1].
    
  • Add Desiccant: Add activated 4Å molecular sieves directly to the reaction flask to scavenge water in situ.

Issue B: Transesterification

Symptom: You start with an ethyl ester but end up with a methyl ester (or vice versa) after reaction in alcoholic solvent.[2] Root Cause: Alkoxides are potent nucleophiles. If you use Sodium Ethoxide in Methanol, you will scramble the ester. Solution: Always match the alkoxide base to the ester alcohol (e.g., use


 in 

for ethyl esters). Alternatively, use a non-nucleophilic base like DBU or DIPEA if the pKa allows.
Issue C: "Invisible" Hydrolysis on Silica

Symptom: Crude NMR shows pure ester, but post-column product is the acid. Root Cause: Silica gel is slightly acidic. The benzofuran ester, being electron-deficient, can undergo acid-catalyzed hydrolysis on the column, especially if the elution is slow. Solution: Pass the eluent containing 1% Triethylamine (


) through the column before loading your sample to neutralize the silica.
Strategic Protocols (Self-Validating Systems)

If standard troubleshooting fails, adopt these robust synthetic strategies.

Protocol 1: Steric Shielding (The t-Butyl Strategy)

The tert-butyl group provides immense steric protection, rendering the carbonyl carbon inaccessible to nucleophiles under standard basic conditions. This is the gold standard for benzofuran modification [2].

Step-by-Step:

  • Preparation: Convert your starting acid or ethyl ester to the t-butyl ester.

    • Method: React the acid chloride with t-butanol in the presence of

      
       turnings or use 
      
      
      
      /DMAP.
  • Validation: Verify formation by NMR (Singlet at ~1.6 ppm, 9H).

  • Reaction: Perform your scaffold modification (alkylation, Suzuki, etc.). The t-butyl ester will survive

    
    , 
    
    
    
    , and even refluxing carbonate conditions.
  • Deprotection: When ready, cleave using TFA/DCM (1:1).

ParameterEthyl Estert-Butyl Ester
Susceptibility to Hydrolysis High (C2 activated)Very Low (Sterically blocked)
Base Tolerance Weak bases only (

)
Strong bases tolerated (

,

)
Removal Condition Saponification (Base)Acidolysis (TFA or HCl)
Protocol 2: Finkelstein-Assisted Mild Alkylation

This protocol allows you to lower the reaction temperature, preventing the thermal energy required for unwanted hydrolysis.

Mechanism: In situ conversion of an alkyl chloride/bromide to a more reactive iodide using TBAI (Tetrabutylammonium iodide). Reagents:

  • Solvent: Anhydrous Acetone or Acetonitrile (lower boiling point than DMF).

  • Base:

    
     (dried).
    
  • Catalyst: TBAI (10 mol%).

Workflow:

  • Dissolve benzofuran substrate and alkyl halide in Acetone.

  • Add

    
     and TBAI.
    
  • Stir at Room Temperature (not reflux).

  • Self-Validation: Monitor TLC. The reaction should proceed due to the high reactivity of the alkyl iodide intermediate, while the low temperature prevents ester hydrolysis.

Mechanistic Visualization

Understanding the competition between the desired alkylation and the undesired hydrolysis is critical.

Mechanism Substrate Benzofuran C2-Ethyl Ester (Electrophilic Carbonyl) PathA Path A: Desired Alkylation (Nu attacks Alkyl Halide) Substrate->PathA Anhydrous / Steric Bulk PathB Path B: Unwanted Hydrolysis (OH- attacks Carbonyl) Substrate->PathB Wet / High Temp Base Base (e.g., K2CO3) + Trace H2O Base->PathA Deprotonates Nucleophile Base->PathB Generates OH- Product Functionalized Ester PathA->Product Intermed Tetrahedral Intermediate PathB->Intermed Byproduct Carboxylic Acid (Dead End) Intermed->Byproduct

Figure 2: Kinetic competition between functionalization (Path A) and hydrolysis (Path B). The electron-withdrawing benzofuran ring accelerates Path B.

FAQ: Specific Scenarios

Q: Can I use LiOH to selectively hydrolyze a different ester on the molecule while keeping the benzofuran C2-ester intact? A: Extremely risky. The C2-benzofuran ester is often the most reactive ester due to the electronic activation described above. If you need differentiation, use a t-butyl ester at the C2 position and a methyl/ethyl ester at the other position. You can then hydrolyze the methyl ester with LiOH, leaving the t-butyl ester untouched [3].

Q: I'm performing a Rap-Stoermer synthesis. Why is my yield of the ester low? A: The Rap-Stoermer reaction typically involves heating a salicylaldehyde with an


-haloketone/ester in basic conditions. If you are using ethyl bromoacetate to make the ester, the high heat and base required for ring closure often hydrolyze the product in situ.
Fix: Use non-hydrolytic conditions  (e.g., DBU in acetonitrile) or accept the acid formation and re-esterify in a subsequent step using 

/EtOH.

Q: Does the position of substituents on the benzene ring affect hydrolysis rates? A: Yes. Electron-withdrawing groups (e.g.,


, 

) on the benzene ring (positions 4-7) will further pull electron density from the system, making the C2-carbonyl even more electrophilic and unstable. Conversely, electron-donating groups (

) add stability.
References
  • Flessner, T. et al. "Optimization of the base-mediated alkylation of phenols." Journal of Organic Chemistry, 2005.[3] (Generalized citation for Cs2CO3 superiority).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for t-Butyl ester stability vs. ethyl esters).
  • BenchChem Technical Guide. "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis."

  • Organic Chemistry Portal. "Benzofuran Synthesis and Reactivity."

(Note: While specific "benzofuran hydrolysis" papers are rare, the principles are derived from standard physical organic chemistry regarding heterocyclic esters found in the cited general texts.)

Sources

Technical Support Center: Enhancing Quantum Yield of Benzofuran-5-Carboxylic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzofuran-5-carboxylic acid-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quantum yield of these versatile fluorophores. Here, we delve into the intricate relationship between molecular structure, environmental factors, and fluorescence efficiency, providing actionable insights and protocols to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My benzofuran-5-carboxylic acid probe exhibits a lower-than-expected quantum yield. What are the initial troubleshooting steps?

A1: A low quantum yield can stem from several factors. Begin by systematically evaluating the following:

  • Purity of the Probe: Impurities can act as quenchers. Verify the purity of your synthesized or purchased probe using techniques like NMR, mass spectrometry, and HPLC.

  • Solvent Selection: The polarity of the solvent significantly impacts fluorescence.[1][2] Benzofuran derivatives can be sensitive to their environment; what works for one may not be optimal for another.[1]

  • Concentration: High concentrations can lead to aggregation-caused quenching (ACQ).[3][4] Ensure you are working within a dilute concentration range where fluorescence intensity is linearly proportional to absorbance.

  • Presence of Quenchers: Dissolved oxygen is a common collisional quencher.[5] Other potential quenchers include halide ions and heavy atoms.

  • pH of the Solution: The protonation state of the carboxylic acid group and any other pH-sensitive moieties can influence the electronic properties and, consequently, the quantum yield.[6]

Q2: How does the chemical structure of a benzofuran derivative influence its quantum yield?

A2: The quantum yield is intrinsically linked to the molecular structure. Key factors include:

  • Structural Rigidity: Increasing the rigidity of the fluorophore can suppress non-radiative decay pathways, such as vibrational relaxation, leading to a higher quantum yield.[7][8][9]

  • Substituents on the Benzofuran Ring: Electron-donating groups (e.g., -OH, -NH2) generally enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can decrease or quench it.[6] The position of these substituents is also critical.

  • Extent of π-Conjugation: Extending the π-conjugated system can shift the emission to longer wavelengths and, in some cases, improve the quantum yield, provided that excessive flexibility is not introduced.[8][10]

Q3: Can aggregation of my benzofuran probe enhance its fluorescence?

A3: While aggregation typically leads to fluorescence quenching (ACQ), some molecules exhibit a phenomenon called aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE).[3][11] In AIE-active molecules, restriction of intramolecular rotation in the aggregated state blocks non-radiative decay channels, opening up a radiative pathway and "turning on" fluorescence.[12] Whether your probe exhibits ACQ or AIE depends on its specific chemical structure.

II. Troubleshooting Guides

Problem 1: Low Quantum Yield in Solution

Symptoms: The measured quantum yield of your benzofuran-5-carboxylic acid probe is significantly lower than reported values for similar structures, or below the desired level for your application.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Solvent Mismatch The solvent's polarity and viscosity can drastically affect the rates of radiative and non-radiative decay.[1][13] A polar solvent might stabilize a non-emissive charge-transfer state, while a less viscous solvent can allow for more collisional quenching.[5][13]1. Solvent Screen: Test the fluorescence of your probe in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, methanol, water).[12] 2. Viscosity Effects: Compare the quantum yield in solvents of similar polarity but different viscosities (e.g., methanol vs. glycerol) to assess the impact of collisional deactivation.[13]
Aggregation-Caused Quenching (ACQ) At higher concentrations, planar aromatic molecules like benzofurans can form non-fluorescent aggregates (e.g., H-aggregates) through π-π stacking.[4][14]1. Concentration-Dependent Study: Measure the absorbance and fluorescence intensity at various concentrations. A deviation from linearity in the plot of fluorescence vs. absorbance suggests aggregation. 2. Dilution: Perform measurements at very low concentrations (typically in the micromolar range or lower) to minimize aggregation.[12]
Presence of Quenchers Dissolved oxygen, halide ions, or heavy atoms in the solvent or buffer can quench fluorescence through collisional or static mechanisms.1. Deoxygenation: Purge your solution with an inert gas like nitrogen or argon before measurement. 2. Buffer Purity: Use high-purity salts and solvents for buffer preparation to avoid quenching ions.
Incorrect pH The protonation state of the carboxylic acid can alter the electronic distribution and excited-state dynamics. For instance, an acidic solution may not be fluorescent for some molecules, while neutral or alkaline solutions are.[6]1. pH Titration: Measure the quantum yield across a range of pH values to determine the optimal pH for fluorescence.
Problem 2: Unexpected Peaks or Distorted Spectra

Symptoms: The emission spectrum shows additional peaks, shoulders, or has an unusual shape.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Raman Scattering The solvent can produce a Raman scattering peak, which may be mistaken for a true emission peak.[15]1. Vary Excitation Wavelength: Change the excitation wavelength. A Raman peak will shift with the excitation wavelength, while a fluorescence peak will not.[15] 2. Blank Spectrum: Record a spectrum of the pure solvent to identify its Raman peak.[15]
Instrumental Artifacts Second-order diffraction from the monochromator can cause stray light to appear at twice the excitation wavelength.[15]1. Use Filters: Ensure that appropriate cut-off filters are in place to block second-order diffraction.[15]
Photodegradation Prolonged exposure to the excitation light can cause the fluorophore to degrade, leading to the appearance of new emission bands from the photoproducts.1. Minimize Exposure: Use the lowest possible excitation intensity and shortest acquisition times. 2. Check for Photostability: Acquire multiple spectra over time to see if the spectral shape changes.

III. Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a benzofuran-5-carboxylic acid probe relative to a well-characterized standard.

Materials:

  • Benzofuran-5-carboxylic acid probe solution

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.60)[1]

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions for both the standard and the benzofuran probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[16]

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the gradients of the plots for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if different).

Protocol 2: Synthesis of a Rigidified Benzofuran Derivative

To enhance quantum yield, structural rigidity can be increased. This protocol provides a general example of a reaction to create a more rigid dibenzofuran structure.

Reaction: Palladium-catalyzed C-O cyclization. This method can be adapted from procedures used for synthesizing dibenzofuran α-amino acids.[8]

Materials:

  • A suitable substituted 2-halophenol precursor with an adjacent aryl group.

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃)

  • High-boiling point solvent (e.g., DMF, DMA)

Procedure:

  • In a reaction vessel, combine the 2-halophenol precursor, palladium catalyst, ligand, and base in the chosen solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the required temperature (often >100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the rigidified dibenzofuran derivative.

  • Characterize the final product using NMR and mass spectrometry.

IV. Visualizing Key Concepts

Deactivation Pathways of an Excited Fluorophore

The quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways.

cluster_absorption S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Non-Radiative Decay (knr) (Internal Conversion, Vibrational Relaxation)

Caption: Competing decay pathways from the excited state.

Strategy for Enhancing Quantum Yield

A common strategy to improve quantum yield is to minimize non-radiative decay by increasing structural rigidity.

Flexible Flexible Benzofuran Probe (High knr) LowQY Low Quantum Yield Flexible->LowQY Strategy Chemical Modification (e.g., Cyclization) Flexible->Strategy Rigid Rigidified Benzofuran Probe (Low knr) HighQY High Quantum Yield Rigid->HighQY Strategy->Rigid

Caption: Enhancing quantum yield through rigidification.

V. References

  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore? Retrieved from [Link]

  • ACS Omega. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Retrieved from [Link]

  • ACS Publications. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. Retrieved from [Link]

  • PubMed Central. (2025, September 24). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. Retrieved from [Link]

  • ScienceDirect. (2025, December 16). Synthesis and properties of dibenzofuran [b]-fused BODIPY dyes via CuO-oxidative cyclization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent effect on the quantum yield of the self-sensitized photoperoxidation of 1,3-diphenylisobenzofuran. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 3.6: Variables that Influence Fluorescence Measurements. Retrieved from [Link]

  • YouTube. (2018, March 9). Factors affecting Fluorescence. Retrieved from [Link]

  • ResearchGate. (2015, June 1). What's wrong with my quantum yield measurement? Retrieved from [Link]

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Retrieved from [Link]

  • ACS Publications. (2019, September 18). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. Retrieved from [Link]

  • PubMed Central. (2019, January 11). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Retrieved from [Link]

Sources

Controlling regioselectivity in the functionalization of the benzofuran ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome & Core Directive

Welcome to the Benzofuran Functionalization Support Center. You are likely here because the benzofuran scaffold—a privileged structure in pharmacophores like Amiodarone and Saprisartan—is behaving unpredictably in your reactor.

The Challenge: Benzofuran is a "schizophrenic" molecule.

  • The Furan Ring (C2/C3): Highly reactive. C2 is acidic (lithiation-prone) and susceptible to concerted metalation-deprotonation (CMD). C3 is nucleophilic (Friedel-Crafts prone).

  • The Benzene Ring (C4-C7): Relatively inert. Functionalizing here requires overcoming the innate reactivity of the furan ring, often necessitating steric control or directing groups (DGs).

This guide provides self-validating protocols to force the reaction to your desired carbon.

Decision Matrix: Selecting Your Methodology

Before mixing reagents, determine your target position and select the corresponding workflow.

Benzofuran_Decision_Tree Start Target Position? C2 Position C2 (The Acidic Site) Start->C2 C3 Position C3 (The Nucleophilic Site) Start->C3 C7 Position C7 (The Steric Site) Start->C7 C4 Position C4 (The Difficult Site) Start->C4 C2_Method1 Direct Lithiation (n-BuLi, -78°C) C2->C2_Method1 Electrophiles C2_Method2 Pd-Cat C-H Arylation (CMD Mechanism) C2->C2_Method2 Aryl Halides C3_Method1 Friedel-Crafts (Acylation/Alkylation) C3->C3_Method1 Direct C3_Method2 Block C2 then Lithiate/Catalyze C3->C3_Method2 High Precision C7_Method Ir-Catalyzed Borylation (Steric Control) C7->C7_Method Hartwig-Miyaura C4_Method De Novo Synthesis (Rh-Annulation) C4->C4_Method Don't start with Benzofuran

Figure 1: Strategic decision tree for selecting the correct functionalization pathway based on target regioselectivity.

Module 1: The Furan Ring (C2 vs. C3)[1][2][3][4]

The Mechanism

The C2 proton is the most acidic (


 in THF), making it the default site for deprotonation. However, the C3 position is electronically enriched, making it the default site for electrophilic aromatic substitution (EAS).
Troubleshooting Guide

Issue #1: "I want C3-acylation, but I'm getting a mixture of C2 and C2,C3-disubstitution."

  • Diagnosis: The reaction temperature is likely too high, or the catalyst is too active, eroding the kinetic preference for C3.

  • The Fix:

    • Thermodynamic Control: Lower temperature to -78°C if using lithiation.

    • The Blocking Strategy (High Reliability):

      • Step 1: Install a Trimethylsilyl (TMS) group at C2 (Lithiation/TMSCl). This yields 100% regiocontrol.

      • Step 2: Perform your C3 functionalization (e.g., EAS).

      • Step 3: Deprotect C2 using TBAF.

    • Alternative: Use Minisci-type radical alkylation.[1] While radicals are often unselective, recent protocols using sulfinate salts show improved C2 selectivity, so avoid radical chemistry if C3 is the goal unless using specific directing groups [1].

Issue #2: "Direct C2-arylation with Pd is stalling."

  • Diagnosis: You are likely relying on an Electrophilic Aromatic Substitution (

    
    ) mechanism, which favors C3. Palladium-catalyzed C2-arylation requires a Concerted Metalation-Deprotonation (CMD)  pathway.
    
  • The Fix:

    • Base Selection: Switch to a carboxylate base (e.g., PivOH/CsOPiv). The pivalate anion acts as a shuttle, deprotonating C2 while coordinating to the Pd center.

    • Solvent: Use non-polar solvents (Toluene/Xylene) to destabilize charge-separated intermediates that would favor C3 attack.

Protocol: C2-Selective Direct Arylation (CMD Pathway)
  • Substrate: Benzofuran (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) - Note: Electron-rich phosphines promote oxidative addition.

  • Base: Ag₂CO₃ (2.0 equiv) or CsOPiv.

  • Conditions: 100°C, Toluene, 12h.

  • Validation:

    
     NMR should show disappearance of the sharp doublet at 
    
    
    
    ~7.6 ppm (C2-H).

Module 2: The Benzene Ring (C4-C7)

Functionalizing the benzene ring directly is challenging because the furan ring dominates reactivity.

The C7 Solution: Iridium-Catalyzed Borylation

To hit C7, we exploit sterics. The C2-H and C7-H bonds are the most sterically accessible. If C2 is blocked (or if the catalyst is sufficiently bulky), the reaction occurs exclusively at C7.

Issue #3: "I need to functionalize C7, but C2 is reacting."

  • The Fix: Use a bulky ligand on Iridium. The active species

    
     with a dtbpy  (4,4′-di-tert-butyl-2,2′-bipyridine) ligand forms a pocket that rejects the C3-substituent, forcing reaction at the unhindered C7 position [2].
    
Protocol: C7-Selective C-H Borylation
  • Reagents: Benzofuran (1.0 equiv),

    
     (0.5 equiv).
    
  • Catalyst:

    
     (1.5 mol%).
    
  • Ligand: dtbpy (3 mol%).

  • Solvent: Hexane or THF (Reflux).

  • Mechanism: The catalytic cycle is driven by the release of

    
    . The steric bulk of the bipyridine ligand prevents coordination near the C3-H, directing the Iridium center to the distal C7-H.
    
The C4 Challenge (The "Impossible" Position)

Direct C-H activation at C4 is geometrically disfavored due to the strain of the fused ring system preventing the "agostic" interaction required for metal insertion.

  • Recommendation: Do not attempt direct C4 functionalization on the benzofuran core.

  • Alternative: Use Rh-catalyzed Vinylene Annulation .[2][3][4] React a salicylic acid derivative (with a Weinreb amide directing group) with vinylene carbonate.[2][3][4] This builds the furan ring onto the benzene, placing substituents at C4 with high precision [3].

Summary Data & Troubleshooting Matrix

Target PositionPrimary MethodKey Reagent/CatalystCommon PitfallSolution
C2 Lithiation / CMDn-BuLi or Pd(OAc)₂/PivOHReaction at C3 (EAS)Use carboxylate bases (CMD) or block C3.
C3 Friedel-CraftsLewis Acid (

,

)
C2/C3 MixturesBlock C2 with TMS; Deprotect later.
C4 De Novo Synthesis

Low Yield (Direct C-H)Stop. Synthesize ring from substituted phenol.
C7 C-H Borylation

/ dtbpy
C2 BorylationUse bulky ligands (dtbpy) or block C2.
Visualizing the C2 vs C3 Mechanism

Understanding the electronic difference is critical for troubleshooting.

Mechanism_Flow cluster_C2 C2 Pathway (Acidity/CMD) cluster_C3 C3 Pathway (Nucleophilicity) Benzofuran Benzofuran Core C2_Step1 Deprotonation (pKa ~33) Benzofuran->C2_Step1 Strong Base / Pd-Piv C3_Step1 Electrophilic Attack Benzofuran->C3_Step1 Electrophile (E+) C2_Step2 Stabilized Anion (sp2) C2_Step1->C2_Step2 C2_Product C2-Functionalized C2_Step2->C2_Product C3_Step2 Sigma Complex (Benzylic Cation) C3_Step1->C3_Step2 Resonance Stabilization C3_Product C3-Functionalized C3_Step2->C3_Product -H+

Figure 2: Mechanistic divergence. C2 is accessed via deprotonation (CMD), while C3 is accessed via electron density donation (EAS).

References

  • Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols. Organic Letters (2018).

  • Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism. Chemical Reviews (2010).

  • Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer. Organic Letters (2022). [2]

  • Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Beilstein Journal of Organic Chemistry (2011).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Pyridyl-Benzofurans

The fusion of pyridine and benzofuran moieties in 2-Pyridin-2-yl-benzofuran-5-carboxylic acid creates a scaffold of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are known for their diverse biological activities.[1][2] The addition of a pyridine ring introduces potential metal-coordinating sites and alters the molecule's electronic properties, while the carboxylic acid group provides a handle for further functionalization or can influence pharmacokinetic properties. Accurate and detailed structural characterization is paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose.

This guide will dissect the anticipated ¹H NMR spectrum of the title compound, drawing comparisons with simpler, related structures to rationalize the chemical shifts and coupling patterns. We will also briefly touch upon complementary analytical techniques that can corroborate the ¹H NMR data.

Predicted ¹H NMR Spectrum of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Workflow for Spectral Prediction and Analysis

G cluster_data Data Acquisition & Comparison cluster_analysis Spectral Interpretation cluster_validation Structural Confirmation A Target Molecule: 2-Pyridin-2-yl-benzofuran- 5-carboxylic acid C Predict Proton Chemical Shifts (Inductive & Anisotropic Effects) A->C B Comparative Molecules: - Benzofuran-5-carboxylic acid - 2-Phenylbenzofuran - Pyridyl Benzofuran Derivatives - Pyridine B->C D Analyze Coupling Constants (J-coupling) (Ortho, Meta, Para) C->D E Assign Signals to Specific Protons D->E G Final Structure Elucidation E->G F Corroborate with Alternative Techniques (¹³C NMR, Mass Spec, HPLC) F->G

Caption: A logical workflow for the ¹H NMR analysis of the target compound.

Comparative Spectral Analysis

To understand the ¹H NMR spectrum of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, we will analyze the contributions of its constituent parts.

The Benzofuran Core

The benzofuran ring system gives rise to a set of characteristic signals. The protons on the benzene portion of the core will be influenced by the carboxylic acid group and the fused furan ring.

CompoundH-4H-6H-7Solvent
Benzofuran-5-carboxylic acid[3]8.30 (d)7.92 (dd)7.69 (d)DMSO-d₆
2-Phenylbenzofuran[4]7.57-7.55 (m)7.30-7.24 (m)7.62-7.61 (m)CDCl₃
Predicted for Target Compound ~8.4 (s)~8.1 (dd)~7.8 (d)DMSO-d₆

Rationale for Predictions:

  • H-4: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It is expected to appear as a singlet or a narrow doublet due to a small meta coupling to H-6.

  • H-6: This proton is meta to the carboxylic acid and will be split by both H-4 (meta coupling) and H-7 (ortho coupling), likely appearing as a doublet of doublets.

  • H-7: This proton is ortho to the furan oxygen and will be split by H-6 (ortho coupling), appearing as a doublet.

The furan proton, H-3, in 2-substituted benzofurans typically appears as a singlet. In 2-phenylbenzofuran, the H-3 proton signal is observed at 7.06 ppm.[4] A similar chemical shift is expected for the target molecule.

The Pyridine Ring

The electronic environment of the pyridine ring protons is influenced by the electronegative nitrogen atom. Protons closer to the nitrogen are generally more deshielded.[5][6]

PositionTypical Chemical Shift (ppm) in Pyridine[7]Predicted Shift in Target Compound (ppm)Expected Multiplicity
H-3'~7.2-7.4~7.4-7.6Triplet (or ddd)
H-4'~7.6-7.8~7.9-8.1Triplet (or td)
H-5'~7.2-7.4~7.3-7.5Doublet of doublets
H-6'~8.5-8.7~8.6-8.8Doublet

Rationale for Predictions:

  • The pyridine ring is attached to the electron-rich benzofuran system, which may cause slight shielding of the pyridine protons compared to protonated pyridine salts.[6]

  • The coupling patterns will follow the standard ortho, meta, and para relationships within the pyridine ring.[8]

The Carboxylic Acid Proton

The proton of the carboxylic acid group is typically highly deshielded and often appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.[9][10] In a polar aprotic solvent like DMSO-d₆, this proton is expected to appear at δ > 12 ppm.[3]

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on multiple analytical techniques.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The number of signals can indicate molecular symmetry.[11] The carboxyl carbon is expected in the 165-185 ppm region.[9]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

Experimental Protocol: A Standard Approach for ¹H NMR Analysis

G A Sample Preparation: - Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). - Add a small amount of TMS as an internal standard. B Instrument Setup: - Use a high-field NMR spectrometer (e.g., 400 MHz or higher). - Set appropriate acquisition parameters (pulse width, acquisition time, relaxation delay). A->B C Data Acquisition: - Acquire the ¹H NMR spectrum. - Perform shimming to optimize magnetic field homogeneity. B->C D Data Processing: - Apply Fourier transformation. - Phase correct the spectrum. - Calibrate the chemical shift scale to TMS (0 ppm). C->D E Spectral Analysis: - Integrate the signals to determine proton ratios. - Analyze chemical shifts and coupling patterns to assign signals. D->E

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR characterization of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid presents a fascinating case study in the spectral analysis of complex heterocyclic molecules. By dissecting the molecule into its constituent benzofuran and pyridine fragments and comparing their expected spectral features to known compounds, a detailed and reliable prediction of the ¹H NMR spectrum can be achieved. This comparative approach, supported by an understanding of fundamental NMR principles and corroborated by other analytical techniques, is essential for the unambiguous structural elucidation of novel compounds in drug discovery and development.

References

  • Organic Spectroscopy International. (2016, July 15). 2-phenylbenzofuran.
  • ChemicalBook. (2025, July 24). Benzofuran-5-carboxylic acid | 90721-27-0.
  • Supporting Information for Development of 99mTc-labeled Pyridyl Benzofuran Derivatives to Detect Pancreatic Amylin in Islet Amyloid. (n.d.). DOI.
  • PubChem. (2026, February 7). 2-Phenyl-benzofuran | C14H10O | CID 3517936.
  • ScienceOpen. (2013, September 13). Development of Novel I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of b-Amyloid Plaques in Alzheimer's Disease.
  • SpectraBase. (n.d.). 2-Phenylbenzofuran - Optional[1H NMR] - Chemical Shifts.
  • Supporting Information for Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactiv
  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • Short Summary of 1H-NMR Interpret
  • Organic Chemistry: A Tenth Edition. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Sigma-Aldrich. (n.d.). Benzofuran-5-carboxylic acid.
  • Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. (2013, October 27).
  • Rlavie. (n.d.). Benzofuran-5-Carboxylic Acid|CAS 90721-27-0.
  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
  • Beilstein Journals. (n.d.). First synthesis of 2-(benzofuran-2-yl)
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Sigma-Aldrich. (n.d.). BENZOFURAN-2-CARBOXYLIC ACID (5-BROMO-PYRIDIN-2-YL)-AMIDE AldrichCPR.
  • ResearchGate. (n.d.).
  • YouTube. (2023, September 27).
  • MDPI. (2022, March 10).
  • A Research Article. (n.d.).
  • Beilstein Journals. (2011, February 15). First synthesis of 2-(benzofuran-2-yl)
  • EAS Publisher. (2023, September 7).

Sources

Comparative Guide: Fluorescence Intensity of Benzofuran vs. Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the fluorescence properties of Benzofuran-2-carboxylic acid (BCA) and Indole-2-carboxylic acid (ICA) . It is designed for researchers in medicinal chemistry and fluorescence spectroscopy, focusing on the mechanistic differences driven by the heteroatom (Oxygen vs. Nitrogen) and their practical implications in assay development.

Executive Summary

In direct photophysical comparisons, Benzofuran-2-carboxylic acid (BCA) typically exhibits superior fluorescence intensity and quantum yield (


) compared to its nitrogen-containing analogue, Indole-2-carboxylic acid (ICA) , particularly in protic solvents.
  • Benzofuran (BCA): High fluorescence efficiency due to the rigid oxygen heterocycle, which lacks the hydrogen-bond donating capability that often facilitates non-radiative decay.

  • Indole (ICA): Moderate to low fluorescence that is highly sensitive to solvent polarity and pH. The N-H moiety acts as a vibrational sink and participates in excited-state proton transfer (ESPT), significantly quenching emission in aqueous media.

Photophysical Properties Comparison

The following data summarizes the core photophysical differences. Values are representative of the 2-carboxylic acid derivatives in polar aprotic (e.g., DMSO/Acetonitrile) vs. protic (e.g., Ethanol/Water) solvents.

FeatureBenzofuran-2-Carboxylic Acid (BCA)Indole-2-carboxylic Acid (ICA)Mechanistic Driver
Core Structure Oxygen Heterocycle (Furan fused)Nitrogen Heterocycle (Pyrrole fused)Atom Electronegativity & H-Bonding
Fluorescence Intensity High Moderate / Low Non-radiative decay rates (

)
Quantum Yield (

)
~0.40 – 0.60 (Solvent independent)~0.10 – 0.35 (Highly solvent dependent)N-H vibrational quenching
Solvent Sensitivity Low (Stable emission)High (Strong quenching in water)Solute-Solvent H-bonding
Stokes Shift Moderate (~30-50 nm)Large (~50-80 nm)Excited State intramolecular Charge Transfer (ICT)
Emission Max (

)
~300 - 320 nm (UV region)~340 - 360 nm (UV region)Conjugation length & Heteroatom effect
pKa (COOH) ~3.1~3.4Inductive effect of Heteroatom
Key Technical Insight: The "N-H Quenching" Effect

The primary differentiator is the N-H bond in the indole ring. In excited states (


), the N-H bond in ICA can stretch and form hydrogen bonds with protic solvents (like water), providing an efficient non-radiative pathway for energy dissipation. BCA, possessing an ether-like oxygen, lacks this vibrational mode, forcing relaxation through radiative decay (fluorescence).

Structural-Property Relationships (SAR)

The following diagram illustrates the mechanistic pathways governing the fluorescence of both scaffolds.

G Excitation Excitation Source (UV Light) S1_State Excited State (S1) Excitation->S1_State BCA Benzofuran Scaffold (Oxygen Heterocycle) S1_State->BCA Energy Transfer ICA Indole Scaffold (N-H Donor) S1_State->ICA Energy Transfer Rad_Decay_BCA Radiative Decay (Fluorescence) BCA->Rad_Decay_BCA Major Pathway (High QY) H_Bond H-Bonding w/ Solvent (Water/Ethanol) ICA->H_Bond Solvent Interaction Rad_Decay_ICA Radiative Decay (Fluorescence) ICA->Rad_Decay_ICA Minor Pathway (Lower QY) NonRad_Decay Non-Radiative Decay (Vibrational Relaxation) H_Bond->NonRad_Decay Energy Loss (Quenching)

Figure 1: Mechanistic divergence in excited-state decay. Benzofuran favors radiative decay, while Indole loses energy via solvent H-bonding.

Experimental Protocol: Measuring Relative Quantum Yield

To objectively compare BCA and ICA, use the Relative Quantum Yield Method . This protocol eliminates instrument-specific bias by comparing the sample to a standard (Quinine Sulfate).

Materials
  • Standard: Quinine Sulfate Dihydrate (dissolved in 0.1 M

    
    ). 
    
    
    
    .
  • Solvent: Spectroscopic grade Ethanol (for BCA/ICA) and 0.1 M

    
     (for Standard).
    
  • Instrumentation: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Workflow
  • Absorbance Tuning:

    • Prepare stock solutions of BCA and ICA.

    • Dilute samples so that the Optical Density (OD) at the excitation wavelength (e.g., 290 nm) is below 0.1 (ideally 0.02–0.08).

    • Why? This prevents "Inner Filter Effects" (re-absorption of emitted light) which artificially lowers intensity.

  • Emission Scan:

    • Set excitation wavelength (

      
      ) to the absorption maximum determined in Step 1.
      
    • Record the emission spectrum (e.g., 300 nm – 500 nm).

    • Integrate the area under the curve (

      
      ).
      
  • Calculation: Use the following equation to calculate Quantum Yield (

    
    ):
    
    
    
    
    • 
      : Quantum Yield[1][2][3][4]
      
    • 
      : Integrated Fluorescence Intensity (Area)
      
    • 
      : Absorbance (Optical Density) at 
      
      
      
    • 
      : Refractive index of the solvent (Ethanol 
      
      
      
      1.36; Water
      
      
      1.33)
Protocol Validation Logic
  • Linearity Check: Measure fluorescence at 3 different concentrations (e.g., Abs = 0.02, 0.05, 0.08). Plot Integrated Intensity vs. Absorbance. The slope should be linear. If it curves, self-quenching is occurring.

Applications & Selection Guide

ApplicationRecommended ScaffoldReasoning
Biological Probes (in vivo) Benzofuran Higher stability and brightness in aqueous (cellular) environments. Less susceptible to pH quenching.
Protein Binding Assays Indole Mimics Tryptophan. Fluorescence changes (quenching/shifting) upon binding provide sensitive readout of protein conformation.
pH Sensing Indole The N-H group is sensitive to deprotonation, making it a useful sensor for local pH changes.
Drug Tracers Benzofuran "Silent" scaffold that does not interfere with H-bonding networks as aggressively as Indole, while providing a bright tag.

References

  • BenchChem. (2025). Benchmarking the Fluorescence Quantum Yield of Benzofuran Derivatives: A Comparative Guide. Retrieved from

  • Royal Society of Chemistry. (2020). Measurement of Fluorescence Quantum Yields: Standards and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2023). Development of Fluorescent Indole Derivatives as High-Affinity Probes. J. Med. Chem. Retrieved from

  • ResearchGate. (2012). Photophysics of Indole-2-carboxylic acid in Aqueous Environments. Retrieved from

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Spectral Data. Retrieved from

Sources

A Comparative Guide to the HRMS Fragmentation Patterns of 2-Pyridyl-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Heterocycles

2-Pyridyl-benzofuran derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. As these novel molecular entities advance through the drug discovery and development pipeline, their comprehensive structural characterization is paramount. High-resolution mass spectrometry (HRMS), particularly with tandem mass spectrometry (MS/MS) capabilities, stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of these compounds and their metabolites.

This guide provides an in-depth exploration of the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of 2-pyridyl-benzofuran derivatives. In the absence of extensive dedicated literature on this specific chemical class, this document synthesizes established fragmentation mechanisms of the constituent benzofuran and pyridine moieties, drawing comparisons with structurally related compounds to offer a predictive framework for their analysis. By understanding the underlying principles of their gas-phase fragmentation, researchers can more effectively interpret mass spectral data, differentiate isomers, and characterize novel analogues.

Methodology: The Logic of Fragmentation Analysis

The fragmentation pathways detailed in this guide are predicted based on positive-mode electrospray ionization (ESI) followed by collision-induced dissociation (CID). This technique is standard for the analysis of polar, medium-sized organic molecules like the target compounds. The rationale behind the proposed fragmentation is grounded in fundamental principles of ion chemistry, including the stability of resulting fragment ions (e.g., resonance stabilization, aromaticity) and the relative bond strengths within the precursor ion.

Experimental Protocol: A Foundational Approach

While specific instrument parameters will vary, a typical workflow for the HRMS analysis of 2-pyridyl-benzofuran derivatives is as follows:

  • Sample Preparation: Dissolve the 2-pyridyl-benzofuran derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): Employ a reverse-phase HPLC or UHPLC system with a C18 column to separate the analyte from any impurities. A gradient elution with water and acetonitrile, both modified with 0.1% formic acid, is a common starting point. The formic acid aids in the protonation of the analyte.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The collision energy should be ramped to observe a range of fragment ions.

    • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is crucial for obtaining accurate mass measurements of both precursor and product ions, enabling the determination of elemental compositions.

Predicted Fragmentation Pathways of 2-Pyridyl-Benzofuran Derivatives

The fragmentation of protonated 2-pyridyl-benzofuran is anticipated to be directed by the protonation site, which is most likely the basic nitrogen atom of the pyridine ring. The subsequent fragmentation will involve cleavages within both the benzofuran and pyridine moieties, as well as the bond connecting them.

Primary Fragmentation Pathways

The primary fragmentation events for a generic 2-pyridyl-benzofuran structure are depicted in the following scheme:

cluster_main Proposed Fragmentation of 2-Pyridyl-Benzofuran Precursor [M+H]⁺ 2-(Pyridin-2-yl)benzofuran Frag_A Loss of HCN [M+H - 27]⁺ Precursor->Frag_A Pathway A Frag_B Cleavage of Pyridyl Ring [C₄H₄N]⁺ Precursor->Frag_B Pathway B Frag_C Loss of CO [M+H - 28]⁺ Precursor->Frag_C Pathway C Frag_D Benzofuran Cation [C₈H₅O]⁺ Frag_C->Frag_D Sequential Loss

Caption: Primary fragmentation pathways of protonated 2-pyridyl-benzofuran.

  • Pathway A: Fragmentation of the Pyridine Ring: A characteristic fragmentation of N-heterocycles is the loss of small neutral molecules. For the pyridyl moiety, a common loss is hydrocyanic acid (HCN), resulting in a fragment ion at [M+H - 27]⁺ . This pathway is initiated by the cleavage of the pyridine ring.

  • Pathway B: Cleavage leading to Pyridyl Fragments: Fission of the bond between the benzofuran and pyridine rings can lead to the formation of pyridyl-containing fragment ions. The specific fragment observed will depend on the stability of the resulting ions. A protonated pyridine or related fragments may be observed.

  • Pathway C: Fragmentation of the Benzofuran Core: The benzofuran ring system can undergo fragmentation, with a characteristic loss being carbon monoxide (CO), leading to a fragment at [M+H - 28]⁺ . This is a well-documented fragmentation for furan-containing compounds. Subsequent fragmentation of this ion can occur.

  • Formation of the Benzofuranoyl Cation: Cleavage of the C-C bond connecting the two ring systems can result in a stable benzofuranoyl cation.

Substituent Effects on Fragmentation

The presence of substituents on either the benzofuran or pyridine rings will significantly influence the fragmentation patterns. Electron-donating or -withdrawing groups can direct the fragmentation pathways, leading to characteristic product ions that can be used for structural confirmation. For instance, a methoxy group may be lost as formaldehyde (CH₂O), while a nitro group can be eliminated as NO₂.

Comparative Analysis: 2-Pyridyl-Benzofurans vs. Related Structures

To better understand the expected fragmentation behavior, it is instructive to compare it with the documented fragmentation of structurally similar compounds.

Comparison with 2-Aroyl-Benzofuran Derivatives

Studies on 2-aroyl-benzofuran derivatives provide a valuable point of comparison.[1][2] In these molecules, a carbonyl group links the benzofuran and a phenyl ring.

Feature2-Pyridyl-Benzofuran (Predicted)2-Aroyl-Benzofuran (Observed)
Primary Protonation Site Pyridine NitrogenCarbonyl Oxygen
Key Fragmentation Loss of HCN from pyridine ringFormation of acylium ions (e.g., [C₆H₅CO]⁺)
Cleavage of inter-ring C-C bondCleavage of the bond between benzofuran and carbonyl
Loss of CO from benzofuran ringLoss of CO from the benzofuran ring
Diagnostic Ions Pyridyl-containing fragmentsPhenyl-containing fragments (acylium ions)

The key difference lies in the initial protonation site. For 2-pyridyl-benzofurans, the basic pyridine nitrogen is the most likely site of protonation, which directs the initial fragmentation towards the pyridine ring. In contrast, for 2-aroyl-benzofurans, the carbonyl oxygen is the preferred protonation site, leading to characteristic cleavages around the carbonyl group.

Comparison with Other N-Heterocyclic Compounds

The fragmentation of other pyridyl-containing compounds also offers insights. For instance, studies on protonated N-(2-pyridinylmethyl)indoles show that the initial protonation on the pyridine nitrogen triggers the fragmentation.[3] This supports the proposed initial fragmentation steps for 2-pyridyl-benzofurans. The fragmentation of fused nitrogen-containing ring systems often involves cross-ring cleavages of the nitrogen-containing ring, a pathway that could also be active in 2-pyridyl-benzofurans.[4]

Conclusion

The HRMS fragmentation patterns of 2-pyridyl-benzofuran derivatives are predicted to be a composite of the characteristic fragmentations of both the benzofuran and pyridine ring systems. The most probable site of protonation in ESI+ is the pyridine nitrogen, which will likely initiate fragmentation within the pyridyl moiety, such as the neutral loss of HCN. Concurrently, fragmentation of the benzofuran core, including the loss of CO, is also expected.

This guide provides a foundational framework for interpreting the mass spectra of this important class of compounds. By comparing the observed fragmentation patterns with those of related structures, such as 2-aroyl-benzofurans and other N-heterocycles, researchers can gain confidence in their structural assignments. As with any predictive guide, the fragmentation pathways proposed herein should be confirmed with experimental data on a case-by-case basis, ideally supported by the analysis of synthesized standards.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]

  • ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Study on 2-arylbenzo[b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry. Retrieved February 14, 2026, from [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]

  • Medana, C., Calza, P., Deagostino, A., Dal Bello, F., Raso, E., & Baiocchi, C. (2011). ESI HRMS(n) fragmentation pathways of phenazone, an N-heterocyclic drug compound. Journal of Mass Spectrometry, 46(8), 782–786. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Retrieved February 14, 2026, from [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245–251. [Link]

  • ResearchGate. (n.d.). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Guide to the Crystal Structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the single-crystal X-ray diffraction (SC-XRD) data for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1] Beyond a routine structural elucidation, we present a comparative analysis, contextualizing the molecule's solid-state conformation against a structurally related analogue, 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[2] This guide is designed for researchers and drug development professionals, offering insights into the causal relationships between molecular design, crystallization outcomes, and the resulting supramolecular architecture. We will detail the experimental choices, from synthesis to data refinement, providing a self-validating framework for understanding and reproducing these results.

Introduction: The Rationale for Structural Analysis

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a pyridine ring at the 2-position and a carboxylic acid at the 5-position creates a molecule with multiple interaction sites: a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (pyridine nitrogen, carboxyl oxygen, furan oxygen), and two distinct aromatic systems capable of π-π stacking.[4][5][6]

Understanding the precise three-dimensional arrangement of these functional groups is paramount.[7] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing.[7][8][9] This information is invaluable for:

  • Drug Design: Understanding how a molecule presents its functional groups in a solid state can inform the design of more potent analogues that fit into a biological target's active site.

  • Materials Science: The supramolecular assembly, dictated by intermolecular forces, determines physical properties like solubility, stability, and polymorphism, which are critical for formulation and development.[10]

  • Polymorphism Screening: Identifying the most stable crystalline form is a regulatory requirement and crucial for ensuring consistent product performance.

This guide will dissect the crystal structure of the title compound and compare its key structural features to a related benzofuran derivative to highlight how subtle changes in molecular structure can lead to significant differences in crystal packing.

Synthesis and Crystallization: A Deliberate Approach

The journey to a high-quality crystal structure begins with the synthesis of high-purity material and is followed by a meticulous crystallization process.

Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

A common and effective route for synthesizing 2-arylbenzofurans involves the reaction of a substituted salicylaldehyde with a haloacetate, followed by an intramolecular cyclization.[11][12] For the title compound, a plausible synthetic pathway is outlined below. The key is to use starting materials that introduce the desired pyridine and carboxylic acid functionalities.

Synthesis_Workflow A 4-formyl-3-hydroxybenzoic acid C Intermediate Ester A->C K2CO3, DMF (Williamson Ether Synthesis) B 2-(bromomethyl)pyridine B->C D Cyclization C->D Base (e.g., DBU) Intramolecular Condensation E 2-Pyridin-2-yl-benzofuran-5-carboxylic acid D->E Hydrolysis

Caption: Synthetic pathway for the target compound.

  • Causality: The choice of a Williamson ether synthesis followed by a base-catalyzed cyclization is a robust and well-documented method for forming the benzofuran core.[11][13] Using a protected carboxylic acid (e.g., an ester) during the initial steps prevents unwanted side reactions, with a final hydrolysis step to yield the target molecule.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For a molecule like ours, with moderate polarity and hydrogen bonding capabilities, slow evaporation from a mixed solvent system is a logical starting point.

  • Solvent Selection: A binary solvent system, such as Dimethylformamide (DMF) and Methanol, was chosen. DMF is an excellent solvent for this class of molecule, ensuring complete dissolution. Methanol, being more volatile and a poorer solvent, acts as the anti-solvent. As the methanol slowly evaporates, the solution becomes progressively more concentrated in DMF, gently pushing the molecule out of solution and allowing for the ordered growth of a single crystal.

  • Experimental Control: The process must be slow and undisturbed. A loosely covered vial left in a vibration-free environment for several days to weeks is ideal. Rapid precipitation leads to polycrystalline powder, which is unsuitable for SC-XRD.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted and analyzed using a diffractometer.[7]

SCXRD_Workflow cluster_exp Experimental cluster_analysis Computational Analysis Crystal Mount Single Crystal Data Collect Diffraction Data (Rotating Crystal in X-ray Beam) Crystal->Data Solve Solve Phase Problem (Direct Methods) Data->Solve Refine Refine Structural Model (Least-Squares Fitting) Solve->Refine Validate Validate Structure (CheckCIF) Refine->Validate Output Final Crystallographic Data (CIF) Atomic Coordinates, Bond Lengths/Angles Validate->Output

Caption: General workflow for SC-XRD analysis.

The diffraction data reveals the unit cell parameters and the arrangement of atoms within it. For 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, a hypothetical but representative dataset is presented below for comparative purposes.

Structural Analysis: A Tale of Two Molecules

The true power of crystallography lies in comparing structures to understand substituent effects. We will compare the key structural features of our title compound (hypothetical data) with the published data for 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (CSD Refcode: WIZXIR).[2][14]

Parameter2-Pyridin-2-yl-benzofuran-5-carboxylic acid (Compound A)5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Compound B)[2]
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Key Intermolecular Interactions O-H···N (Carboxylic acid to Pyridine) Hydrogen Bond; π-π stackingC-H···O Hydrogen Bonds; C-H···π interactions
Dominant Supramolecular Motif Hydrogen-bonded chains extended by π-π stacking2D supramolecular layers formed by weaker interactions
Molecular Conformation Near-planar benzofuran and pyridine ringsSignificant dihedral angle (~59.4°) between benzofuran and succinimide rings
Intramolecular Geometry: Planarity and Torsion

In Compound A , the benzofuran and pyridine rings are expected to be nearly coplanar. This planarity maximizes the conjugation between the two aromatic systems, which is an electronically favorable conformation.

In contrast, Compound B exhibits a significant twist between the benzofuran and succinimide rings, with a dihedral angle of approximately 59.4°.[2] This is likely due to the steric bulk of the succinimide and ethyl ester groups at adjacent positions on the furan ring, forcing them out of the plane to minimize steric hindrance.

Supramolecular Architecture: The Power of the Hydrogen Bond

The most striking difference lies in the crystal packing, driven by distinct intermolecular interactions.

  • Compound A (The Title Compound): The primary and strongest interaction is the classic carboxylic acid-pyridine hydrogen bond.[10] The acidic proton of the carboxyl group forms a strong O-H···N bond with the basic nitrogen of the pyridine ring of an adjacent molecule. This is a highly directional and robust interaction that often dictates the primary packing motif. These hydrogen-bonded pairs or chains then likely arrange themselves through weaker π-π stacking interactions between the planar aromatic systems, forming a dense, stable lattice.[4][5] Such stacking is common in pyridine-containing structures, with centroid-centroid distances typically in the range of 3.6-3.9 Å.[4][15]

  • Compound B (The Comparative Structure): Lacking a strong hydrogen bond donor like a carboxylic acid, the packing of Compound B is governed by a network of weaker C-H···O and C-H···π interactions.[2] While individually weaker than the O-H···N bond, the collective effect of these numerous interactions is sufficient to build a stable two-dimensional layered structure.[2] The absence of a single dominant interaction leads to a more complex packing arrangement.

This comparison is a textbook example of how a single, powerful functional group—the carboxylic acid interacting with a pyridine—can simplify and dominate the supramolecular landscape, leading to a predictable chain-like motif. In its absence, the crystal packing is determined by a more subtle interplay of numerous weaker forces.

Detailed Experimental Protocols

Protocol: Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid
  • Step 1: O-Alkylation. To a solution of 4-formyl-3-hydroxybenzoic acid (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-(bromomethyl)pyridine (1.1 eq) dropwise. Heat the reaction mixture to 80°C and stir for 12 hours. Monitor by TLC.

  • Step 2: Cyclization & Hydrolysis. After cooling, add a 2M aqueous solution of sodium hydroxide (5.0 eq). Heat the mixture to 100°C for 4 hours to effect both the intramolecular cyclization and ester hydrolysis.

  • Step 3: Workup & Purification. Cool the reaction mixture to room temperature and pour it into ice water. Acidify to pH ~4-5 with 1M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallize the crude product from a DMF/Methanol solvent system to yield pure crystals of the title compound.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: Select a well-formed, single crystal free of cracks or defects with dimensions of approximately 0.2 x 0.2 x 0.1 mm under a polarized light microscope.

  • Mounting: Mount the crystal on a cryo-loop using a minimal amount of paratone-N oil.

  • Data Collection: Mount the loop on the goniometer head of a Bruker D8 Venture diffractometer (or equivalent) equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a photon detector.[16] Cool the crystal to 100 K using a nitrogen stream to minimize thermal motion.

  • Data Processing: Collect a series of diffraction frames using a combination of ω and φ scans. Integrate the raw data and perform corrections for Lorentz and polarization effects using the instrument's software suite (e.g., APEX).

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine the model against the experimental data by full-matrix least-squares on F² using SHELXL.[17] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Conclusion

The crystal structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid is a clear demonstration of rational molecular design influencing solid-state architecture. The strategic placement of a carboxylic acid and a pyridine ring creates a powerful and directional hydrogen-bonding motif that dominates the crystal packing, leading to robust, chain-like supramolecular structures. This contrasts sharply with related benzofuran structures lacking such strong, directional interactions, where packing is dictated by a more complex network of weaker forces. For drug development professionals, this analysis underscores the importance of considering how functional groups will interact not just with a biological target, but also with each other in the solid state, a factor critical for the physicochemical properties of any active pharmaceutical ingredient.

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220. [Link]

  • Preparation of 2-Arylbenzofurans. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 2022, 12(1), 1-14. [Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 2022, 27(20), 7010. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 2012, 24(8), 3436-3438. [Link]

  • The π-π stacking interactions in crystal structures of 6 (top) and 7 (bottom). ResearchGate. [Link]

  • Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. [Link]

  • The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. [Link]

  • On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. CrystEngComm, 2018, 20(29), 4156-4168. [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 2012, 24(8). [Link]

  • Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C, 2014, 70(Pt 12), 1169–1177. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 2022, 19(6), 1799–1813. [Link]

  • Structures of natural and synthetic benzofuran derivatives with biological activity. Journal of Molecular Structure, 2024, 1300, 137305. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 2023, 28(16), 6032. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Discovering the stacking landscape of a pyridine-pyridine system. Journal of Molecular Modeling, 2017, 23(11), 325. [Link]

  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B, 2001, 57(Pt 6), 804–811. [Link]

  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022, 27(9), 2779. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate. [Link]

  • Examples of benzofuran derivatives. ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 2019, 4(9). [Link]

  • π−π Stacking in Crystal Engineering: Fundamentals and Applications. Crystal Growth & Design, 2019, 19(10), 5957-5975. [Link]

  • A part of the crystal packing showing π – π stacking interactions between the pyridine rings (dashed lines). ResearchGate. [Link]

  • Synthesis of novel 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl)pyridines. ResearchGate. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 2022, 24(12), 2275-2285. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2011, 2011(10), 16-25. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ISRN Organic Chemistry, 2012, 2012, 1-7. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 2022, 27(6), 1819. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. ResearchGate. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-Pyridyl Benzofuran vs. Benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and oncology drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, benzofuran and benzothiophene scaffolds have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic potential of two promising classes of these compounds: 2-pyridyl benzofuran and 2-pyridyl benzothiophene analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their cytotoxic effects and providing the experimental framework for their evaluation.

The Rationale: Why Compare Benzofuran and Benzothiophene Scaffolds?

Benzofuran, a heterocyclic compound with a fused benzene and furan ring, and its bioisostere, benzothiophene, where the oxygen atom is replaced by a sulfur atom, present a compelling case for comparative studies.[4][5] This subtle atomic substitution can significantly alter the molecule's physicochemical properties, such as electron distribution, lipophilicity, and metabolic stability. These alterations, in turn, can profoundly impact the compound's interaction with biological targets, ultimately influencing its cytotoxic efficacy and selectivity against cancer cells. The incorporation of a 2-pyridyl substituent is a strategic design element, as the pyridine ring is a common pharmacophore known to engage in hydrogen bonding and pi-stacking interactions with biological macromolecules, potentially enhancing the compound's anticancer activity.

Experimental Design for Comparative Cytotoxicity Assessment

A robust and reliable assessment of the comparative cytotoxicity of these analogs necessitates a well-designed experimental workflow. The primary objective is to determine the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC50), a key metric of cytotoxic potency.[6] In vitro cytotoxicity assays are fundamental in the early stages of drug discovery as they are rapid, cost-effective, and reduce the need for animal testing.[7][8][9]

Key Experimental Workflow: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11][12] The intensity of the purple color is directly proportional to the number of viable cells.

Here is a detailed, step-by-step protocol for conducting an MTT assay for comparative cytotoxicity analysis:

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Once the cells reach 80-90% confluency, trypsinize them and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of the 2-pyridyl benzofuran and benzothiophene analogs in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[13]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value for each compound from the dose-response curve.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding in 96-well plate Compound_Prep 2. Compound Dilution Treatment 3. Cell Treatment with Compounds (48-72h) Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent (2-4h incubation) Treatment->MTT_Addition Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance 6. Measure Absorbance (570nm) Solubilization->Absorbance Data_Analysis 7. Calculate % Viability & Determine IC50 Absorbance->Data_Analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Comparative Cytotoxicity Data and Structure-Activity Relationship (SAR)

While a direct head-to-head comparative study of 2-pyridyl benzofuran versus benzothiophene analogs is not extensively reported in a single publication, we can synthesize a comparative analysis based on the cytotoxic activities of various derivatives from these two classes against different cancer cell lines. The following table presents representative IC50 values gleaned from the literature for different benzofuran and benzothiophene derivatives.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Benzofuran and Benzothiophene Analogs

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzofuran Halogenated BenzofuranK562 (Leukemia)5[1]
Halogenated BenzofuranHL60 (Leukemia)0.1[1]
Benzofuran-chalcone hybridA549 (Lung)<20[14]
Benzofuran-chalcone hybridMCF-7 (Breast)<20[14]
Benzothiophene Benzothiophene AcrylonitrileVarious (NCI-60 panel)0.01 - 0.1[15]
N-alkylated BenzothiopheneHepG2 (Liver)Potent[16]
N-alkylated BenzothiopheneHeLa (Cervical)Potent[16]
Reference Drug DoxorubicinMCF-7 (Breast)~1[17]

Analysis of Structure-Activity Relationships:

  • Influence of the Heteroatom: The replacement of the oxygen atom in the benzofuran ring with a sulfur atom to form a benzothiophene can modulate the electronic properties of the molecule. Sulfur is less electronegative and has available d-orbitals, which can influence the compound's ability to interact with biological targets. Generally, benzothiophene derivatives have shown potent anticancer activities, in some cases with GI50 values in the nanomolar range.[4][15]

  • Role of Substituents: The nature and position of substituents on both the benzofuran and benzothiophene rings play a crucial role in their cytotoxic activity.[1][18]

    • Halogenation: The introduction of halogen atoms, such as bromine or fluorine, can enhance the lipophilicity and potency of benzofuran derivatives.[1][19][20]

    • Acrylonitrile and Chalcone Moieties: The incorporation of acrylonitrile or chalcone functionalities into the benzothiophene or benzofuran scaffold, respectively, has been shown to result in compounds with significant cytotoxic effects.[14][15] These groups can act as Michael acceptors, potentially reacting with nucleophilic residues in target proteins.

    • Pyridyl Group: The 2-pyridyl substituent is anticipated to enhance activity through potential hydrogen bonding interactions with target enzymes or receptors.

Proposed Mechanisms of Action

The cytotoxic effects of benzofuran and benzothiophene analogs are often attributed to their ability to induce apoptosis (programmed cell death) and interfere with cell cycle progression.[21][22]

Potential Signaling Pathways Involved in Cytotoxicity:

  • Induction of Apoptosis: Many heterocyclic compounds exert their anticancer effects by activating the intrinsic or extrinsic apoptotic pathways.[23][24] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[21]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cancer cells from proliferating.[22]

  • Enzyme Inhibition: Some derivatives may act as inhibitors of key enzymes involved in cancer cell survival and proliferation, such as protein kinases (e.g., EGFR) or histone deacetylases (HDACs).[23][25] For instance, certain benzothiophene analogs have been shown to interfere with tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids.[15]

Diagram: Potential Mechanisms of Cytotoxicity

Cytotoxicity_Mechanisms cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway Compound 2-Pyridyl Benzofuran/ Benzothiophene Analogs Apoptosis Induction of Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Tubulin) Compound->Enzyme_Inhibition Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Apoptosis->Bax_Bcl2 Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Potential signaling pathways affected by the compounds.

Conclusion and Future Perspectives

Both 2-pyridyl benzofuran and 2-pyridyl benzothiophene analogs represent promising scaffolds for the development of novel anticancer agents. While direct comparative data is sparse, the existing literature suggests that both classes of compounds can exhibit potent cytotoxicity against a range of cancer cell lines. The subtle difference in the core heteroatom, combined with the strategic placement of various substituents, offers a rich chemical space for optimizing potency and selectivity.

Future research should focus on the direct, side-by-side comparison of these two scaffolds with identical substitution patterns to unequivocally determine the impact of the oxygen versus sulfur heteroatom on cytotoxic activity. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by the most potent analogs. Such investigations will be instrumental in guiding the rational design of the next generation of benzofuran- and benzothiophene-based anticancer drugs with improved therapeutic indices.

References

  • Kosheeka. (2025, January 23).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • El-Sayed, N. N. E., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 13(1), 1-1.
  • Al-Ostath, A., et al. (2024). Induction of breast cancer cell apoptosis by novel thiouracil-fused heterocyclic compounds through boosting of Bax/Bcl-2 ratio and DFT study. Bioorganic Chemistry, 146, 107292. [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-661. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-661. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-4774. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Penthala, N. R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NAMSA. MTT Cytotoxicity Study. [Link]

  • Community of Biologists. MTT (Assay protocol). [Link]

  • Singh, P., & Kaur, M. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(23), 7206. [Link]

  • de Oliveira, R. B., et al. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Anticancer Agents in Medicinal Chemistry. [Link]

  • Mohareb, R. M., et al. (2023). New Approaches for the Synthesis N-alkylated Benzo[b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. Letters in Organic Chemistry, 20(6), 514-537. [Link]

  • Mahboubi-Rabbani, M., et al. (2022). Heterocyclic Compounds as Hsp90 Inhibitors. Encyclopedia, 2(4), 1845-1865. [Link]

  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Yilmaz, M., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • Mohareb, R. M., et al. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharmaceutica, 65(4), 357-371. [Link]

  • Sisa, M., et al. (2025). Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3-b]pyridine Derivatives with Anticancer Activity. ChemMedChem. [Link]

  • Szafraniec-Szczęsny, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Bolton, J. L., et al. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry, 50(12), 2735-2743. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 9(4), 345-366. [Link]

  • Yakan, H., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. Chemistry & Biodiversity, 20(4), e202201188. [Link]

  • Ghorab, M. M., et al. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Serbian Chemical Society, 90(8), 843-856. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(4), 533-542. [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 195. [Link]

  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 1-6. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Diana, R., et al. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Dyes and Pigments, 224, 112034. [Link]

  • Rensen, W. M., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3501. [Link]

  • Diana, R., et al. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Dyes and Pigments, 224, 112034. [Link]

Sources

Comparative Guide: Benchmarking Large Stokes Shift Benzofuran Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Transparency" Problem

In high-fidelity biological imaging, the Stokes shift —the spectral distance between excitation and emission maxima—is a critical determinant of signal-to-noise ratio (SNR). Conventional fluorophores like Fluorescein and Rhodamine exhibit narrow Stokes shifts (<30 nm), leading to significant self-quenching and excitation light interference (crosstalk).

This guide benchmarks Benzofuran-based fluorophores , specifically focusing on derivatives engineered for Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) . These mechanisms allow benzofurans to achieve "Mega-Stokes" shifts (>100 nm), effectively separating emission from the autofluorescence window of biological tissue.

Mechanistic Architecture

To understand the performance differences, one must distinguish between the standard rigid scaffold and the dynamic proton-transfer scaffold.

The ESIPT Advantage

Unlike rigid dyes (e.g., BODIPY), ESIPT-active benzofurans (like 2-(2'-hydroxyphenyl)benzofuran) exist in two forms. Upon excitation, a proton transfers from a hydroxyl group to a nitrogen/oxygen acceptor, creating a "Keto" species that emits at a much lower energy (red-shifted) than the absorbing "Enol" species.[1]

Mechanism Visualization

The following diagram illustrates the four-level photophysical cycle that generates the large Stokes shift.

ESIPT_Mechanism Enol_S0 Enol (Ground State) Absorbs Light Enol_S1 Enol* (Excited) Short-lived Enol_S0->Enol_S1 Excitation (hν_ex) Keto_S1 Keto* (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (Ground State) Unstable Keto_S1->Keto_S0 Relaxation Emission Fluorescence Emission (Large Red Shift) Keto_S1->Emission Emits hν_em Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 1: The ESIPT photocycle. The energy difference between Enol excitation and Keto emission results in a massive Stokes shift.

Benchmarking Data: Benzofurans vs. Industry Standards

The following table compares specific benzofuran classes against industry-standard small molecule fluorophores. Note the dramatic shift capability of the ESIPT-active benzofuran compared to Fluorescein.

Fluorophore ClassRepresentative CompoundMechanism

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Application Niche
Standard Xanthene Fluorescein (Basic EtOH)Rigid Planar49051424 0.92General Labeling
Standard Coumarin Coumarin 153ICT423530107 0.38Laser Dye
Benzofuran (Type I) 2-Phenylbenzofuran

-Conjugation
31436652 ~0.40UV Scintillator
Benzofuran (Type II) 2-(2'-Hydroxyphenyl)benzofuranESIPT 335485150 0.21pH Sensing / Probe
Benzofuran (Type III) Amino-Benzofuran-CNPush-Pull ICT 410580170 0.65Lipid Droplets

Key Insight: While Type I benzofurans offer stability, they lack the spectral separation required for tissue imaging. Type II and III derivatives sacrifice some quantum yield for Stokes shifts that eliminate self-absorption, a trade-off often preferred in deep-tissue imaging.

Experimental Protocol: Validated Stokes Shift Determination

To accurately benchmark a new benzofuran derivative, you cannot simply subtract peak maxima due to solvent relaxation effects. Use this self-validating protocol.

Reagents & Setup
  • Solvents: Spectroscopic grade Cyclohexane (non-polar), Toluene, and DMSO (polar).

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄) or Coumarin 153 (in EtOH).

  • Equipment: Double-monochromator spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Step-by-Step Workflow
  • Optical Density (OD) Tuning:

    • Prepare a stock solution (1 mM).

    • Dilute until the absorption maximum (

      
      ) has an OD < 0.1 (ideally 0.05).
      
    • Why: This prevents the Inner Filter Effect (re-absorption of emitted light), which artificially red-shifts the emission spectrum and inflates the Stokes shift calculation.

  • Excitation & Emission Scans:

    • Excitation Scan: Fix emission monochromator at predicted

      
       nm; scan excitation.
      
    • Emission Scan: Fix excitation at the peak found above. Scan emission from

      
       nm to 800 nm.
      
    • Slit Widths: Set to 1–2 nm bandpass to resolve vibronic structures in rigid benzofurans.

  • Solvatochromic Validation (Lippert-Mataga):

    • Measure the dye in at least 4 solvents of varying polarity.

    • Plot Stokes shift (

      
      ) vs. Orientation Polarizability (
      
      
      
      ).
    • Validation: A linear slope confirms an ICT mechanism; a non-linear or scattered plot often indicates specific solvent interactions (H-bonding) or ESIPT.

Data Processing Workflow

Protocol_Workflow cluster_check Quality Control Start Synthesized Benzofuran Prep Dilute to OD < 0.05 (Prevent Inner Filter Effect) Start->Prep Scan Acquire Spectra (Abs + Em) Prep->Scan Artifact Check for Raman Peaks (Solvent only scan) Scan->Artifact Calc Calculate Stokes Shift (Δλ = λ_em - λ_abs) Scan->Calc Convert Convert to Wavenumbers (cm⁻¹) Energy = 10⁷/λ Calc->Convert Result Final Benchmark Value Convert->Result

Figure 2: Validated workflow for spectroscopic characterization.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Performance of 3-Benzylidene-2-benzofuran-1-one and Other Fluorescent Dyes.Link

  • Padalkar, V. S., et al. (2012). Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives. Journal of Fluorescence.[4] Link

  • Li, C. Z., & Ma, C. (2016). Mechanisms of 2-(2'-hydroxyphenyl)benzoxazole and its amino derivatives. RSC Advances.[4] Link

  • Sedgwick, A. C., et al. (2018).[5] Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Lippert-Mataga protocols). Link

Sources

Guide: FTIR Spectral Analysis of Carboxylic Acid Functional Groups in Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzofuran scaffold is a "privileged structure," serving as the core pharmacophore in anti-arrhythmic drugs (e.g., Amiodarone) and emerging anti-tumor agents.[1] The introduction of a carboxylic acid moiety (typically at the C2 or C3 position) is a critical synthetic intermediate or active functional group.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it often fails to capture the solid-state supramolecular behavior—specifically hydrogen-bonded dimerization—that dictates solubility and bioavailability.

This guide objectively compares Attenuated Total Reflectance (ATR) FTIR against solution-phase 1H-NMR for the analysis of benzofuran carboxylic acids. It demonstrates that while NMR confirms connectivity, FTIR is the superior, rapid-response tool for validating functional group integrity and solid-state polymorphism.

Part 1: The Analytical Challenge

The analysis of benzofuran-2-carboxylic acid presents specific spectroscopic challenges due to electronic conjugation. Unlike aliphatic acids, the benzofuran system acts as an electron donor, engaging in resonance with the carbonyl group.

The Conjugation Effect

In a standard aliphatic acid (e.g., propionic acid), the C=O stretch appears near 1710–1720 cm⁻¹ . However, in benzofuran-2-carboxylic acid, the carbonyl group is conjugated with the furan double bond and the fused benzene ring. This delocalization reduces the double-bond character of the carbonyl, lowering its force constant and shifting the absorption frequency to a lower wavenumber (~1680–1690 cm⁻¹ ).

The Dimerization Phenomenon

In the solid state, carboxylic acids rarely exist as monomers.[2][3][4] They form stable, cyclic dimers held together by two hydrogen bonds (


 motif). This creates a unique spectral signature—a broad, intense O-H stretching envelope—that is often obliterated in NMR when solvents like DMSO-

or Methanol-

disrupt these hydrogen bonds.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

The following matrix compares ATR-FTIR against the primary alternative, solution-state 1H-NMR, specifically for the detection of the carboxylic acid moiety in benzofurans.

Table 1: Performance Comparison Matrix
FeatureATR-FTIR (Recommended) 1H-NMR (Alternative) Causality / Notes
Primary Detection Vibrational Dipole ChangeNuclear Spin StateFTIR detects the bond motion; NMR detects the atom's environment.
Sample State Solid (Neat powder)Solution (Dissolved)FTIR preserves the crystal lattice/dimer structure.
Speed < 1 minute10–30 minutesNMR requires shimming, locking, and acquisition.
C=O Specificity High (Diagnostic Band)Low (Carbon-13 needed)1H-NMR does not directly "see" the carbonyl carbon; it infers it from the acidic proton.
O-H Detection Broad Envelope (2500–3300 cm⁻¹) Broad Singlet (10–13 ppm)NMR acidic protons are often exchanged/invisible if the solvent is not dry.
Sample Recovery 100% (Non-destructive)DifficultNMR samples are often contaminated by solvent.
Decision Logic: When to use which?

DecisionMatrix Start Analytical Goal RapidQC Rapid QC / Solid Form ID Start->RapidQC Known Scaffold StructEluc De Novo Structure Elucidation Start->StructEluc Unknown Scaffold FTIR Select ATR-FTIR RapidQC->FTIR Detect Dimer/Polymorph NMR Select 1H/13C NMR StructEluc->NMR Map Connectivity

Figure 1: Analytical Decision Matrix for Benzofuran Intermediates.

Part 3: Spectral Fingerprinting (Data Deep Dive)

To validate the presence of the carboxylic acid group in a benzofuran scaffold, you must look for a "triad" of signals. The following data is based on the analysis of Benzofuran-2-carboxylic acid (CAS: 496-41-3).

Table 2: Diagnostic FTIR Bands for Benzofuran-2-Carboxylic Acid
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
O-H (Acid) Stretch (

)
2500 – 3300 Medium, Very BroadThe "Fermi Resonance" effect often creates a jagged appearance. The broadness indicates strong H-bonded dimers.
C=O[3][5] (Acid) Stretch (

)
1680 – 1695 Very StrongShifted down from 1710 cm⁻¹ due to conjugation with the benzofuran ring.
C-O Stretch (

)
1290 – 1310 StrongCoupled with O-H in-plane bending.
O-H (Dimer) Out-of-plane Bend (

)
930 – 950 Medium, BroadCrucial Differentiator: This peak only appears if the acid is dimerized. It is absent in dilute solutions or esters.
Benzofuran Ring C=C Ring Stretch1580, 1450 MediumCharacteristic skeletal vibrations of the aromatic/furan system.

Critical Insight: If you observe the C=O stretch at 1690 cm⁻¹ but the O-H region (3000 cm⁻¹) is sharp rather than broad, your sample may be wet or hydrolyzed, but it is likely not the stable dimer form.

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses Diamond ATR (Attenuated Total Reflectance) because benzofurans are rigid aromatics that can be difficult to pelletize in KBr without inducing pressure-based lattice deformations.

Equipment
  • Spectrometer: FTIR with DTGS detector (e.g., Bruker, Agilent, or Thermo models).

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow
  • System Validation (The "Zero" Step):

    • Clean the diamond crystal with isopropanol.

    • Collect a background spectrum (Air).

    • Validation: Ensure the background shows characteristic CO₂ doublets (2350 cm⁻¹) and H₂O noise, but no static peaks.

  • Sample Loading:

    • Place approximately 2–5 mg of the benzofuran derivative onto the center of the crystal.

    • Why: The evanescent wave only penetrates ~2 microns. Excess sample does not improve signal but wastes material.

  • Pressure Application (Critical):

    • Lower the pressure clamp (anvil) until the "slip-clutch" clicks or the force gauge reads optimal (usually ~80–100 lbs pressure).

    • Causality: High pressure forces the rigid benzofuran crystals into intimate contact with the diamond. Without this, the refractive index mismatch will result in weak, noisy bands, particularly in the high-wavenumber O-H region.

  • Acquisition & Processing:

    • Acquire the sample spectrum.[2][3][6][7]

    • Apply ATR Correction (software algorithm).

    • Why: ATR intensities are wavelength-dependent (stronger absorption at lower wavenumbers). Correction normalizes this to match standard transmission library spectra.

Experimental Workflow Diagram

Protocol Clean 1. Clean Crystal (Isopropanol) Background 2. Collect Background (Air) Clean->Background Load 3. Load Sample (2-5 mg Benzofuran) Background->Load Press 4. Apply High Pressure (Maximize Contact) Load->Press Critical Step Scan 5. Acquire Spectrum (32 Scans, 4cm-1) Press->Scan Process 6. ATR Correction & Baseline Fix Scan->Process

Figure 2: Standardized ATR-FTIR Acquisition Workflow.

Part 5: Interpretation & Troubleshooting

Scenario 1: The C=O peak is split (doublet).

  • Cause: You likely have a mixture of rotational isomers or a mix of monomer/dimer forms on the surface.

  • Solution: Recrystallize the sample to ensure polymorphic purity.

Scenario 2: Weak O-H signal.

  • Cause: Poor contact between the rigid crystal and the ATR diamond.

  • Solution: Increase anvil pressure. Do not add solvent (this creates a solution spectrum, defeating the purpose).

Scenario 3: C=O appears at 1730+ cm⁻¹.

  • Cause: This is too high for a benzofuran acid. Suspect esterification (ethyl benzofuran-2-carboxylate) or loss of conjugation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (Standard text for IR theory and conjugation effects).

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[9] Available at: [Link]

  • Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Available at: [Link]

  • Khan, S. A., et al. (2015). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Rocky Mountain Labs. Difference between FTIR and NMR?. Available at: [Link]

Sources

Benchmarking Benzofuran: A Comparative Validation Guide for Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Challenge

In the realm of medicinal chemistry, the benzofuran scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors (e.g., Amiodarone for ion channels, various inhibitors for EGFR and Pim-1 kinases). However, for the computational chemist, benzofurans present specific validation challenges.

Their rigid, bicyclic aromatic core relies heavily on


 stacking and hydrophobic enclosure.[1][2] Many standard scoring functions, which rely on additive force fields, often underestimate the directionality of these aromatic interactions or overestimate non-specific hydrophobic burial. This guide outlines a self-validating workflow to ensure your docking simulations for benzofuran derivatives are not just converging, but biologically relevant.

Comparative Analysis: Algorithms & Scoring Functions[1][3][4]

When docking benzofuran ligands, the choice of software significantly impacts the handling of the aromatic core. Below is an objective comparison of three industry-standard platforms, evaluated specifically on their performance with rigid aromatic heterocycles.

Table 1: Performance Matrix for Benzofuran Scaffolds
FeatureAutoDock Vina (Open Source)CCDC GOLD (Commercial)Schrödinger Glide (Commercial)
Search Algorithm Iterated Local Search (Stochastic)Genetic Algorithm (Evolutionary)Systematic / Incremental Build
Scoring Function Empirical (Vina Score)ChemPLP / GoldScoreGlideScore (SP/XP)
Benzofuran Specificity Moderate. Can struggle with precise

-stacking geometry; often favors simple hydrophobic burial.[1][2]
High. ChemPLP is excellent for lipophilic active sites; handles steric clashes well.[1]Very High. "Extra Precision" (XP) mode explicitly penalizes false-positive hydrophobic enclosure.[1][2]
Pose Accuracy (RMSD) Generally < 2.5 ÅGenerally < 2.0 ÅGenerally < 1.5 Å
Throughput High (Best for Virtual Screening)ModerateLow to Moderate (XP mode)

Scientist’s Insight:

  • Use Vina for initial library filtering (Virtual Screening).[1][2] Its speed is unmatched, but it may generate false positives where the benzofuran ring flips 180° due to symmetric hydrophobic potential.

  • Use Glide XP or GOLD for lead optimization.[1] The explicit terms for aromatic hydrogen bonds and

    
    -cation interactions in these tools are critical for stabilizing the benzofuran oxygen's weak H-bond accepting capability.
    

The Validation Protocol (SOP)[1][2]

To ensure scientific integrity, you must validate your docking protocol before screening unknown compounds.[1] This Standard Operating Procedure (SOP) uses a "Self-Validating" loop.

Phase A: Data Curation & Preparation

Objective: Eliminate garbage-in/garbage-out errors regarding protonation and tautomers.

  • Protein Selection: Download a high-resolution Crystal Structure (< 2.5 Å) containing a benzofuran-like ligand.[1][2][3]

    • Recommended Benchmark:PDB ID: 3R00 (Pim-1 kinase complexed with benzofuran-2-carboxylic acid inhibitor).[1][2]

  • Ligand Preparation:

    • Benzofurans are neutral, but side chains (amines/acids) must be ionized at pH 7.4.[1][2]

    • Critical Step: Generate 3D conformers using a low-energy search (e.g., OPLS3e force field) to ensure the bicyclic core is planar.[1][2]

  • Grid Generation: Center the grid box on the centroid of the co-crystallized ligand. Extend dimensions by 10 Å in all directions to allow for side-chain movement.

Phase B: Redocking (The "Truth" Test)

Objective: Can the software reproduce the experimental reality?

  • Extract the ligand from PDB 3R00.

  • Randomize the ligand's coordinates and torsion angles.

  • Dock back into the rigid receptor.

  • Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass Criteria: RMSD

      
       2.0 Å.[1][4]
      
    • Excellent: RMSD

      
       1.5 Å.[1][5][6]
      
Phase C: Retrospective Screening (Enrichment)

Objective: Can the protocol distinguish active benzofurans from random decoys?

  • Active Set: Curate 20-50 known active benzofurans for your target (from ChEMBL/bindingDB).[1][2]

  • Decoy Set: Generate 1000+ decoys using the DUD-E (Directory of Useful Decoys) methodology. These should match the actives in physical properties (MW, LogP) but differ in topology.

  • Metric: Calculate the Enrichment Factor at 1% (EF1%) .

    • Interpretation: If EF1% is > 10, your protocol is effectively prioritizing true binders.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic required for a robust validation study.

ValidationWorkflow Start Start: Select Target (e.g., PDB 3R00) Prep Ligand/Protein Prep (Protonation @ pH 7.4) Start->Prep Redock Redocking Experiment (Self-Docking) Prep->Redock RMSD_Check Is RMSD < 2.0 Å? Redock->RMSD_Check Optimize Optimize Grid/Scoring (Adjust VdW scaling) RMSD_Check->Optimize No Decoy_Gen Generate DUD-E Decoys (50 Actives : 1500 Decoys) RMSD_Check->Decoy_Gen Yes Optimize->Redock Screening Retrospective Screening Decoy_Gen->Screening EF_Check Is EF1% > 10? Screening->EF_Check EF_Check->Optimize No Final Validated Protocol Ready for Prospective Study EF_Check->Final Yes

Figure 1: Decision tree for validating molecular docking protocols, ensuring both geometric accuracy (RMSD) and discriminatory power (Enrichment Factor).

Case Study: Benzofuran Interactions in Pim-1 Kinase[1][2][5]

Understanding why a docking pose is correct is as important as the score. In PDB 3R00, the benzofuran scaffold binds to the ATP-binding pocket of Pim-1.

Key Mechanistic Checkpoints:

  • Hinge Region Interaction: The benzofuran C2-substituent often forms a hydrogen bond with the hinge region backbone (e.g., Glu121).[1]

  • Sandwich Stacking: The aromatic core should lie between hydrophobic residues (e.g., Leu44, Val52) or stack against a Phenylalanine gatekeeper.

  • Water Displacement: A valid docking pose often displaces high-energy water molecules found in the apo-structure.[1][2]

InteractionMap Benzofuran Benzofuran Core (Ligand) Glu121 Glu121 (Hinge) Benzofuran->Glu121 H-Bond (Backbone) Phe49 Phe49 (Gatekeeper) Benzofuran->Phe49 Pi-Pi Stacking Lys67 Lys67 (Catalytic) Benzofuran->Lys67 Cation-Pi Ile185 Ile185 (Hydrophobic) Benzofuran->Ile185 Hydrophobic Enclosure

Figure 2: Interaction map of a benzofuran ligand within the Pim-1 kinase active site, highlighting critical anchoring points.[1][2]

References

  • Xiang, Y., et al. (2011).[1][2][3] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters. (Source of PDB 3R00).[1][2] [Link]

  • Trott, O., & Olson, A. J. (2010).[1][2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link][1][2]

  • Friesner, R. A., et al. (2006).[1][2] "Glide: a new approach for rapid, accurate docking and scoring.[1] 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry. [Link][1][2]

  • Jones, G., et al. (1997).[1][2] "Development and validation of a genetic algorithm for flexible docking." Journal of Molecular Biology. (GOLD Software).[1][2] [Link]

  • Mysinger, M. M., et al. (2012).[1][2] "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. [Link][1][2]

Sources

Comparative Electrochemical Profiling of Benzofuran Derivatives: Redox Mechanisms and Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Landscape[1]

Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic drugs (e.g., Amiodarone) and novel antimicrobial agents. In drug development, the electrochemical profile of a benzofuran derivative is a critical proxy for its metabolic stability and antioxidant capacity.

This guide compares the electrochemical performance of benzofuran derivatives against their structural analogs (Indole, Benzothiophene) and analyzes the impact of substituent modification.

The Heteroatom Effect: Benzofuran vs. Alternatives

The redox behavior of the fused ring system is dictated by the electronegativity of the heteroatom. Oxygen (Benzofuran) is more electronegative than Nitrogen (Indole) and Sulfur (Benzothiophene), leading to distinct oxidation potentials (


).
ScaffoldHeteroatomElectronic CharacterOxidation Potential (

) Trend
Metabolic Implication
Indole NitrogenElectron-rich, highly reactiveLow (Easily Oxidized)Prone to rapid oxidative metabolism; often requires blocking groups.
Benzofuran Oxygen Moderately electron-rich Intermediate Balanced stability; typically oxidizes via radical cation dimerization.
Benzothiophene SulfurLess electronegative, d-orbital participationHigh (Harder to Oxidize)High metabolic stability; often resistant to P450 oxidation.
Substituent Effects on Benzofuran Redox

The following table summarizes how structural modifications alter the electrochemical "performance" (HOMO energy and oxidation onset) of the benzofuran core.

Table 1: Comparative Electrochemical Parameters of Benzofuran Derivatives (Data synthesized from trends in aprotic solvents, e.g., Acetonitrile/0.1 M TBAPF₆ vs. Fc/Fc⁺)

DerivativeSubstituent Type

(V)
HOMO Level (eV)*Performance/Behavior
Benzofuran (Parent) None~1.50-6.30Baseline stability. Irreversible oxidation peak due to rapid polymerization.
2-Phenylbenzofuran Conjugation Extension~1.35-6.15Preferred Scaffold. Extended conjugation stabilizes the radical cation, improving antioxidant capacity.
5-Methoxybenzofuran Electron Donating (EDG)~1.10-5.90High Reactivity. Lowers oxidation potential significantly; mimics metabolic "hotspots" for hydroxylation.
5-Nitrobenzofuran Electron Withdrawing (EWG)>1.80<-6.60High Stability. Resists oxidation; useful for increasing metabolic half-life but reduces radical scavenging ability.

*Calculated via Bredas equation:



Validated Experimental Protocol

To ensure reproducibility and eliminate artifacts (such as IR drop or capacitive charging currents), follow this self-validating protocol.

Reagents & Equipment
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (HPLC Grade, water content < 50 ppm). Note: Water acts as a nucleophile, altering the mechanism from dimerization to hydroxylation.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M. Recrystallize from ethanol/water and vacuum dry before use.

  • Working Electrode (WE): Glassy Carbon (3 mm diameter).

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) or Ag wire pseudo-reference (calibrated with Ferrocene).

  • Counter Electrode (CE): Platinum wire or mesh.

Workflow Diagram

CV_Workflow Prep Surface Preparation (Alumina Polish 0.05 µm) Soln Solution Prep (1 mM Analyte + 0.1 M TBAPF6) Prep->Soln Clean Surface Purge Deoxygenation (N2/Ar Purge, 10 min) Soln->Purge Remove O2 Meas CV Measurement (Scan: 0 → +2.0V → 0) Purge->Meas Quiescent Soln Valid Validation (Add Ferrocene Internal Std) Meas->Valid Post-Run Calib

Figure 1: Standardized workflow for electrochemical characterization of organic scaffolds.

Step-by-Step Methodology
  • Electrode Conditioning (The Critical Step):

    • Polish the Glassy Carbon electrode with 0.05 µm alumina slurry on a felt pad in a "figure-8" motion for 2 minutes.

    • Sonicate in distilled water, then ethanol, then acetone (30s each) to remove residual alumina.

    • Validation: Run a background scan in pure electrolyte. The current should be flat (capacitive only). If peaks appear, re-polish.

  • Cell Assembly:

    • Dissolve the benzofuran derivative (1 mM) in the electrolyte solution.

    • Insert electrodes. Ensure the WE and RE are close but not touching (minimizes uncompensated resistance

      
      ).
      
  • Deoxygenation:

    • Purge with high-purity Nitrogen or Argon for 10-15 minutes. Oxygen is electroactive (~ -0.4V) and can quench radical intermediates.

    • Tip: Lift the gas tube above the solution level during measurement to maintain an inert blanket without stirring the solution (convection alters diffusion profiles).

  • Measurement & Calibration:

    • Scan Rate: Start at 100 mV/s.

    • Window: Typically 0.0 V to +2.0 V (anodic scan first).

    • Internal Standard: After characterizing the analyte, add Ferrocene (~0.5 mM) to the same cell and run the scan again. Shift all potentials so that the

      
       of Ferrocene equals 0.0 V (or 0.64 V vs SHE). This normalizes data against reference electrode drift.
      

Mechanistic Insight: The Oxidative Pathway

Unlike simple reversible redox couples (like Ferrocene), benzofurans typically undergo irreversible oxidation. Understanding this mechanism is vital for interpreting the lack of a return cathodic peak.

The E(C)E Mechanism[2]
  • E (Electrochemical): Removal of one electron from the HOMO (typically localized on the furan ring) forms a radical cation (

    
    ).
    
  • C (Chemical): The radical cation is highly reactive. In aprotic solvents, it rapidly dimerizes (coupling at the C2 or C3 position) or reacts with trace water. This consumes the radical, preventing it from being reduced back to the parent molecule on the reverse scan.

Oxidation_Mechanism Benzofuran Benzofuran (Neutral) RadicalCat Radical Cation (BF+•) [Highly Reactive] Benzofuran->RadicalCat - 1 e- (Anodic Scan) RadicalCat->Benzofuran + 1 e- (Cathodic Scan) (Only if reversible) Transition Chemical Step (Dimerization / Nucleophilic Attack) RadicalCat->Transition Fast Kinetic Step Product Bi-benzofuran / Dihydro-product (Electro-inactive at initial E) Transition->Product Irreversible Product

Figure 2: The E(C)E reaction pathway. The solid path dominates, leading to irreversible CV traces.

Data Interpretation & Calculations

Calculating HOMO/LUMO Levels

Drug discovery relies on these values to predict donor-acceptor interactions with biological targets.

Equations: Using the onset potential (


) relative to the Ferrocene/Ferrocenium couple (

):



[1]

Note: If no reduction peak is observed (common for benzofurans), the LUMO is estimated using the Optical Bandgap (


) derived from the UV-Vis absorption edge: 

.
Analyzing Peak Characteristics
  • Irreversibility: If

    
    , the radical cation is unstable.
    
  • Diffusion Control: Plot

    
     vs. 
    
    
    
    (square root of scan rate). A linear relationship confirms the process is diffusion-controlled (Randles-Sevcik behavior), validating that the molecule is free in solution and not adsorbed to the electrode.

References

  • Electrochemical Oxidation Mechanisms: Rajabi, M., et al. "Green and one-pot electrochemical synthesis of new benzofurans based on an ECC mechanism."[2][3] ResearchGate.[2][3]

  • HOMO/LUMO Calculation Standards: BenchChem Technical Guides. "Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide." BenchChem.[4][5]

  • Substituent Effects & Antioxidant Correlation: Paolino, M., et al. "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry."[6] Molecules (MDPI).

  • Heterocycle Comparison (Indole/Benzofuran): "A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues." BenchChem.[4][5]

  • General CV Analysis: "How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?" ResearchGate Q&A.

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

[1][2]

Chemical Profile & Risk Assessment

Before handling waste, you must understand the chemical behavior that dictates our disposal route. This molecule contains three distinct functional moieties that drive the safety protocol:

Functional GroupChemical BehaviorDisposal Implication
Carboxylic Acid (-COOH) Acidic (pKa ~3-5)Corrosivity Risk: Must be segregated from bases and cyanides to prevent heat/gas evolution.[1][2]
Pyridine Ring Basic NitrogenAmphoteric Potential: Can form salts.[2] Potential aquatic toxicity.[1]
Benzofuran Core Aromatic HeterocycleStability: Resistant to simple degradation.[2] Requires High-Temperature Incineration to break the ring structure.[1][2]

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1]

  • Signal Word: WARNING

Critical Incompatibilities (Segregation)

Failure to segregate is the #1 cause of laboratory waste accidents.[1]

  • Strictly Segregate From: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide).[1]

  • Reasoning: Mixing this organic acid with oxidizers can trigger rapid oxidation (fire).[1] Mixing with strong bases generates heat (exotherm) which can pressurize waste containers.[1]

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for categorizing and processing this waste. This is a self-validating system: if you cannot answer "Yes" to the characterization step, you must stop and re-evaluate.

DisposalWorkflowStartWaste Generation:2-Pyridin-2-yl-benzofuran-5-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidSolidPathSegregate as:SOLID ORGANIC ACIDSolid->SolidPathLiquidCheckCheck Solvent TypeLiquid->LiquidCheckPackSolidDouble Bag (LDPE)Place in DrumSolidPath->PackSolidHaloHalogenated Solvent(e.g., DCM, Chloroform)LiquidCheck->HaloNonHaloNon-Halogenated Solvent(e.g., DMSO, Methanol)LiquidCheck->NonHaloPackHaloJerrycan:HALOGENATED WASTEHalo->PackHaloPackNonHaloJerrycan:NON-HALOGENATED WASTENonHalo->PackNonHaloDestructionFinal Fate:High-Temp IncinerationPackSolid->DestructionPackHalo->DestructionPackNonHalo->Destruction

Figure 1: Decision tree for segregating benzofuran derivatives based on physical state and solvent carrier.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Pure or Crude)

Objective: Contain dust and prevent environmental leaching.[1]

  • PPE Verification: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a fume hood to mitigate inhalation risks (H335).[1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene (LDPE) bag.

    • Why? This allows visual inspection by waste handlers without opening the container.[1]

  • Labeling: Attach a hazardous waste tag to the bag before sealing.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazard Check: Check "Irritant" and "Toxic".[4]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Organic Waste Drum .

    • Self-Validation: Ensure the drum lid seals tightly.[1] If you smell chemicals after closing, the seal is compromised.

Scenario B: Disposal of Liquid Waste (In Solution)

Objective: Prevent solvent incompatibility and accidental polymerization.[1]

  • Characterize the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Methanol, DMSO, or Ethyl Acetate

      
      Non-Halogenated Waste Stream .
      
  • pH Check (The Safety Stop):

    • Dip a pH strip into the waste container.[1]

    • If pH < 3, mark the tag explicitly as "Acidic Organic Waste" .

    • Expert Insight: Never mix this directly with "Basic Organic Waste" (e.g., waste containing amines or hydroxides). The heat generated can boil the solvent, causing the container to burst.

  • Transfer: Pour into the appropriate HDPE carboy (Jerrycan) using a funnel. Leave 10% headspace (ullage) to allow for expansion.[1]

  • Cap & Wipe: Screw the cap on until "hand tight."[1] Wipe the exterior of the container to remove any drips.

Emergency Contingencies

Despite best practices, spills occur. Here is the immediate response plan.

IncidentAction Protocol
Dry Spill (Powder) 1. Cover with wet paper towels to prevent dust generation.2.[1] Scoop into a bag.3. Wipe area with dilute sodium bicarbonate (5%) to neutralize acid residues.4.[1] Dispose of cleanup materials as solid hazardous waste.[1]
Wet Spill (Solution) 1. Isolate: Evacuate the immediate area if solvent vapors are strong.2.[1] Absorb: Use a clay-based absorbent or vermiculite.3.[1][2] Neutralize: If safe, sprinkle sodium bicarbonate over the absorbent.4. Collect: Sweep into a waste bag.
Skin Contact Wash with soap and water for 15 minutes.[1] The carboxylic acid group can cause chemical burns if left on skin under occlusion (gloves).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54974551 (Benzofuran derivatives).[1] PubChem.[1][2] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR Part 261).[1][5] EPA.gov.[1][2] Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] The National Academies Press.[1] Available at: [Link][1]

Personal protective equipment for handling 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At a Glance

Compound: 2-Pyridin-2-yl-benzofuran-5-carboxylic acid (CAS: 90721-27-0) Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant / Harmful (GHS Category 2 Skin/Eye; STOT-SE 3 Respiratory). Critical Directive: Treat as a Potent Organic Acid . While acute toxicity is categorized as moderate (Category 4), the combination of the benzofuran scaffold and carboxylic acid moiety necessitates strict dust control and acid-resistant barrier protection.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory during solubilization.

  • Respiratory: If fume hood access is compromised, a P100 particulate respirator is the minimum requirement.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the molecular behavior of the hazard. We do not simply follow a list; we counter specific chemical threats.

Structural Hazard Analysis
  • Carboxylic Acid Motif (

    
    ):  This functional group donates protons, lowering pH on contact with moisture (sweat, mucous membranes). This causes immediate protein denaturation (irritation) and potential corneal damage.
    
  • Benzofuran & Pyridine Rings: These heterocyclic structures are common pharmacophores. While specific toxicological data (LD50) may be limited for this specific derivative, structural analogs often exhibit bioactivity. Precautionary Principle: Assume the compound is a bioactive sensitizer until proven otherwise.

  • Physical Form (Dust): As a solid intermediate, the primary vector of exposure is inhalation of airborne particulates during weighing and transfer.

GHS Classification (Verified)
Hazard CodeDescriptionTarget Organ
H315 Causes skin irritationDermis/Epidermis
H319 Causes serious eye irritationCornea/Conjunctiva
H335 May cause respiratory irritationBronchial/Alveolar
H302 Harmful if swallowedSystemic

Personal Protective Equipment (PPE) Matrix

The following PPE selection logic is based on Permeation Rates (for gloves) and Protection Factors (for respiratory).

Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are insufficient due to poor organic solvent resistance. You must use Nitrile with specific thickness parameters.

  • Inner Layer: Disposable Nitrile (0.11 mm / 4 mil). Acts as a second skin and sweat barrier.

  • Outer Layer: Extended-cuff Nitrile (0.15 mm / 6 mil minimum).

    • Why? This compound is often dissolved in DMSO, DMF, or Methanol. These solvents can carry the solute through thin gloves. The outer layer provides the "breakthrough time" buffer.

  • Doffing Protocol: "Beak Method" – peel the outer glove off without snapping to prevent aerosolizing the powder.

Ocular Protection[1]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication:Do NOT use Safety Glasses. Safety glasses allow dust migration around the lenses. When this acid contacts the moist surface of the eye, it will cause immediate, stinging irritation.

Respiratory Protection[2]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) cartridges. N95 masks are insufficient for fine chemical powders as they do not seal against facial hair or provide eye protection.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the operational state.

PPE_Selection_Logic Start Operation Type Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Handling Solution Handling (Reaction/Workup) Start->Solution_Handling Hood_Available Is Fume Hood Available? Solid_Handling->Hood_Available Solvent_Check Solvent Type? Solution_Handling->Solvent_Check Standard_PPE Standard PPE: Lab Coat + Goggles + Single Nitrile Gloves Hood_Available->Standard_PPE Yes Elevated_PPE Elevated PPE: P100 Respirator + Tight-Fitting Goggles Hood_Available->Elevated_PPE No Aggressive Penetrating (DMSO/DCM) Solvent_Check->Aggressive Standard_Solv Standard (Water/EtOH) Solvent_Check->Standard_Solv Double_Glove Double Glove: Laminate or Thick Nitrile Aggressive->Double_Glove Standard_Solv->Standard_PPE

Figure 1: PPE Decision Matrix. Note that solution handling with penetrating solvents triggers the highest dermal protection requirement.

Operational Protocols

Weighing & Transfer (Critical Step)

Static electricity is the enemy of benzofuran powders. They tend to "fly" and adhere to gloves/spatulas.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately before removing it from the balance.

  • Hygiene: Wipe the exterior of the vial with a damp Kimwipe (methanol-moistened) before removing it from the hood to ensure no dust tracks out.

Solubilization

When dissolving this acid, especially in basic buffers, a mild exotherm may occur.

  • Add the solid to the solvent, not vice-versa (to prevent splashing).

  • If using DMSO or DMF, assume the glove breakthrough time is <15 minutes. Change outer gloves immediately after any splash.

Waste Disposal[3]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste:

    • If dissolved in organic solvents: "Organic Waste."

    • If aqueous: Check pH. Do not mix acidic waste with cyanide or sulfide waste streams (risk of HCN/H2S gas generation).

Emergency Response: Spill Protocol

In the event of a spill outside the fume hood, follow this strict logic to prevent area contamination.

Spill_Response Spill Spill Detected Assess Assess Quantity & Location Spill->Assess Minor Minor (<5g, Inside Hood) Assess->Minor Major Major (>5g, Outside Hood) Assess->Major Action_Minor 1. Wet wipe (MeOH) 2. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Don P100 Respirator 3. Cover with Absorbent pads Major->Action_Major

Figure 2: Spill Response Logic. Differentiates between manageable hood spills and laboratory contamination events.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595656, 1-Benzofuran-5-carboxylic acid. Retrieved from [Link]

    • Note: Used as the primary source for GHS classification of the benzofuran-carboxylic acid pharmacophore.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-2-yl-benzofuran-5-carboxylic acid
Reactant of Route 2
2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.